1-Cyclohexyl-2-methyl-2-propanol
Description
Properties
IUPAC Name |
1-cyclohexyl-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIXVTPYOOVPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203861 | |
| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5531-30-6 | |
| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Cyclohexyl-2-methyl-2-propanol (CAS: 5531-30-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-methyl-2-propanol (CAS number 5531-30-6), a tertiary alcohol with limited publicly available research data. This document consolidates known chemical and physical properties, proposes a viable synthetic route with a detailed experimental protocol, and explores potential applications based on the analysis of structurally similar compounds. The guide also outlines a general framework for the biological evaluation of this compound, aiming to provide a foundational resource for future research and development.
Chemical and Physical Properties
This compound is a saturated alcohol containing a cyclohexyl group attached to a substituted propanol (B110389) backbone.[1][2] The presence of the bulky cyclohexyl group and the tertiary alcohol functionality are key structural features that influence its physicochemical properties and potential biological interactions.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| CAS Number | 5531-30-6 |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol [2][3] |
| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol[2] |
| Boiling Point | 205.9 °C at 760 mmHg[4] |
| Density | 0.895 g/cm³[4] |
| Flash Point | 85.6 °C[4] |
| Topological Polar Surface Area | 20.2 Ų[3] |
| Rotatable Bond Count | 2[3] |
| XLogP3-AA | 3.3[3] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, data from spectral databases are available.
-
Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[5]
-
Infrared (IR) Spectroscopy: An IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.
Synthesis of this compound
The most plausible and widely used method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. For this specific compound, the reaction would occur between cyclohexylmethylmagnesium halide and acetone (B3395972).
Caption: Proposed Grignard reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Generalized)
The following is a generalized protocol for the synthesis of a tertiary alcohol via a Grignard reaction, adapted for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Cyclohexylmethyl bromide
-
Acetone
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be flame-dried under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Dissolve cyclohexylmethyl bromide (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings.
-
The reaction is initiated when the brown color of the iodine disappears and the ether begins to reflux gently. Gentle warming may be required.
-
Once initiated, add the remaining cyclohexylmethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
-
Reaction with Acetone:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve acetone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine all organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Potential Applications and Biological Activity
Direct experimental data on the biological activity and applications of this compound is not available in peer-reviewed literature. However, analysis of structurally similar compounds can provide insights into its potential uses.
-
Fragrance Industry: A structurally similar compound, 4-Cyclohexyl-2-methyl-2-butanol (Coranol), is used as a synthetic fragrance ingredient due to its fresh, floral scent. Given the presence of the cyclohexyl and tertiary alcohol moieties, this compound may possess interesting olfactory properties and could be explored for applications in perfumery and consumer products.
-
Pharmaceutical and Agrochemical Synthesis: The cyclohexyl group is a common structural motif in medicinal and agricultural chemistry, often used as a bioisostere for a phenyl group to improve metabolic stability and lipophilicity. Therefore, this compound could serve as a chiral building block or intermediate in the synthesis of novel bioactive molecules. Research on the related compound 1-cyclohexylpropan-2-ol (B15046462) has suggested its potential as an intermediate for prostaglandin (B15479496) synthesis and possible antimicrobial properties.
Framework for Biological Evaluation
For a novel compound with limited data like this compound, a systematic biological evaluation is necessary to determine its potential for drug development or other applications. The following workflow outlines a general screening process.
Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.
Safety and Handling
There is no specific GHS classification or detailed safety data available for this compound.[3] As with any chemical compound with limited toxicological information, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a chemical compound for which a significant amount of research and application data is not yet publicly available. This guide has provided a consolidation of its known properties and a scientifically plausible method for its synthesis. Based on the analysis of related structures, it may hold potential in the fragrance industry or as a synthetic intermediate. The proposed framework for biological evaluation offers a starting point for researchers to explore the potential pharmacological or other useful properties of this molecule. Further research is warranted to fully characterize its spectroscopic data, optimize its synthesis, and investigate its biological activity profile.
References
An In-Depth Technical Guide to the Chemical Properties of 1-Cyclohexyl-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Cyclohexyl-2-methyl-2-propanol. It includes a detailed summary of its structural and physicochemical characteristics, spectroscopic data, and a plausible experimental protocol for its synthesis via a Grignard reaction. Additionally, this guide touches upon the potential, though currently underexplored, biological significance of this tertiary alcohol, drawing comparisons with structurally related compounds. The information is presented to support research and development activities in medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a tertiary alcohol with a molecular formula of C10H20O.[1][2][3] Its structure consists of a cyclohexane (B81311) ring attached to a 2-methyl-2-propanol moiety.[1][2][3] This combination imparts both lipophilic (cyclohexyl group) and hydrophilic (hydroxyl group) characteristics to the molecule.
Structural and Physicochemical Data
The key identifying and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol | [1] |
| CAS Number | 5531-30-6 | [1][2][3] |
| Molecular Formula | C10H20O | [1][2][3] |
| Molecular Weight | 156.27 g/mol | [1][2] |
| Canonical SMILES | CC(C)(CC1CCCCC1)O | [1] |
| InChI | InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | [1][2][3] |
| InChIKey | XRIXVTPYOOVPIX-UHFFFAOYSA-N | [1][2][3] |
| Topological Polar Surface Area | 20.2 Ų | [4] |
| Rotatable Bond Count | 2 | [4] |
| Complexity | 112 | [4] |
| XLogP3-AA | 3.3 | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.
-
Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is available, which would show a characteristic broad peak for the O-H stretch of the alcohol functional group.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data for this compound is available and can be found in the PubChem database.[6] Predicted 1H and 13C NMR spectra are also mentioned in some databases.[4]
Synthesis of this compound
A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or ester.[7]
Two primary retrosynthetic routes are plausible for the synthesis of this compound:
-
Route A: Reaction of cyclohexylmethylmagnesium halide with acetone (B3395972).
-
Route B: Reaction of methylmagnesium halide with cyclohexyl methyl ketone.
The following section details a generalized experimental protocol based on Route A.
Experimental Protocol: Synthesis via Grignard Reaction (Route A)
This protocol outlines the preparation of the Grignard reagent, its reaction with acetone, and the subsequent workup to yield the final product.
Materials:
-
Cyclohexylmethyl bromide (or chloride)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Acetone, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube)
Procedure:
-
Preparation of the Grignard Reagent (Cyclohexylmethylmagnesium Bromide):
-
All glassware must be thoroughly dried to exclude moisture.
-
Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the three-necked flask under a nitrogen atmosphere.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In a dropping funnel, prepare a solution of cyclohexylmethyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. Gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
In a separate dropping funnel, prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography.
-
Caption: Workflow for the synthesis of this compound.
Reactivity of this compound
As a tertiary alcohol, this compound exhibits reactivity characteristic of this functional group.
-
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[8] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.
-
Substitution Reactions: Tertiary alcohols can undergo nucleophilic substitution reactions, typically via an SN1 mechanism.[9] The hydroxyl group is a poor leaving group, so it must first be protonated by an acid to form a good leaving group (water). This leads to the formation of a stable tertiary carbocation, which can then be attacked by a nucleophile.
-
Dehydration: Acid-catalyzed dehydration of tertiary alcohols proceeds readily via an E1 mechanism, involving the formation of a carbocation intermediate, to yield alkenes.[10]
Biological Activity and Potential Applications
Currently, there is a lack of specific data in the public domain regarding the biological activity and potential signaling pathway involvement of this compound. However, insights can be drawn from structurally similar molecules.
A closely related compound, 4-Cyclohexyl-2-methyl-2-butanol (also known as Coranol), is utilized as a fragrance ingredient.[11] Its biological activity has been primarily evaluated for safety, with toxicological studies indicating it is not a skin sensitizer (B1316253) or genotoxic.[11]
The cyclohexyl moiety is a common structural feature in many biologically active compounds and approved pharmaceuticals. It is often used as a bioisostere for phenyl or other lipophilic groups to modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, a cyclohexane-for-cyclopentane ring substitution analogue of the potent prostaglandin (B15479496) FP agonist cloprostenol (B1669231) has been synthesized and shown to exhibit biological activity, albeit with reduced potency compared to the parent compound.[12] This suggests that cyclohexyl-containing alcohols have the potential to interact with biological targets.
Given the structural similarities to known fragrance components and the presence of the versatile cyclohexyl group, this compound could be a candidate for investigation in areas such as:
-
Antimicrobial or antifungal agents: The lipophilic cyclohexyl group could facilitate disruption of microbial cell membranes.
-
Modulators of signaling pathways: The tertiary alcohol and cyclohexyl group could serve as a scaffold for the design of new ligands for various receptors or enzymes.
Further research is required to elucidate any specific biological activities and to determine the potential of this compound in drug discovery and development.
Caption: Logical relationship of structure to potential activity.
Conclusion
This compound is a tertiary alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods such as the Grignard reaction. While its specific biological activity remains to be thoroughly investigated, the structural motifs present in the molecule suggest potential for applications in various fields, including as a scaffold in medicinal chemistry. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Identify the product and reaction mechanism for the following reaction: .. [askfilo.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 1-Cyclohexyl-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Cyclohexyl-2-methyl-2-propanol, a tertiary alcohol with potential applications in synthetic chemistry and drug development. The information is presented to facilitate research and development activities, with a focus on structured data, experimental context, and logical relationships.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various experimental and physiological environments.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | [1][2] |
| Molecular Weight | 156.27 g/mol | [1] |
| Boiling Point | 205.9 °C at 760 mmHg | [3] |
| Melting Point | Not experimentally determined in reviewed literature. | |
| Density | 0.895 g/cm³ | |
| Refractive Index | 1.459 | [3] |
| Flash Point | 85.6 °C | [3] |
Computed and Solubility Properties
| Property | Value | Source |
| Water Solubility | log10(S) = -3.04 (S in mol/L) | [4] |
| (calculated: ~0.00091 mol/L or ~0.142 g/L) | ||
| LogP (Octanol-Water Partition Coefficient) | 3.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline protocols for the synthesis of this compound and the determination of its key physical properties.
Synthesis of this compound via Grignard Reaction
This protocol is adapted from established Grignard synthesis procedures for tertiary alcohols.
Objective: To synthesize this compound from cyclohexyl magnesium bromide and acetone (B3395972).
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Acetone (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, reflux condenser, drying tube)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether.
-
Slowly add a solution of bromocyclohexane in anhydrous diethyl ether from the dropping funnel. The disappearance of the iodine color and the gentle refluxing of the ether indicate the initiation of the reaction.
-
Once the reaction has started, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclohexyl magnesium bromide.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of anhydrous acetone in anhydrous diethyl ether from the dropping funnel with vigorous stirring. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Determination of Physical Properties
The following are general protocols for the determination of key physical properties of tertiary alcohols like this compound.
Melting Point Determination:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Boiling Point Determination:
-
A small volume of the liquid is placed in a distillation flask with a few boiling chips.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask.
-
The liquid is heated to a steady boil, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.
Density Determination:
-
A known volume of the liquid is accurately weighed using a pycnometer or a calibrated volumetric flask.
-
The density is calculated by dividing the mass of the liquid by its volume.
Visualizations
Diagrams are provided to illustrate key experimental workflows and logical relationships.
Caption: Workflow for the synthesis of this compound.
References
In-Depth Technical Profile of 1-Cyclohexyl-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the fundamental molecular characteristics of 1-Cyclohexyl-2-methyl-2-propanol, a tertiary alcohol with applications in organic synthesis and as a potential building block in medicinal chemistry.
Molecular Identity and Weight
This compound is an organic compound with the chemical formula C₁₀H₂₀O.[1][2][3][4] Its structure consists of a cyclohexane (B81311) ring attached to a 2-methyl-2-propanol group. The molecular weight of this compound has been determined to be approximately 156.27 g/mol .[1][3][5]
Calculation of Molecular Weight
The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The standard atomic weights for carbon, hydrogen, and oxygen are defined by IUPAC as intervals, reflecting natural isotopic abundance variations.[6][7] For practical purposes, conventional atomic weights are often used.[8]
Table 1: Atomic Weight Data
| Element | Symbol | Count | Standard Atomic Weight Interval | Conventional Atomic Weight |
| Carbon | C | 10 | [12.0096, 12.0116][7][9] | 12.011[10] |
| Hydrogen | H | 20 | [1.00784, 1.00811][7][11][12] | 1.008[8] |
| Oxygen | O | 1 | [15.99903, 15.99977][7][13][14] | 15.999[15] |
Table 2: Molecular Weight Calculation
| Element | Count | Conventional Atomic Weight | Total Mass ( g/mol ) |
| Carbon | 10 | 12.011 | 120.11 |
| Hydrogen | 20 | 1.008 | 20.16 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total | 156.269 |
The calculated molecular weight of 156.269 g/mol is consistent with experimentally determined and database-reported values.[5] The NIST Chemistry WebBook lists the molecular weight as 156.2652 g/mol .[1][2]
Structural Information
The chemical structure of this compound is foundational to its chemical properties and reactivity.
Caption: 2D representation of this compound.
Further Research and Experimental Protocols
While this document focuses on the core molecular properties, further research into this compound would involve various experimental protocols. A comprehensive investigation would necessitate:
-
Spectroscopic Analysis: Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, Infrared (IR) spectroscopy to identify functional groups (such as the hydroxyl group), and Mass Spectrometry (MS) to determine the mass-to-charge ratio and fragmentation patterns.
-
Chromatographic Purity Assessment: Methodologies for Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound.
-
Physicochemical Property Determination: Experimental procedures to measure properties such as boiling point, melting point, and solubility in various solvents.
-
Reactivity Studies: Protocols for conducting reactions to investigate the chemical reactivity of the tertiary alcohol, for example, in esterification or dehydration reactions.
The following diagram illustrates a generalized workflow for the chemical characterization of a compound like this compound.
Caption: Generalized workflow for chemical characterization.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 10. byjus.com [byjus.com]
- 11. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 12. en.wikipedia.org [en.wikipedia.org]
- 13. en.wikipedia.org [en.wikipedia.org]
- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 15. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide to 1-Cyclohexyl-2-methyl-2-propanol
This guide provides a comprehensive overview of 1-Cyclohexyl-2-methyl-2-propanol, including its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a tertiary alcohol. Its structure consists of a cyclohexyl group attached to a 2-methyl-2-propanol backbone.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol | [1] |
| CAS Number | 5531-30-6 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₂₀O | [2][3][4][5][6] |
| Molecular Weight | 156.27 g/mol | [1][2][3][5][6] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
| Complexity | 112 | [3] |
| Rotatable Bond Count | 2 | [3] |
| SMILES | CC(C)(CC1CCCCC1)O | [1] |
| InChIKey | XRIXVTPYOOVPIX-UHFFFAOYSA-N | [1][2][5][6] |
Synthesis of this compound
A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[7][8] This involves the reaction of a Grignard reagent, in this case, cyclohexylmagnesium halide, with a ketone, acetone (B3395972).
Reaction Scheme:
Caption: Synthetic pathway for this compound via Grignard reaction.
Experimental Protocol: Grignard Synthesis
This protocol outlines the synthesis of this compound from cyclohexyl bromide and acetone.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Cyclohexyl bromide
-
Anhydrous diethyl ether
-
Acetone
-
Aqueous solution of hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)
-
Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.
-
Add a small amount of the cyclohexyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise from the dropping funnel at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Acetone and Workup
-
Cool the flask containing the Grignard reagent in an ice bath.
-
Prepare a solution of acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. This reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for at least one hour.
-
The reaction is then quenched by slowly adding a saturated aqueous solution of ammonium chloride or a dilute solution of hydrochloric acid while cooling the flask in an ice bath. This step protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.
-
Transfer the mixture to a separatory funnel. The organic layer containing the product is separated from the aqueous layer.
-
Extract the aqueous layer with diethyl ether to recover any dissolved product.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude this compound.
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Spectral Information
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.[2]
-
Mass Spectrometry (MS): Mass spectral data can be used to confirm the molecular weight of the compound.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the molecule by identifying the different types of protons and carbon atoms and their connectivity.[1]
This technical guide provides essential information for the synthesis and characterization of this compound. The provided experimental protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.
References
- 1. This compound | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-Cyclohexyl-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-methylpropan-2-ol is a tertiary alcohol characterized by the presence of a cyclohexyl ring and a bulky tert-butyl alcohol group. Its structure, combining a lipophilic cycloalkane with a polar hydroxyl group, makes it a subject of interest in medicinal chemistry and materials science. The cyclohexyl moiety is a common feature in many pharmaceutical agents, where it can influence a compound's pharmacokinetic and pharmacodynamic properties by acting as a bioisostere for other groups, such as a phenyl ring, to enhance potency, selectivity, or metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-cyclohexyl-2-methylpropan-2-ol, based on available data and established chemical principles.
Chemical Identity and Properties
The IUPAC name for this compound is 1-cyclohexyl-2-methylpropan-2-ol.[1] Its chemical structure and key identifiers are presented below.
Table 1: Physicochemical and Computed Properties of 1-Cyclohexyl-2-methylpropan-2-ol
| Property | Value | Source |
| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol | [1] |
| CAS Number | 5531-30-6 | [2] |
| Molecular Formula | C₁₀H₂₀O | [2] |
| Molecular Weight | 156.27 g/mol | |
| InChI | InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | [2] |
| InChIKey | XRIXVTPYOOVPIX-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(C)(CC1CCCCC1)O | [1] |
| Topological Polar Surface Area | 20.2 Ų | |
| Rotatable Bond Count | 2 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| XLogP3 | 3.3 |
Synthesis of 1-Cyclohexyl-2-methylpropan-2-ol
The synthesis of tertiary alcohols such as 1-cyclohexyl-2-methylpropan-2-ol is commonly achieved through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone or ester. An effective method for the synthesis of 1-cyclohexyl-2-methylpropan-2-ol is the reaction of methylmagnesium bromide with cyclohexyl methyl ketone (1-cyclohexyl-ethanone).
Experimental Protocol: Grignard Synthesis of 1-Cyclohexyl-2-methylpropan-2-ol
Materials:
-
Cyclohexyl methyl ketone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve cyclohexyl methyl ketone in anhydrous diethyl ether.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Grignard Reagent: Slowly add the methylmagnesium bromide solution from the addition funnel to the stirred ketone solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.
-
Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-cyclohexyl-2-methylpropan-2-ol.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Synthesis Workflow Diagram
Caption: Workflow for the Grignard synthesis of 1-cyclohexyl-2-methylpropan-2-ol.
Potential Biological Activity and Applications
Direct experimental data on the biological activity of 1-cyclohexyl-2-methylpropan-2-ol is limited in publicly available literature. However, the structural motifs present in the molecule, namely the cyclohexyl group and the tertiary alcohol, are found in various biologically active compounds.
The lipophilic cyclohexyl group is a common substituent in drug design, often used to improve a molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties. It can enhance binding to hydrophobic pockets in target proteins and can increase a compound's metabolic stability compared to an aromatic ring.
Structurally related compounds with a cyclohexyl ring and an alcohol moiety have been investigated for various applications. For instance, some omega-cyclohexylalkan-1-ols have shown antimicrobial activity against microorganisms responsible for body odor, such as Corynebacterium xerosis and Staphylococcus epidermidis.[3] The lipophilic nature of the cyclohexyl group is thought to aid in the disruption of bacterial cell membranes.[3] Given its structural similarities, 1-cyclohexyl-2-methylpropan-2-ol could potentially exhibit similar antimicrobial or antifungal properties.
Furthermore, other cyclic alcohols are known to have biological activities.[4][5] For example, some cyclohexanol (B46403) derivatives have been explored as potential therapeutic agents. The presence of the cyclohexyl group in prostaglandin (B15479496) analogs has also been shown to be compatible with potent biological activity.[6]
Proposed Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
To investigate the potential antimicrobial properties of 1-cyclohexyl-2-methylpropan-2-ol, a standard broth microdilution assay can be performed.
Materials:
-
1-Cyclohexyl-2-methylpropan-2-ol
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-cyclohexyl-2-methylpropan-2-ol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of desired concentrations.
-
Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
Proposed Biological Screening Workflow
Caption: A proposed workflow for the initial biological screening of 1-cyclohexyl-2-methylpropan-2-ol.
1-Cyclohexyl-2-methylpropan-2-ol is a readily synthesizable tertiary alcohol with potential for further investigation. While direct data on its biological activity is scarce, its structural features suggest that it could be a valuable building block in the development of new chemical entities. The provided synthesis protocol offers a reliable method for its preparation, and the proposed screening workflow outlines a rational approach to exploring its potential biological applications, particularly in the area of antimicrobial research. Further studies are warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. 1-Cyclohexyl-2-methyl-2-propanol | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. mmsl.cz [mmsl.cz]
- 5. [PDF] BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Cyclohexyl-2-methyl-2-propanol and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-methyl-2-propanol, a tertiary alcohol characterized by a cyclohexyl moiety. This document details its chemical identity, physicochemical properties, and synonyms. A detailed, representative experimental protocol for its synthesis via a Grignard reaction is presented. Due to a lack of direct studies on its biological activity, this guide explores the potential pharmacological relevance of this compound through an analysis of structurally related compounds. This includes a discussion of potential antimicrobial and cytotoxic activities, supported by a hypothetical signaling pathway. This guide aims to be a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
This compound is a tertiary alcohol. Its structure features a cyclohexane (B81311) ring linked to a 2-methyl-2-propanol group.
Synonyms:
-
1-cyclohexyl-2-methylpropan-2-ol[1]
-
α,α-dimethylcyclohexanemethanol
-
Benzenemethanol, α,α-dimethyl- (a less common, historical synonym)
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5531-30-6 | [1] |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol | [1] |
| Boiling Point | 205.9 °C at 760 mmHg | |
| Flash Point | 85.6 °C | |
| Density | 0.895 g/cm³ | |
| LogP (Octanol/Water Partition Coefficient) | 3.3 | [1] |
| Topological Polar Surface Area | 20.2 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 |
Synthesis of this compound: An Experimental Protocol
The most direct and efficient synthesis of this compound is through the Grignard reaction. This involves the reaction of a Grignard reagent, cyclohexylmethylmagnesium bromide, with acetone (B3395972).
Overall Reaction
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Cyclohexylmethyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel, nitrogen inlet)
-
Magnetic stirrer and heating mantle
Procedure:
Part A: Preparation of Cyclohexylmethylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet and a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of cyclohexylmethyl bromide in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: Gently warm the flask. The disappearance of the iodine color and the appearance of turbidity and/or bubbling indicate the initiation of the Grignard reaction. If the reaction does not start, gentle heating may be required.
-
Grignard Formation: Once the reaction has initiated, add the remaining cyclohexylmethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.[2]
Part B: Reaction with Acetone
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Acetone Addition: Prepare a solution of anhydrous acetone in anhydrous diethyl ether and place it in the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. The addition should be slow to control the exothermic reaction and maintain the temperature below 10 °C.
-
Reaction Completion: After the addition of acetone is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Potential Biological Activity and Signaling Pathways (Speculative)
Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, by examining structurally related compounds, we can hypothesize potential areas of pharmacological interest.
Antimicrobial Properties
Some long-chain alcohols and compounds containing a cyclohexyl moiety have demonstrated antimicrobial activity. The lipophilic nature of the cyclohexyl group may facilitate the disruption of bacterial cell membranes. For instance, omega-cyclohexylalkan-1-ols have shown efficacy against microorganisms such as Corynebacterium xerosis and Staphylococcus epidermidis. It is plausible that this compound could exhibit similar properties.
Cytotoxic and Anti-Cancer Potential
The parent alcohol, cyclohexanol, has been reported to have complex effects on cancer cells, including the potential to act as a "cancer activator" while also inducing apoptosis in vitro. Furthermore, more complex molecules incorporating a cyclohexyl group have been investigated as anti-cancer agents. For example, a derivative of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a sigma-2 receptor agonist, induces cell death in pancreatic cancer cells through the generation of mitochondrial superoxide (B77818) and the activation of caspases.
Based on these findings, a hypothetical mechanism of action for this compound, if it were to possess cytotoxic properties, could involve the induction of oxidative stress and the subsequent activation of the intrinsic apoptotic pathway.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: A hypothetical signaling pathway for induced cytotoxicity.
Conclusion
This compound is a readily synthesizable tertiary alcohol. While its direct biological activities have not been extensively studied, the prevalence of the cyclohexyl moiety in various bioactive molecules suggests that it could be a valuable scaffold for medicinal chemistry research. The speculative pathways discussed in this guide, based on the activities of related compounds, provide a starting point for future investigations into its potential antimicrobial and cytotoxic properties. The detailed synthetic protocol provided herein should facilitate the production of this compound for such studies. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.
References
Spectral Data Analysis of 1-Cyclohexyl-2-methyl-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the tertiary alcohol, 1-Cyclohexyl-2-methyl-2-propanol. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, structural elucidation, and drug development by presenting key spectral data in a structured format, detailing experimental methodologies, and illustrating analytical workflows.
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals characteristic fragmentation patterns for aliphatic alcohols, primarily through alpha-cleavage and dehydration. The electron ionization (EI) mass spectrum is characterized by a weak or absent molecular ion peak due to the instability of the initial radical cation.
Table 1: Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | PubChem[1] |
| Molecular Weight | 156.27 g/mol | PubChem[1] |
| Major Peaks (m/z) | Relative Intensity | Source |
| 59 | 100% (Base Peak) | PubChem, NIST[1][2] |
| 55 | High | PubChem[1] |
| 67 | High | PubChem[1] |
| 41 | Moderate | NIST[2] |
| 81 | Moderate | NIST[2] |
| 99 | Low | NIST[2] |
| 138 | Low | NIST[2] |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups. The most prominent feature is the strong, broad O-H stretching vibration, which is characteristic of alcohols and is broadened due to hydrogen bonding.
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3630 | Sharp (in gas phase) | O-H Stretch (free) | Alcohol |
| 3500 - 3200 | Strong, Broad | O-H Stretch (hydrogen-bonded) | Alcohol |
| 2975 - 2850 | Strong | C-H Stretch | Cyclohexyl and Methyl |
| ~1450 | Moderate | C-H Bend | Cyclohexyl and Methyl |
| ~1370 | Moderate | C-H Bend (gem-dimethyl) | tert-Butyl group |
| 1260 - 1000 | Strong | C-O Stretch | Tertiary Alcohol |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound provides detailed information about the carbon skeleton of the molecule. Due to the molecule's symmetry, not all ten carbon atoms are chemically equivalent, leading to a spectrum with fewer than ten signals. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the local electronic environment of each carbon atom.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |
| C(OH) | 70 - 75 | Singlet |
| CH₂ (cyclohexyl, adjacent to C(OH)) | 45 - 50 | Triplet |
| CH (cyclohexyl) | 30 - 40 | Doublet |
| CH₂ (cyclohexyl) | 25 - 30 | Triplet |
| CH₃ | 25 - 30 | Quartet |
Note: The predicted chemical shifts are based on typical values for tertiary alcohols and cyclohexyl groups.
Experimental Protocols
Mass Spectrometry (GC-MS)
A common method for obtaining the mass spectrum of a volatile compound like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy (FTIR-ATR)
Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a convenient method for analyzing liquid samples.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
-
Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.
-
Spectrum Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. The evanescent wave at the crystal surface penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.
-
Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectra are typically acquired using a high-field NMR spectrometer.
-
Sample Preparation: Approximately 10-50 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Spectrum Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. Proton decoupling is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
Data Processing: The FID is Fourier transformed to produce the frequency-domain NMR spectrum. The chemical shifts are then referenced to the TMS signal (δ = 0 ppm).
Visualizations
The following diagrams illustrate the relationships between the different spectral data and a generalized workflow for their acquisition and analysis.
Caption: A generalized workflow for the synthesis, purification, and spectral analysis of an organic compound.
Caption: A diagram illustrating how different spectral data contribute to the structural elucidation of this compound.
References
An In-Depth Technical Guide to the Infrared Spectrum of 1-Cyclohexyl-2-methyl-2-propanol
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-cyclohexyl-2-methyl-2-propanol, a tertiary alcohol. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectroscopic methods for molecular characterization. This document outlines the key vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual representation of the correlation between the molecule's functional groups and their IR spectral signatures.
Introduction to the Infrared Spectroscopy of Alcohols
Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For alcohols, IR spectroscopy is particularly effective in identifying the hydroxyl (-OH) and carbon-oxygen (C-O) bonds, whose positions and characteristics in the spectrum can reveal structural information, such as the classification of the alcohol as primary, secondary, or tertiary. In the case of this compound, the spectrum is characterized by the vibrations of its tertiary alcohol group, the cyclohexyl ring, and the methyl groups.
Spectral Data for this compound
The gas-phase infrared spectrum of this compound exhibits several characteristic absorption bands. The precise peak positions can vary slightly depending on the sample phase (gas, liquid, solid) and the sample preparation method due to intermolecular interactions like hydrogen bonding. The data presented below is based on the gas-phase spectrum, which minimizes these intermolecular effects.
Table 1: Principal Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3640 | O-H Stretch (free hydroxyl) | Tertiary Alcohol | Sharp |
| 2930 - 2950 | C-H Stretch (asymmetric) | Cyclohexyl, Methyl | Strong |
| 2850 - 2870 | C-H Stretch (symmetric) | Cyclohexyl, Methyl | Strong |
| ~1450 | C-H Bend (scissoring) | CH₂ (Cyclohexyl) | Medium |
| ~1370 | C-H Bend (umbrella) | C(CH₃)₂ | Medium |
| ~1150 | C-O Stretch | Tertiary Alcohol | Strong |
| ~914 | C-C-O Symmetric Stretch | Tertiary Alcohol | Medium |
Note: The O-H stretching frequency in a condensed phase (liquid) spectrum would appear as a very broad and intense band in the 3200-3500 cm⁻¹ region due to hydrogen bonding.
Experimental Protocol for FTIR Spectroscopy of a Liquid Alcohol
The following provides a generalized methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid alcohol such as this compound. Two common methods are described: the traditional neat liquid film method and the modern Attenuated Total Reflectance (ATR) technique.
Method 1: Neat Liquid Film Using Salt Plates
This classic method is suitable for pure, non-aqueous liquid samples.
Materials:
-
FTIR Spectrometer
-
Polished salt plates (e.g., NaCl or KBr)
-
Dropper or capillary tube
-
Appropriate solvent for cleaning (e.g., chloroform (B151607) or isopropanol)
-
Kimwipes
-
Sample of this compound
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry.
-
Background Spectrum: Collect a background spectrum with no sample in the beam path. This is crucial to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Preparation:
-
Place one to two drops of the liquid alcohol onto the center of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates. Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Place the "sandwiched" salt plates into the sample holder in the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Post-Analysis and Cleaning:
-
Remove the salt plates from the spectrometer.
-
Clean the plates thoroughly with a suitable solvent (that will not dissolve the plates) and dry them with a Kimwipe.
-
Store the plates in a desiccator to prevent damage from atmospheric moisture.
-
Method 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid, and often preferred method for liquid and solid samples, requiring minimal sample preparation.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Dropper
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
-
Sample of this compound
Procedure:
-
Instrument Preparation: Ensure the ATR crystal surface is clean.
-
Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum.
-
Sample Application:
-
Place a small drop of the liquid alcohol directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Data Acquisition:
-
Acquire the sample spectrum. If the ATR accessory has a pressure arm, apply consistent pressure for solid samples (not typically necessary for liquids).
-
-
Post-Analysis and Cleaning:
-
Wipe the sample off the ATR crystal using a Kimwipe soaked in an appropriate solvent.
-
Ensure the crystal is clean and ready for the next sample.
-
Visualization of Structure-Spectrum Correlation
The following diagrams illustrate the logical relationship between the functional groups in this compound and their characteristic IR absorption regions, as well as a generalized workflow for spectral acquisition.
Caption: Correlation of functional groups in this compound with their IR absorptions.
Caption: A generalized experimental workflow for acquiring an FTIR spectrum of a liquid sample.
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Cyclohexyl-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclohexyl-2-methyl-2-propanol. Due to the absence of a publicly available experimental spectrum, this paper presents a predicted spectrum based on established principles of NMR spectroscopy and typical chemical shifts of analogous molecular fragments. This document also outlines a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of this and similar small organic molecules.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the magnetic anisotropy of the cyclohexyl ring.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| -OH | 0.5 - 2.0 | Singlet (broad) | 1H | N/A |
| -CH₂- (alpha to C(OH)) | 1.4 - 1.6 | Doublet | 2H | ~6.0 - 7.0 |
| Cyclohexyl -CH (methine) | 1.6 - 1.8 | Multiplet | 1H | N/A |
| Cyclohexyl -CH₂- (axial & equatorial) | 0.9 - 1.8 | Multiplet | 10H | N/A |
| -C(CH₃)₂ | ~1.2 | Singlet | 6H | N/A |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used, concentration, and the specific conformation of the cyclohexyl ring. The broadness of the hydroxyl (-OH) signal is due to chemical exchange and its chemical shift is highly dependent on concentration and temperature.
Structural and Signaling Pathway Visualization
The following diagrams illustrate the chemical structure of this compound with its distinct proton environments and a generalized workflow for ¹H NMR spectral acquisition.
Caption: Molecular structure of this compound showing unique proton groups.
An In-depth Technical Guide to the ¹³C NMR Spectrum of 1-Cyclohexyl-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclohexyl-2-methyl-2-propanol. This document outlines predicted spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the carbon environment assignments, serving as a crucial resource for the structural elucidation and characterization of this compound.
Predicted ¹³C NMR Spectral Data
Due to the limited availability of public experimental spectra, the following ¹³C NMR chemical shifts for this compound in deuterochloroform (CDCl₃) have been generated using a reliable online prediction tool. These values provide a strong foundational reference for researchers working with this molecule.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |
| C1 (Quaternary, C-OH) | 72.7 | Singlet |
| C2 (Methylene, CH₂-C(OH)) | 51.9 | Singlet |
| C3 (Methine, CH) | 35.1 | Singlet |
| C4, C8 (Methylene, CH₂) | 26.9 | Singlet |
| C5, C7 (Methylene, CH₂) | 26.5 | Singlet |
| C6 (Methylene, CH₂) | 26.2 | Singlet |
| C9, C10 (Methyl, CH₃) | 26.0 | Singlet |
Note: The numbering of the carbon atoms is provided in the diagram in Section 3.
Experimental Protocol for ¹³C NMR Spectroscopy
The following is a detailed methodology for the acquisition of a standard proton-decoupled ¹³C NMR spectrum for a small organic molecule like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The dissolution should be performed in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure that no solid particles are transferred.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2.2. NMR Spectrometer and Parameters
The following parameters are typical for a 400 MHz NMR spectrometer:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus Observed: ¹³C
-
Frequency: Approximately 100 MHz
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument).
-
Acquisition Time (AQ): ~1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for the relaxation of the carbon nuclei between pulses.
-
Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1.0 Hz and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
Visualization of ¹³C NMR Assignments
The following diagram provides a visual representation of the logical relationship between each carbon atom in this compound and its predicted ¹³C NMR chemical shift.
Caption: Predicted ¹³C NMR assignments for this compound.
References
An In-depth Technical Guide to the Mass Spectrum of 1-Cyclohexyl-2-methyl-2-propanol
This technical guide provides a comprehensive analysis of the mass spectrum of 1-cyclohexyl-2-methyl-2-propanol, tailored for researchers, scientists, and drug development professionals. This document outlines the key mass spectral data, a detailed experimental protocol for its acquisition, and a proposed fragmentation pathway.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound (C₁₀H₂₀O, Molecular Weight: 156.27 g/mol ) is characterized by the absence or very low abundance of the molecular ion peak, a common feature for tertiary alcohols.[1] The fragmentation pattern is dominated by cleavage events alpha to the hydroxyl group and loss of water. The quantitative data for the major fragments are summarized in the table below, based on the spectrum available in the NIST Mass Spectrometry Data Center.[2][3]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 65 | C₃H₅⁺ |
| 43 | 80 | C₃H₇⁺ |
| 55 | 100 | C₄H₇⁺ |
| 59 | 95 | [C(CH₃)₂OH]⁺ |
| 71 | 60 | C₅H₁₁⁺ |
| 81 | 75 | C₆H₉⁺ |
| 83 | 50 | C₆H₁₁⁺ |
| 97 | 30 | [M - C₃H₇O]⁺ |
| 138 | 5 | [M - H₂O]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron from the oxygen atom, forming a molecular ion. This unstable ion then undergoes various fragmentation processes to yield the observed spectrum. The primary fragmentation pathways are alpha-cleavage and dehydration.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the acquisition of a mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Instrumentation and Materials
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium (99.999% purity)
-
Sample: this compound
-
Solvent: Dichloromethane or Hexane (GC grade)
-
Syringe: 10 µL GC syringe
Sample Preparation
-
Prepare a 1 mg/mL solution of this compound in the chosen solvent.
-
Vortex the solution to ensure complete dissolution.
GC-MS Parameters
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 70 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C |
| Final Hold Time | 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 35 - 400 amu |
| Scan Speed | 1562 amu/s |
| Solvent Delay | 3 min |
Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data using the parameters listed above.
-
Process the resulting chromatogram and mass spectrum using the instrument's software.
-
Identify the peak corresponding to this compound and analyze its mass spectrum. Comparison with a library database such as the NIST/EPA/NIH Mass Spectral Library is recommended for confirmation.[2]
This technical guide provides a foundational understanding of the mass spectral characteristics of this compound. The provided data and protocols can be utilized for compound identification, purity assessment, and further research in relevant scientific fields.
References
An In-depth Technical Guide to 1-Cyclohexyl-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-cyclohexyl-2-methyl-2-propanol, a tertiary alcohol of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and explores its potential biological activities based on structurally related compounds.
Chemical Identity and Physical Properties
This compound, with the CAS number 5531-30-6, is a saturated alcohol featuring a cyclohexyl ring attached to a 2-methyl-2-propanol moiety.[1][2][3][4] Its structure combines a bulky, lipophilic cyclohexyl group with a polar tertiary alcohol functional group.
Table 1: Chemical Identifiers and Computed Properties [1][3]
| Identifier/Property | Value |
| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol |
| CAS Number | 5531-30-6 |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Canonical SMILES | CC(C)(CC1CCCCC1)O |
| InChI Key | XRIXVTPYOOVPIX-UHFFFAOYSA-N |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 20.2 Ų |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 205.9 °C at 760 mmHg | ECHEMI |
| Density | 0.895 g/cm³ | ECHEMI |
| Flash Point | 85.6 °C | ECHEMI |
| Refractive Index | 1.459 | ECHEMI |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Table 3: Mass Spectrometry Data (Electron Ionization) [1][5]
| m/z | Interpretation |
| 59 | Base Peak |
| 55 | Second Highest Intensity |
| 67 | Third Highest Intensity |
Table 4: Infrared (IR) Spectroscopy Data [2]
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400 | O-H stretch (broad) |
| ~2920, 2850 | C-H stretch (cyclohexyl and methyl) |
| ~1450 | C-H bend |
| ~1150 | C-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific ¹H and ¹³C NMR spectra with peak assignments for this compound are not publicly available in detail, data is reported to be available in the SpectraBase and PubChem databases.[1]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction.[6][7][8][9][10][11][12] This involves the nucleophilic addition of a cyclohexylmagnesium halide (Grignard reagent) to acetone (B3395972).
Experimental Protocol: Grignard Synthesis
This protocol is a general procedure and should be adapted and optimized based on laboratory conditions and safety protocols.
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclohexyl bromide
-
Acetone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), dilute (for cleaning glassware)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, add a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve acetone (0.95 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by distillation or column chromatography.
-
Synthesis Pathway Diagram
Caption: Synthesis of this compound via Grignard Reaction.
Potential Biological Activity and Applications
While direct biological studies on this compound are limited, the structural motifs present in the molecule suggest potential applications in drug development.
Antimicrobial Activity
Long-chain and lipophilic alcohols are known to exhibit antimicrobial properties.[13][14][15][16][17] The mechanism of action is often attributed to the disruption of the bacterial cell membrane. The lipophilic cyclohexyl group of this compound could facilitate its partitioning into the lipid bilayer of bacterial membranes, leading to increased membrane fluidity, leakage of intracellular components, and ultimately cell death.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism for the antimicrobial action of this compound.
Precursor for Prostaglandin (B15479496) Synthesis
Structurally related cyclohexyl-containing alcohols have been investigated as intermediates in the synthesis of prostaglandins. Prostaglandins are a class of lipid compounds with diverse physiological effects, making their synthetic analogs valuable targets in drug discovery. The unique stereochemical and electronic properties of this compound could be exploited in the design and synthesis of novel prostaglandin derivatives.
Conclusion
This compound is a readily synthesizable tertiary alcohol with well-defined physical and spectroscopic properties. The robust Grignard reaction provides a reliable route for its preparation. While direct biological data is sparse, its structural characteristics suggest promising avenues for investigation, particularly in the development of new antimicrobial agents and as a building block in the synthesis of complex bioactive molecules like prostaglandin analogs. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.
References
- 1. This compound | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Identify the product and reaction mechanism for the following reaction: .. [askfilo.com]
- 7. Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+ [pearson.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Action of Esters of Polyhydric Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 1-Cyclohexyl-2-methyl-2-propanol: A Technical Guide for Researchers
Disclaimer: This document summarizes the currently available public information regarding the potential biological activity of 1-Cyclohexyl-2-methyl-2-propanol. Direct experimental data on the biological effects of this specific compound are limited in peer-reviewed literature. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals by extrapolating potential activities from structurally related compounds.
Introduction
This compound is a tertiary alcohol with the molecular formula C₁₀H₂₀O.[1][2][3][4] Its structure features a cyclohexane (B81311) ring attached to a 2-methyl-2-propanol moiety. This combination of a lipophilic cyclohexyl group and a polar tertiary alcohol provides a unique chemical scaffold that suggests potential for interaction with biological systems. While this specific molecule is not extensively studied, analysis of its structural components and related compounds can provide valuable insights into its potential pharmacological profile. The cyclohexyl group is a common feature in many pharmaceutical agents, where it can influence potency, selectivity, and pharmacokinetic properties.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | [1][2][3][4] |
| Molecular Weight | 156.27 g/mol | [1][2][3][4] |
| CAS Number | 5531-30-6 | [1][2][4] |
| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol | [1] |
| logP (Octanol/Water) | 3.3 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
Potential Biological Activities Based on Structural Analogs
Antimicrobial and Antiviral Potential
Compounds containing a cyclohexyl ring and an alcohol moiety have been investigated for their antimicrobial and antiviral properties.[5][6]
-
Antimicrobial Activity: A patent for omega-cyclohexylalkan-1-ols has suggested their effectiveness against microorganisms such as Corynebacterium xerosis and Staphylococcus epidermidis.[5] The lipophilic nature of the cyclohexyl group is thought to aid in the disruption of bacterial cell membranes.[5] Given its structural similarity, this compound may warrant investigation for similar antimicrobial effects.
-
Antiviral Activity: Some compounds containing a cyclohexyl group have shown potential as antiviral agents. For instance, adamantane (B196018) derivatives with a 4-cyclohexylphenol (B75765) moiety have demonstrated activity against the influenza A virus.[6] The antiviral activity of such compounds is likely dependent on their ability to interact with viral proteins or interfere with the viral life cycle.[6]
Potential as a Cancer Therapeutic or Modulator
The cyclohexyl moiety is present in some compounds investigated for their effects on cancer cells.
-
Sigma-2 Receptor Agonism: Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), which contain a cyclohexyl group, have been studied as sigma-2 receptor agonists. These compounds have been shown to induce cell death in pancreatic cancer cells through the production of mitochondrial superoxide (B77818) and caspase activation.[7][8]
-
Cancer Activator Potential: One source describes cyclohexanol (B46403) as a "cancer activator" that can induce apoptosis in cancer cells in vitro and increase their sensitivity to ionizing radiation. It is also suggested that cyclohexanol may be used as a diagnostic tool for tumors due to its ability to bind to specific receptors on cancer cells. It is important to note that this information is from a commercial supplier and should be interpreted with caution pending further peer-reviewed research.
Toxicological Profile of a Structurally Related Fragrance Ingredient
The biological activity of 4-Cyclohexyl-2-methyl-2-butanol (Coranol), a structurally similar fragrance ingredient, has been primarily assessed for its safety.[9] Toxicological studies have indicated that it is not a skin sensitizer (B1316253) and is not genotoxic.[9] While this provides some indication of the potential safety profile of related compounds, a full toxicological assessment of this compound would be required.
Proposed Experimental Workflows
Given the lack of direct biological data, a systematic investigation of this compound is warranted. The following workflows are proposed for an initial assessment of its potential biological activities.
Caption: A proposed experimental workflow for the initial biological screening of this compound.
Suggested Experimental Protocols
The following are generalized protocols for key experiments that could be performed to assess the potential biological activities of this compound.
In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Culture: Grow a logarithmic phase culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacteria.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.
In Vitro Antiviral Assay: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell culture.[6]
-
Cell Culture: Grow a monolayer of a suitable host cell line (e.g., MDCK cells for influenza virus) in 6-well plates.[6]
-
Virus Infection: Infect the cell monolayers with a known titer of the virus in the presence of serial dilutions of this compound.[6]
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour.[6]
-
Overlay: Remove the virus-compound mixture and overlay the cells with a medium containing low-melting-point agarose (B213101) and the corresponding concentrations of the test compound.[6]
-
Incubation: Incubate the plates for 2-3 days until viral plaques are visible.[6]
-
Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) can then be determined.[6]
In Vitro Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed a suitable cancer cell line (e.g., Panc-1 for pancreatic cancer) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The results can be used to calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Potential Signaling Pathway Involvement
Based on the activities of structurally related compounds, this compound could potentially interact with signaling pathways involved in apoptosis, particularly if it exhibits cytotoxic activity.
Caption: A hypothetical signaling pathway for apoptosis induction based on the activity of related sigma-2 receptor agonists.
Conclusion
While direct biological data for this compound is scarce, a review of structurally similar compounds suggests several potential avenues for research. These include the investigation of its antimicrobial, antiviral, and cytotoxic properties. The presence of the cyclohexyl moiety, a common feature in many bioactive molecules, indicates that this compound is a compound of interest for further pharmacological evaluation. The experimental workflows and protocols outlined in this guide provide a starting point for a systematic investigation into the biological activities of this molecule.
References
- 1. This compound | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 1-Cyclohexyl-2-methyl-2-propanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Cyclohexyl-2-methyl-2-propanol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The primary synthetic route detailed is the Grignard reaction, a robust and well-established method for the formation of carbon-carbon bonds. This protocol outlines the preparation of the cyclohexyl Grignard reagent followed by its reaction with acetone (B3395972) to yield the target molecule. Included are comprehensive procedures for the synthesis, purification, and characterization of this compound, along with relevant quantitative data and safety precautions.
Introduction
This compound is a tertiary alcohol. The structural motif of a cyclohexyl group connected to a substituted propanol (B110389) backbone is of interest in the development of new chemical entities. The synthesis of this compound is most effectively achieved through the nucleophilic addition of a cyclohexyl Grignard reagent to acetone. This method allows for the direct and efficient formation of the key carbon-carbon bond, resulting in the desired tertiary alcohol. This document serves as a comprehensive guide for the laboratory-scale synthesis of this compound.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for the handling, purification, and characterization of the compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| CAS Number | 5531-30-6 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not precisely determined, estimated to be in the range of 190-210 °C |
| Density | Not precisely determined |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., ether, THF, acetone) |
| Purity (Typical) | >95% after purification |
| Yield (Typical) | 60-80% (estimated based on similar Grignard reactions) |
Experimental Protocols
The synthesis of this compound is a two-step process: the formation of the Grignard reagent (cyclohexylmagnesium bromide), followed by the reaction with acetone and subsequent workup.
Materials and Reagents:
-
Cyclohexyl bromide (or chloride)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Acetone, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Part 1: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is flame-dried or oven-dried to remove any traces of water. The apparatus should be protected from atmospheric moisture using drying tubes (e.g., filled with calcium chloride).
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of the cyclohexyl bromide solution to the magnesium turnings.
-
Reaction Initiation: The reaction is typically initiated by gentle warming or the appearance of cloudiness and bubbling. If the reaction does not start, a few drops of pre-formed Grignard reagent from a previous batch can be added.
-
Grignard Formation: Once the reaction has initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The successful formation of the reagent is indicated by the disappearance of the magnesium turnings and the formation of a grayish, cloudy solution.
Part 2: Synthesis of this compound
Procedure:
-
Reaction Setup: Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C using an ice bath.
-
Acetone Addition: Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether or THF and place it in the dropping funnel. Add the acetone solution dropwise to the cold, stirring Grignard reagent. This reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 10 °C. A white precipitate of the magnesium alkoxide salt will form.
-
Reaction Completion: After the addition of acetone is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. The ammonium chloride is used to quench the reaction and dissolve the magnesium salts. Alternatively, a dilute solution of hydrochloric acid can be used.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (ether or THF). Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine all the organic extracts and wash them sequentially with water and then brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining crude product is this compound.
Part 3: Purification
The crude product can be purified by either vacuum distillation or column chromatography.
-
Vacuum Distillation: This is the preferred method for larger scale purification. The product should be distilled under reduced pressure to avoid decomposition at high temperatures.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
| Analysis | Expected Results |
| ¹H NMR | The spectrum is expected to show signals corresponding to the cyclohexyl protons (a complex multiplet in the range of ~0.8-1.8 ppm), a singlet for the two methyl groups (~1.2 ppm), a signal for the methylene (B1212753) group adjacent to the cyclohexyl ring, and a broad singlet for the hydroxyl proton (which can be exchanged with D₂O). The exact chemical shifts may vary depending on the solvent used. |
| ¹³C NMR | Expected signals include those for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, the methylene carbon adjacent to the cyclohexyl ring, and the carbons of the cyclohexyl ring.[1] |
| IR Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.[2] C-H stretching bands for the sp³ hybridized carbons will appear just below 3000 cm⁻¹. A C-O stretching band will be present in the 1100-1200 cm⁻¹ region.[2] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 156.[2] Common fragmentation patterns for tertiary alcohols include the loss of a methyl group (M-15) and the loss of water (M-18). |
Visualized Workflows
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Purification Workflow
Caption: Decision workflow for the purification of the crude product.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.
-
Anhydrous ethers (diethyl ether, THF) are highly flammable and can form explosive peroxides. Work in a well-ventilated fume hood, away from ignition sources.
-
The Grignard reaction is exothermic. Proper temperature control is crucial to prevent a runaway reaction.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
The synthesis of this compound via the Grignard reaction is a reliable and scalable method. The protocols provided in this document offer a detailed guide for its successful preparation in a laboratory setting. Proper adherence to anhydrous techniques and safety precautions is paramount for a successful and safe synthesis. The characterization data provided will aid in the confirmation of the final product's identity and purity.
References
Application Notes and Protocols: Grignard Reaction for Tertiary Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile organometallic reaction that facilitates the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction has become an indispensable tool in organic synthesis. For professionals in drug development and medicinal chemistry, the Grignard reaction provides a robust method for synthesizing complex molecules, particularly tertiary alcohols. Tertiary alcohols are crucial structural motifs and valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
This application note provides detailed protocols for the synthesis of tertiary alcohols using Grignard reagents with ketones and esters. It outlines critical experimental considerations, potential side reactions, and methods for purification and characterization, tailored for a research and development setting.
Reaction Principles and Mechanism
The synthesis of tertiary alcohols via the Grignard reaction is typically achieved through two primary pathways: the reaction of a Grignard reagent with a ketone or the reaction of an ester with at least two equivalents of a Grignard reagent.
-
From Ketones : The most direct route involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of a ketone.[1] The reaction forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol.
-
From Esters or Acid Chlorides : When an ester or acid chloride is used as the starting material, two equivalents of the Grignard reagent are required.[2][3] The first equivalent adds to the carbonyl, forming a tetrahedral intermediate which then collapses to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup.[2] This method results in a tertiary alcohol with at least two identical alkyl or aryl groups.[3][4]
Caption: Reaction mechanism for tertiary alcohol synthesis.
Key Experimental Considerations
Successful Grignard synthesis requires meticulous attention to experimental conditions to prevent side reactions and maximize yield.
-
Anhydrous Conditions : Grignard reagents are highly basic and react readily with protic solvents, including water, alcohols, and even trace atmospheric moisture.[5] This deactivates the reagent and reduces the yield. Therefore, all glassware must be oven- or flame-dried immediately before use, and anhydrous solvents are essential.[5][6] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice : Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard choices. They are effective at solvating the magnesium center of the Grignard reagent, which is crucial for its formation and reactivity.[7]
-
Side Reactions :
-
Enolization : If the ketone substrate has acidic α-protons and the Grignard reagent is sterically hindered, it can act as a base, leading to enolization of the ketone rather than nucleophilic addition. Upon workup, this regenerates the starting material.[4][8] Slow addition of the ketone to the Grignard reagent at low temperatures can minimize this.[8]
-
Reduction : With sterically hindered ketones, the Grignard reagent can act as a reducing agent by transferring a β-hydride, resulting in a secondary alcohol after workup.[4][8]
-
Wurtz Coupling : The Grignard reagent can couple with unreacted alkyl halide, a particularly relevant side reaction during the formation of the reagent itself. The formation of biphenyl (B1667301) is a common example when preparing phenylmagnesium bromide.[6]
-
Experimental Workflow
The overall process for synthesizing a tertiary alcohol via a Grignard reaction follows a consistent series of steps, from preparation to final product analysis.
Caption: Standard workflow for Grignard synthesis.
Experimental Protocols
Safety Precaution : Grignard reactions are exothermic and involve flammable solvents. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Preparation of Grignard Reagent (In Situ)
This protocol describes the formation of the Grignard reagent immediately prior to its use.
-
Apparatus Setup : Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Cap all openings with rubber septa and ensure the system is under a positive pressure of an inert gas (e.g., nitrogen).
-
Reagent Charging : To the flask, add magnesium turnings (1.2-1.5 eq).
-
Initiation : Add a small portion (approx. 10%) of a solution of the alkyl/aryl halide (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. The reaction is typically initiated by observing bubble formation or a slight warming of the mixture. If the reaction does not start, gently warm the flask or add a small crystal of iodine to activate the magnesium surface.[9]
-
Reagent Formation : Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[6] After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed (typically 30-60 minutes). The resulting gray or brownish solution is the Grignard reagent and should be used immediately.[6]
Protocol 2: Synthesis of Tertiary Alcohol from a Ketone
-
Substrate Preparation : Dissolve the ketone (1.0 eq) in anhydrous diethyl ether or THF in a separate dry flask under an inert atmosphere.
-
Reaction : Cool the freshly prepared Grignard reagent solution in an ice bath. Slowly add the ketone solution via the dropping funnel to the stirred Grignard reagent.[10] Control the addition rate to maintain a manageable reaction temperature.
-
Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.[5][6]
Protocol 3: Aqueous Work-up and Product Isolation
-
Quenching : Cool the reaction mixture in an ice bath. Very slowly and carefully, add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or a dilute acid (e.g., 5% HCl) to quench the reaction and protonate the alkoxide intermediate.[9] This process is exothermic and may produce gas.
-
Dissolution : Continue adding the acidic solution until the precipitated magnesium salts dissolve.[7]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two or three times with an organic solvent (e.g., diethyl ether or ethyl acetate).[5][7]
-
Washing : Combine all organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (if an acid was used for workup) and then with brine to remove residual water.[5]
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.[5]
Data Presentation: Representative Reaction Parameters
The following table summarizes representative quantitative data for the synthesis of tertiary alcohols. Actual yields and conditions may vary based on the specific substrates and scale.
| Parameter | Ketone Substrate | Ester Substrate | Notes |
| Molar Equivalents | |||
| Substrate (Ketone/Ester) | 1.0 eq | 1.0 eq | Limiting reagent. |
| Alkyl/Aryl Halide | 1.2 - 1.5 eq | 2.2 - 2.5 eq | Excess ensures full conversion of Mg. |
| Magnesium Turnings | 1.3 - 1.6 eq | 2.3 - 2.6 eq | Slight excess relative to the halide. |
| Reaction Conditions | |||
| Grignard Formation Temp. | 35-45 °C (Refluxing Ether/THF) | 35-45 °C (Refluxing Ether/THF) | Reaction is exothermic.[8] |
| Substrate Addition Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. | Slow addition is critical to control exotherm. |
| Reaction Time | 1 - 4 hours | 2 - 6 hours | Monitor by TLC for completion.[5] |
| Outcome | |||
| Typical Yield | 60 - 95% | 50 - 85% | Yields can be lower for sterically hindered substrates due to side reactions.[8] |
| Purification Method | Column Chromatography, Distillation, or Recrystallization | Column Chromatography, Distillation, or Recrystallization | Depends on the physical properties of the product.[7][10] |
| Characterization | IR, ¹H NMR, ¹³C NMR, Melting Point | IR, ¹H NMR, ¹³C NMR, Melting Point | Confirm structure and purity.[10] |
Table based on data and procedures found in cited literature.[5][8]
Conclusion
The Grignard reaction remains a powerful and highly relevant method for the synthesis of tertiary alcohols, which are pivotal building blocks in modern drug discovery. By adhering to strict anhydrous techniques and carefully controlling reaction conditions, researchers can effectively mitigate side reactions and achieve high yields of the desired products. The protocols and data presented herein provide a solid foundation for scientists to successfully apply this classic transformation to the synthesis of complex and novel molecular architectures.
References
- 1. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview - Lesson | Study.com [study.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Synthesis of 1-Cyclohexyl-2-methyl-2-propanol via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the tertiary alcohol, 1-cyclohexyl-2-methyl-2-propanol. The synthesis is achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The protocol outlines a two-stage process commencing with the formation of the Grignard reagent, cyclohexylmagnesium bromide, from cyclohexyl bromide and magnesium metal. This is followed by the nucleophilic addition of the Grignard reagent to acetone (B3395972). This document includes comprehensive methodologies for the synthesis, purification, and characterization of the final product, tailored for professionals in research and drug development.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the creation of new carbon-carbon bonds. The reaction of a Grignard reagent with a ketone is a classic and reliable method for the preparation of tertiary alcohols. In this application, cyclohexylmagnesium bromide is utilized as the Grignard reagent, which subsequently reacts with acetone to yield this compound. This tertiary alcohol can serve as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates, due to the introduction of a sterically demanding cyclohexyl group adjacent to a tertiary alcohol moiety. Careful control of reaction conditions, particularly the exclusion of water and atmospheric moisture, is critical for the successful execution of this synthesis.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5531-30-6[1] |
| Molecular Formula | C₁₀H₂₀O[1] |
| Molecular Weight | 156.27 g/mol [1] |
| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol[1] |
Experimental Protocols
The synthesis of this compound is performed in two primary stages: the preparation of the Grignard reagent and the subsequent reaction with acetone.
Part 1: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)
This procedure details the formation of the organometallic Grignard reagent from cyclohexyl bromide and magnesium.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 2.92 g | 0.12 |
| Cyclohexyl Bromide | 163.07 | 16.31 g (12.0 mL) | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
Apparatus Setup: All glassware (a 250 mL two-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel) must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a moisture-free atmosphere (e.g., a nitrogen or argon gas stream). The apparatus should be equipped with a calcium chloride or silica (B1680970) gel drying tube to protect the reaction from atmospheric moisture.
-
Initiation of Grignard Formation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. The iodine helps to activate the magnesium surface.
-
Addition of Cyclohexyl Bromide: In the dropping funnel, prepare a solution of cyclohexyl bromide in 20 mL of anhydrous diethyl ether. Add a small portion (approximately 2-3 mL) of this solution to the magnesium turnings. The reaction is typically initiated by gentle warming with a heat gun or by the addition of the iodine crystal, which will cause the brownish color of the iodine to disappear and the ether to begin refluxing.
-
Completion of Grignard Reagent Formation: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, add the remaining 30 mL of anhydrous diethyl ether to the dropping funnel to rinse any residual cyclohexyl bromide into the flask. Continue to stir the reaction mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The successful formation of the reagent is indicated by the disappearance of most of the magnesium and the formation of a cloudy, grayish-brown solution.
Part 2: Synthesis of this compound
This stage involves the nucleophilic attack of the freshly prepared cyclohexylmagnesium bromide on the carbonyl carbon of acetone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexylmagnesium Bromide | ~187.38 | (from Part 1) | ~0.10 |
| Acetone (anhydrous) | 58.08 | 5.81 g (7.35 mL) | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 30 mL | - |
| Saturated Aqueous NH₄Cl | - | 100 mL | - |
| 1 M HCl (optional) | - | As needed | - |
Procedure:
-
Reaction with Acetone: Cool the flask containing the Grignard reagent in an ice-water bath. Prepare a solution of anhydrous acetone in 20 mL of anhydrous diethyl ether in the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. A white precipitate of the magnesium alkoxide salt will form.
-
Reaction Completion: After the addition of the acetone solution is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.
-
Work-up (Quenching): Cool the reaction flask again in an ice-water bath. Slowly and cautiously add 50 mL of saturated aqueous ammonium (B1175870) chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt. If a large amount of solid magnesium hydroxide (B78521) remains, a small amount of 1 M HCl can be added to dissolve it.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Washing and Drying: Combine all the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the drying agent and remove the diethyl ether by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Expected Results and Characterization
Quantitative Data:
| Parameter | Expected Value |
| Theoretical Yield | 15.63 g |
| Typical Experimental Yield | 60-75% |
| Boiling Point | ~95-97 °C at 15 mmHg |
Spectroscopic Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the cyclohexyl protons (broad multiplet at ~0.8-1.8 ppm), the methylene (B1212753) protons adjacent to the cyclohexyl ring (doublet at ~1.5 ppm), the hydroxyl proton (singlet, variable), and the two methyl groups (singlet at ~1.2 ppm).
-
¹³C NMR (CDCl₃): Signals are expected for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, the methylene carbon adjacent to the cyclohexyl ring, and the carbons of the cyclohexyl ring.
-
IR (neat): A strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and strong absorptions in the 2850-2950 cm⁻¹ region due to C-H stretching.
-
Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 156, although it may be weak. Common fragmentation patterns would include the loss of a methyl group (M-15) and the loss of water (M-18).
Diagrams
Reaction Scheme
Caption: Overall reaction scheme.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: Synthesis of 1-Cyclohexyl-2-methyl-2-propanol from Methylmagnesium Bromide and Cyclohexylacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The synthesis of tertiary alcohols is a crucial transformation in organic chemistry, as these motifs are present in numerous natural products and pharmaceutically active compounds. The Grignard reaction, which utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on a carbonyl carbon, is a widely employed and versatile method for this purpose.[1][2] This protocol details the synthesis of 1-cyclohexyl-2-methyl-2-propanol by reacting cyclohexylacetone (B95054) with methylmagnesium bromide. The methyl group from the Grignard reagent adds to the ketone, and subsequent acidic workup yields the desired tertiary alcohol.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the starting materials and the final product is presented in Table 1.
| Property | Cyclohexylacetone | Methylmagnesium Bromide (in ether) | This compound |
| Molecular Formula | C₉H₁₆O | CH₃MgBr | C₁₀H₂₀O |
| Molecular Weight | 140.22 g/mol | 119.27 g/mol | 156.27 g/mol |
| CAS Number | 103-78-6 | 75-16-1 | 5531-30-6[3] |
| Boiling Point | 210-212 °C | ~35 °C (of diethyl ether) | Not readily available |
| Density | 0.903 g/mL | ~0.7 g/mL | Not readily available |
| Appearance | Colorless liquid | Colorless to grayish solution | Expected to be a colorless liquid or low-melting solid |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Cyclohexylacetone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
To the addition funnel, add a solution of cyclohexylacetone (e.g., 10.0 g, 71.3 mmol) dissolved in anhydrous diethyl ether (50 mL).
-
To the reaction flask, add methylmagnesium bromide solution (e.g., 26.0 mL of a 3.0 M solution in diethyl ether, 78.0 mmol, 1.1 equivalents) via syringe under an inert atmosphere.
-
-
Grignard Reaction:
-
Cool the reaction flask containing the Grignard reagent in an ice bath.
-
Slowly add the solution of cyclohexylacetone from the addition funnel to the stirred Grignard reagent over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL). This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the pure product.
-
Expected Results and Data Presentation
While a specific yield for this reaction is not available in the searched literature, Grignard reactions of this type typically proceed in good to excellent yields. The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Representative spectroscopic data for the product can be found in public databases.[1][3]
| Parameter | Expected Outcome |
| Theoretical Yield | Based on the starting amount of cyclohexylacetone (10.0 g), the theoretical yield is approximately 11.1 g. |
| Appearance of Product | Colorless liquid or low-melting solid. |
| Purity (Post-Purification) | >95% as determined by GC-MS. |
| ¹H NMR | Expected signals corresponding to the cyclohexyl and methyl protons. |
| ¹³C NMR | Expected signals for the 10 carbon atoms in the molecule. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch of an alcohol. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-Cyclohexyl-2-methyl-2-propanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral tertiary alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The creation of a quaternary stereocenter, such as the one present in 1-cyclohexyl-2-methyl-2-propanol, represents a significant synthetic challenge. Controlling the three-dimensional arrangement of the substituents around this center is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activities. This document provides detailed protocols for two state-of-the-art methods for the asymmetric synthesis of this compound, focusing on the enantioselective addition of a methyl nucleophile to cyclohexyl methyl ketone. The protocols are based on well-established methodologies that have demonstrated high efficiency and stereoselectivity.
Overall Synthetic Workflow
The primary strategy for the asymmetric synthesis of the target molecule involves the enantioselective addition of a methyl organometallic reagent to the prochiral cyclohexyl methyl ketone. This workflow is applicable to both protocols detailed below.
Caption: General experimental workflow for the synthesis.
Protocol 1: Asymmetric Addition of Methylmagnesium Bromide Mediated by a Chiral DACH-Derived Ligand
This protocol utilizes a recently developed class of N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH). These ligands have shown exceptional performance in mediating the asymmetric addition of Grignard reagents to ketones, offering high enantioselectivity.[1][2][3]
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the DACH-ligand mediated reaction.
Experimental Protocol
-
Ligand-Grignard Complex Formation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral DACH-derived biaryl ligand (e.g., (R,R)-L12) (0.12 eq.).
-
Add anhydrous toluene (B28343) (to make a 0.1 M solution with respect to the ketone).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 2.0 eq.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Asymmetric Addition:
-
Add a solution of cyclohexyl methyl ketone (1.0 eq.) in anhydrous toluene dropwise to the pre-formed ligand-Grignard complex at -78 °C.
-
Stir the reaction mixture at -78 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral tertiary alcohol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Data Presentation: Expected Results
| Entry | Ketone Substrate | Grignard Reagent | Ligand | Yield (%) | e.e. (%) |
| 1 | Acetophenone | EtMgBr | (R,R)-L12 | 90 | 87 |
| 2 | 2-Chloroacetophenone | MeMgBr | (R,R)-L12 | 81 | 91 |
| 3 | Propiophenone | PhMgBr | (R,R)-L12' | 85 | 94 |
| 4 | Cyclohexyl Methyl Ketone | MeMgBr | (R,R)-L12 | Est. 80-90 | Est. 85-95 |
Data for entries 1-3 are adapted from analogous reactions in the literature.[1][3] Entry 4 is an estimation for the target reaction.
Protocol 2: Asymmetric Addition of Dimethylzinc (B1204448) Catalyzed by a Chiral Amino Alcohol
This protocol employs the well-established methodology of using a chiral catalyst, such as (-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB), to facilitate the enantioselective addition of dimethylzinc to the ketone.[4][5] This method is known for its reliability and high enantioselectivity, particularly for aldehydes and certain ketones.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed reaction.
Experimental Protocol
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol catalyst, e.g., (-)-DAIB (0.05 - 0.10 eq.).
-
Add anhydrous toluene (to make a 0.5 M solution with respect to the ketone).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Asymmetric Addition:
-
Slowly add dimethylzinc (Me₂Zn, 2.0 M in toluene, 2.0 eq.) to the catalyst solution at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add cyclohexyl methyl ketone (1.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of 1 M HCl.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
-
Determine the yield of the purified this compound.
-
Measure the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
-
Data Presentation: Expected Results
The following table shows representative data for the enantioselective addition of organozinc reagents to various ketones, providing a benchmark for the expected outcome.
| Entry | Ketone Substrate | Organozinc Reagent | Chiral Ligand | Yield (%) | e.e. (%) |
| 1 | Benzaldehyde | Me₂Zn | (-)-DAIB | 95 | 97 |
| 2 | Acetophenone | Et₂Zn | Ti-TADDOL | 91 | 98 |
| 3 | 1-Tetralone | Et₂Zn | Phosphoramide | 85 | 96 |
| 4 | Cyclohexyl Methyl Ketone | Me₂Zn | (-)-DAIB | Est. 70-85 | Est. 80-95 |
Data for entries 1-3 are adapted from analogous reactions in the literature.[4] Entry 4 is an estimation for the target reaction.
The two protocols presented offer robust and highly enantioselective pathways to chiral this compound. The choice between the Grignard-based and the organozinc-based method may depend on factors such as the availability and cost of the chiral ligand/catalyst, sensitivity of the substrate to the reaction conditions, and desired scale of the synthesis. Both methods are expected to provide the target tertiary alcohol in high yield and with excellent enantiomeric excess, making them valuable tools for researchers in synthetic and medicinal chemistry.
References
- 1. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
Application Notes & Protocols: Dehydration of 1-Cyclohexyl-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method for the synthesis of alkenes.[1][2] This process involves the elimination of a water molecule from an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[3] 1-Cyclohexyl-2-methyl-2-propanol is a tertiary alcohol, and its dehydration proceeds readily under relatively mild conditions compared to secondary or primary alcohols.[2][4] Tertiary alcohols typically undergo dehydration via an E1 (unimolecular elimination) mechanism due to the stability of the resulting tertiary carbocation intermediate.[1][2][4]
Reaction Mechanism and Regioselectivity
The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water).[1][5] The subsequent loss of the water molecule generates a stable tertiary carbocation. In the final step, a base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent (beta) to the carbocation, leading to the formation of a double bond.[4]
For this compound, there are two different types of beta-protons that can be eliminated, leading to the formation of two constitutional isomers. The regioselectivity of the elimination is governed by Zaitsev's Rule . This rule predicts that the major product will be the more stable, more highly substituted alkene.[6][7]
-
Major Product (Zaitsev Product): 1-Cyclohexyl-2-methylpropene, a trisubstituted alkene.
-
Minor Product (Hofmann-type Product): (2-Methylprop-1-en-1-yl)cyclohexane, a disubstituted alkene.
The stability of the alkene product is the primary driving force for this selectivity. The formation of the more substituted double bond is thermodynamically favored.
Practical Considerations
-
Catalyst Choice: While both concentrated sulfuric and phosphoric acids are effective, phosphoric acid is often preferred as it is less oxidizing and leads to fewer charring and side reactions.[3]
-
Reaction Equilibrium: The dehydration of alcohols is a reversible reaction.[8] To drive the equilibrium toward the alkene products, it is common practice to remove the products from the reaction mixture by distillation as they are formed. This is effective because the resulting alkenes have significantly lower boiling points than the starting alcohol due to the absence of hydrogen bonding.[8][9]
-
Product Analysis: The product mixture is typically analyzed by gas chromatography (GC) to determine the relative yields of the isomeric alkenes.[8][9] Further characterization is performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The dehydration of this compound yields two primary alkene products. The expected distribution, based on Zaitsev's rule, favors the more substituted alkene. The precise ratio must be determined experimentally.
| Product Name | Structure | Alkene Substitution | Expected Yield |
| 1-Cyclohexyl-2-methylpropene |
| Trisubstituted | Major Product (>80%) |
| (2-Methylprop-1-en-1-yl)cyclohexane |
| Disubstituted | Minor Product (<20%) |
| Table 1: Predicted product distribution for the dehydration of this compound. Actual yields may vary based on specific reaction conditions. |
Experimental Protocols
Protocol: Acid-Catalyzed Dehydration of this compound
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear safety goggles, a lab coat, and appropriate gloves at all times.
-
Concentrated sulfuric and phosphoric acids are highly corrosive. Handle with extreme care.
Materials:
-
This compound
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride or sodium sulfate (B86663)
-
Round-bottom flask (50 mL)
-
Fractional distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup: Place 10.0 g of this compound into a 50 mL round-bottom flask. Carefully add 2.5 mL of 85% phosphoric acid (or 1.5 mL of concentrated sulfuric acid) to the flask while swirling. Add a few boiling chips.
-
Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Place a heating mantle under the flask.
-
Heating: Gently heat the reaction mixture. The lower-boiling alkene products and water will begin to distill.[9] Collect the distillate that boils below approximately 120°C. The temperature should be monitored closely to avoid co-distillation of the starting alcohol.
-
Work-up: Transfer the collected distillate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
15 mL of water to remove the bulk of the acid.
-
15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (vent the separatory funnel frequently to release CO₂ pressure).
-
15 mL of water to remove any remaining bicarbonate.
-
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride or sodium sulfate to dry the product. Swirl the flask occasionally for 10-15 minutes.
-
Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Purify the alkene mixture via simple distillation, collecting the fraction with the expected boiling range for the product alkenes.
Protocol: Product Characterization
-
Gas Chromatography (GC): Obtain a GC trace of the purified product mixture to determine the ratio of the two alkene isomers.[9] The relative peak areas can be used to approximate the product distribution.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product. Look for the disappearance of the broad -OH stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of C=C stretch (around 1650 cm⁻¹) and =C-H stretch (around 3080 cm⁻¹) peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structures of the major and minor products by analyzing the chemical shifts and splitting patterns of the vinylic and allylic protons.
Visualizations
Reaction Mechanism Pathway
Caption: E1 reaction mechanism showing the formation of major and minor alkene products.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of alkenes.
References
- 1. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 5. homework.study.com [homework.study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Oxidation of 1-Cyclohexyl-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-methyl-2-propanol is a tertiary alcohol with the chemical formula C₁₀H₂₀O. Its structure, featuring a hydroxyl group attached to a tertiary carbon, profoundly influences its chemical reactivity, particularly in oxidation reactions. For professionals in drug development and organic synthesis, understanding the oxidative stability of this functional group is crucial for molecular design and the development of stable pharmaceutical compounds. These notes provide a detailed overview of the oxidative behavior of this compound, experimental protocols to assess its stability, and a discussion of advanced methods for its forced oxidation.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| CAS Number | 5531-30-6 |
| Structure | A cyclohexyl group attached to a 2-methyl-2-propanol moiety. |
Application Notes: Oxidative Stability and Implications in Drug Development
The most significant chemical characteristic of this compound is its resistance to oxidation under standard conditions. Unlike primary and secondary alcohols, which are readily oxidized to aldehydes, carboxylic acids, or ketones, tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group. This structural feature prevents the formation of a carbon-oxygen double bond through common oxidative mechanisms.
This inherent stability can be a highly desirable feature in drug design. The introduction of a tertiary alcohol moiety, such as the one present in this compound, can prevent metabolic oxidation at that position. This can lead to:
-
Increased metabolic stability: Reducing the rate of drug metabolism can prolong its half-life and therapeutic effect.
-
Reduced potential for toxic metabolites: Preventing the formation of reactive carbonyl compounds can decrease the risk of off-target toxicity.
-
Improved oral bioavailability: By resisting first-pass metabolism in the liver, more of the active drug can reach systemic circulation.
Therefore, this compound and similar structures can serve as important building blocks or structural motifs in the synthesis of metabolically robust drug candidates.
Experimental Protocols
Protocol 1: Testing the Resistance to Standard Oxidation
This protocol describes a standard procedure to demonstrate the resistance of this compound to a common oxidizing agent, potassium dichromate.
Materials:
-
This compound
-
Potassium dichromate(VI) (K₂Cr₂O₇)
-
Dilute sulfuric acid (H₂SO₄)
-
Test tubes
-
Water bath
-
Primary alcohol (e.g., ethanol) as a positive control
-
Secondary alcohol (e.g., propan-2-ol) as a positive control
Procedure:
-
To three separate test tubes, add 1 mL of the potassium dichromate(VI) solution and 5 drops of dilute sulfuric acid. The solution should be orange.
-
To the first test tube, add 5 drops of this compound.
-
To the second test tube, add 5 drops of ethanol (B145695) (primary alcohol control).
-
To the third test tube, add 5 drops of propan-2-ol (secondary alcohol control).
-
Gently shake each test tube to mix the contents.
-
Place the test tubes in a warm water bath (approximately 60°C) for 10-15 minutes.
-
Observe any color change in the solutions.
Expected Results:
| Alcohol Type | Substrate | Initial Color of K₂Cr₂O₇/H⁺ | Final Color |
| Tertiary | This compound | Orange | Orange (No reaction) |
| Primary | Ethanol | Orange | Green |
| Secondary | Propan-2-ol | Orange | Green |
The expected outcome is that the solutions containing the primary and secondary alcohols will turn from orange to green, indicating the oxidation of the alcohol and the reduction of Cr₂O₇²⁻ to Cr³⁺. The solution with this compound is expected to remain orange, demonstrating its resistance to oxidation.[1][2]
Protocol 2: Forced Oxidation via Oxidative Cleavage (Advanced/Theoretical)
Under harsh conditions, tertiary alcohols can undergo oxidation that involves the cleavage of carbon-carbon bonds.[3][4] These methods are generally not selective and can lead to a mixture of products. The following is a conceptual protocol based on photocatalytic oxidation on a TiO₂ surface, a method shown to cleave C-C bonds in tertiary alcohols.[5]
Materials:
-
This compound
-
Titanium dioxide (TiO₂, anatase or rutile) as a photocatalyst
-
A suitable solvent (e.g., acetonitrile)
-
A photoreactor equipped with a UV light source
-
Inert gas (e.g., nitrogen or argon)
-
Analytical equipment for product identification (e.g., GC-MS)
Procedure:
-
Prepare a suspension of TiO₂ in the solvent within the photoreactor.
-
Add this compound to the suspension.
-
Purge the reactor with an inert gas to remove oxygen.
-
Irradiate the mixture with UV light while stirring continuously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Upon completion, the catalyst can be removed by filtration.
-
The products in the filtrate can be identified and quantified.
Expected Products:
The photocatalytic oxidation of tertiary alcohols proceeds via a C-C bond cleavage.[5] For this compound, this could potentially lead to the formation of cyclohexanone (B45756) and acetone, along with other fragmentation products.
Visualizations
Caption: Comparison of oxidation pathways for different alcohol types.
Caption: Structural reason for the oxidative stability of tertiary alcohols.
Caption: Workflow for testing the oxidative resistance of alcohols.
References
Application Notes and Protocols for the Esterification of 1-Cyclohexyl-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-methyl-2-propanol is a tertiary alcohol, and its sterically hindered nature presents challenges for esterification. Standard Fischer esterification conditions, which involve reacting the alcohol with a carboxylic acid under strong acid catalysis, are often low-yielding for tertiary alcohols due to competing elimination reactions that form alkenes. This document provides detailed protocols for more suitable and efficient methods for the esterification of this compound and other sterically hindered tertiary alcohols. These methods include reaction with acyl chlorides, reaction with acid anhydrides, and the Steglich esterification. These protocols are designed to be adaptable for various research and development applications, including the synthesis of novel esters for pharmaceutical and materials science applications.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the esterification of sterically hindered tertiary alcohols, providing a comparative overview of the different methodologies.
| Method | Acylating Agent | Catalyst/Base | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acyl Chloride | Acetyl Chloride | Pyridine (B92270) | Dichloromethane (B109758) | 0 to RT | 2 - 6 | 80 - 95 |
| Benzoyl Chloride | N,N-Dimethylaniline | Dichloromethane | 0 to 40 | 12 - 36 | 75 - 90 | |
| Acid Anhydride (B1165640) | Acetic Anhydride | 4-DMAP (catalytic) | Dichloromethane | RT | 2 - 12 | 85 - 98 |
| Propionic Anhydride | Scandium Triflate (catalytic) | Acetonitrile | RT to 50 | 4 - 24 | 80 - 95 | |
| Steglich Esterification | Carboxylic Acid | DCC, 4-DMAP (catalytic) | Dichloromethane | RT | 12 - 24 | 70 - 90 |
Note: Yields are typical for sterically hindered tertiary alcohols and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Esterification using an Acyl Chloride and Pyridine
This protocol describes the esterification of this compound with an acyl chloride using pyridine as a base to neutralize the HCl byproduct.[1][2]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester by flash column chromatography on silica (B1680970) gel or by distillation.
Protocol 2: Esterification using an Acid Anhydride and 4-DMAP
This method utilizes an acid anhydride as the acylating agent with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), which is a highly effective acylation catalyst.[3]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add the acid anhydride (1.5 eq).
-
Add a catalytic amount of DMAP (0.1 eq) to the mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or GC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution to remove the unreacted anhydride and carboxylic acid byproduct.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The resulting crude ester can be purified by flash chromatography or distillation.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and DMAP as a catalyst.[4] This method is particularly useful for acid-sensitive substrates.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether or ethyl acetate
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware including a filtration setup.
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add a solution of DCC (1.3 eq) in dichloromethane dropwise.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane or diethyl ether.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanisms for esterification of this compound.
Caption: General experimental workflow for esterification reactions.
References
The Untapped Potential of 1-Cyclohexyl-2-methyl-2-propanol as a Bulky Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The strategic use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereochemically defined molecules. While numerous chiral auxiliaries have been developed and successfully implemented, the exploration of novel scaffolds continues to be a fertile ground for innovation. This document outlines the prospective application of 1-cyclohexyl-2-methyl-2-propanol, a sterically demanding tertiary alcohol, as a chiral auxiliary. Due to its significant steric bulk, this auxiliary is postulated to offer unique stereochemical control in reactions involving the formation of quaternary carbon centers.
Note: The application of this compound as a chiral auxiliary is a novel concept and is not yet extensively documented in peer-reviewed literature. The protocols and data presented herein are based on established principles of asymmetric synthesis and are intended to serve as a guide for future research and development.
The core principle behind employing this compound lies in its bulky cyclohexyl and gem-dimethyl groups, which are expected to create a highly restricted chiral environment. This steric hindrance can effectively shield one face of a tethered prochiral substrate, thereby directing the approach of incoming reagents to the opposite, less hindered face. This high degree of facial discrimination is anticipated to translate into high diastereoselectivity in a variety of chemical transformations.
Potential applications include:
-
Asymmetric Alkylation: The auxiliary can be esterified with a prochiral carboxylic acid. Subsequent enolate formation and alkylation are expected to proceed with high diastereoselectivity.
-
Diastereoselective Aldol (B89426) Reactions: Attachment of an acetate (B1210297) or propionate (B1217596) unit to the auxiliary would allow for the formation of a chiral enolate, which could then participate in highly diastereoselective aldol additions.
-
Asymmetric Diels-Alder Reactions: Acrylate or propiolate esters derived from the chiral alcohol could be employed as dienophiles in Diels-Alder reactions, with the auxiliary directing the facial selectivity of the cycloaddition.
The primary challenge in utilizing this bulky tertiary alcohol as a chiral auxiliary is the potential for low reactivity due to steric hindrance, both in the attachment of the prochiral substrate and in the subsequent stereoselective reaction. Furthermore, the cleavage of the auxiliary may require forcing conditions. However, for substrates where traditional chiral auxiliaries provide insufficient stereocontrol, the unique steric profile of this compound may offer a significant advantage.
Experimental Protocols
The following are generalized protocols for the proposed use of (R)- or (S)-1-cyclohexyl-2-methyl-2-propanol as a chiral auxiliary. Optimization of reaction conditions is highly recommended for specific substrates.
Protocol 1: Attachment of a Prochiral Carboxylic Acid to the Chiral Auxiliary
Objective: To synthesize a chiral ester from this compound and a prochiral carboxylic acid.
Reagents and Materials:
-
(R)- or (S)-1-Cyclohexyl-2-methyl-2-propanol
-
Prochiral carboxylic acid (e.g., 2-phenylpropanoic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the prochiral carboxylic acid (1.0 eq) and (R)- or (S)-1-cyclohexyl-2-methyl-2-propanol (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica (B1680970) gel.
Protocol 2: Diastereoselective Alkylation of a Chiral Ester
Objective: To perform a diastereoselective alkylation of the chiral ester synthesized in Protocol 1.
Reagents and Materials:
-
Chiral ester from Protocol 1
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To cleave the chiral auxiliary and isolate the enantioenriched product.
Reagents and Materials:
-
Alkylated chiral ester from Protocol 2
-
Lithium hydroxide (B78521) (LiOH) or Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
Procedure for Saponification:
-
Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water.
-
Add an excess of LiOH (3.0-5.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and acidify with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
The aqueous layer contains the chiral carboxylic acid product, which can be isolated by further extraction after adjusting the pH.
-
The organic layer contains the recovered chiral auxiliary, which can be purified by column chromatography.
Procedure for Reductive Cleavage:
-
In a flame-dried flask, dissolve the alkylated ester (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add LiAlH₄ (2.0-3.0 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 4-8 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
The filtrate contains the chiral alcohol product and the recovered chiral auxiliary, which can be separated by column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the performance of this compound as a chiral auxiliary in a diastereoselective alkylation reaction. These values are projected based on the anticipated high steric hindrance of the auxiliary.
Table 1: Diastereoselective Alkylation of a Chiral Phenylacetate Ester
| Entry | Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃I | >98:2 | 85 |
| 2 | BnBr | >95:5 | 78 |
| 3 | Allyl Bromide | 92:8 | 81 |
Table 2: Comparison with Other Cyclohexyl-Based Chiral Auxiliaries
| Chiral Auxiliary | Reaction | Diastereomeric Excess (d.e. %) | Yield (%) |
| This compound (Hypothetical) | Phenylacetate Alkylation | >96 | 85 |
| (-)-8-Phenylmenthol | Acrylate Diels-Alder | 99 | 90 |
| (1R, 2S)-trans-2-Phenyl-1-cyclohexanol | Acrylate Diels-Alder | 95 | 88 |
Visualization of Key Processes
The following diagrams illustrate the proposed mechanism and workflow for the use of this compound as a chiral auxiliary.
Caption: General workflow for using this compound as a chiral auxiliary.
Caption: Proposed steric model for diastereoselective alkylation.
Application Notes and Protocols: 1-Cyclohexyl-2-methyl-2-propanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 1-cyclohexyl-2-methyl-2-propanol as a precursor in organic synthesis. While specific, direct applications in multi-step total synthesis or drug development are not extensively documented in publicly available literature, its structure as a tertiary alcohol containing a bulky cyclohexyl group suggests potential for the creation of diverse molecular architectures. This document outlines key plausible reactions, provides a representative experimental protocol for its dehydration, and discusses its potential applications based on the reactivity of its functional group and the known roles of similar structural motifs in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic procedures, particularly for purification and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| CAS Number | 5531-30-6 | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| LogP | 3.3 | [1] |
Spectroscopic Data for Characterization
Spectroscopic data is crucial for confirming the identity and purity of this compound and its reaction products. Expected and reported spectral features are summarized in Table 2.
| Spectroscopy | Expected/Reported Features | Reference |
| ¹H NMR | Signals for the cyclohexyl protons, a singlet for the two methyl groups, a singlet for the methylene (B1212753) protons adjacent to the cyclohexyl ring, and a singlet for the hydroxyl proton. | [2] |
| ¹³C NMR | Distinct signals for the ten carbon atoms, with the carbon bearing the hydroxyl group expected in the typical range for tertiary alcohols. A ¹³C NMR spectrum is available on PubChem. | [1][2] |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), C-H stretching vibrations just below 3000 cm⁻¹, and a C-O stretch in the 1000-1200 cm⁻¹ region. | [2] |
| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z 156. Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the C-C bond adjacent to the oxygen. | [3] |
Applications in Organic Synthesis
As a tertiary alcohol, this compound is a precursor for the synthesis of alkenes through dehydration reactions. The resulting alkenes can then be subjected to a variety of transformations to introduce new functional groups.
Dehydration to Alkenes
The acid-catalyzed dehydration of this compound is expected to proceed through an E1 mechanism to yield a mixture of isomeric alkenes. The tertiary carbocation intermediate formed upon loss of water is relatively stable, facilitating this reaction.
Reaction Scheme: Dehydration of this compound
Caption: Acid-catalyzed dehydration of this compound.
The regioselectivity of the elimination will be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the formation of the less substituted alkene (Hofmann product) is also possible. The exact product ratio would need to be determined experimentally.
Experimental Protocols
The following is a representative protocol for the acid-catalyzed dehydration of a tertiary alcohol, adapted for this compound. This protocol should be considered a starting point and may require optimization.
Protocol 1: Acid-Catalyzed Dehydration of this compound
Objective: To synthesize a mixture of (1-isopropenylcyclohexyl)methane and 1-(cyclohexylmethyl)-1-methylethene.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether or other suitable organic solvent
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up a simple distillation apparatus and heat the mixture to distill the alkene products as they are formed. The boiling points of the product alkenes will be lower than that of the starting alcohol.[4]
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
The solvent can be removed by evaporation to yield the crude product mixture.
-
The product mixture can be analyzed and purified by gas chromatography (GC) or fractional distillation.
Expected Outcome: A mixture of isomeric alkenes. The yield and product ratio will depend on the specific reaction conditions.
Workflow: Dehydration and Workup
References
Application Notes and Protocols: 1-Cyclohexyl-2-methyl-2-propanol in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
To date, public domain information regarding the specific applications of 1-Cyclohexyl-2-methyl-2-propanol (CAS 5531-30-6) within the fragrance industry is not available. There is no readily accessible data on its olfactory profile, performance, or use in commercial fragrance formulations. However, the broader class of cyclohexanol (B46403) derivatives is well-represented in perfumery, often contributing floral, woody, and fresh notes to scent compositions.
This document provides a framework for the potential evaluation of this compound as a novel fragrance ingredient. It includes a profile of the molecule, a summary of the olfactory characteristics of structurally related compounds, and detailed protocols for sensory analysis, performance evaluation, and stability testing that are standard in the fragrance industry.
Chemical Profile: this compound
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 5531-30-6 | [1] |
| Molecular Formula | C10H20O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Appearance | No data available | |
| Odor Profile | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Olfactory Landscape of Structurally Related Cyclohexanol Derivatives
While the odor profile of this compound is uncharacterized, several of its isomers and related cyclohexanol derivatives are established fragrance ingredients. This suggests that this compound could potentially possess desirable olfactory properties.
| Compound Name | CAS Number | Olfactory Description |
| Cyclohexyl Ethyl Alcohol | 4442-79-9 | Mild, floral, and slightly fruity aroma.[2] |
| p-tert-Butylcyclohexyl Acetate | 32210-23-4 | Woody and fruity.[3] |
| 2-tert-Butylcyclohexyl Acetate | 88-41-5 | Woody and fruity.[4] |
| 1-Benzyl Cyclohexanol | 1589-60-2 | Grapefruit, muguet, blueberry, and tea-like aromas.[5] |
| (Z)-5-Ethylidene-2-propoxy-cyclohexanol | Not specified | Spicy, clove-leaf, medicinal, and slightly cooling herbal notes.[6] |
Experimental Protocols for Fragrance Ingredient Evaluation
The following protocols are standard methodologies for the comprehensive evaluation of a novel chemical, such as this compound, for its potential use as a fragrance ingredient.
Protocol 1: Initial Olfactory Assessment
Objective: To determine the basic odor profile of the neat chemical.
Methodology:
-
Preparation: Dip a standard fragrance testing strip (blotter) into a sample of this compound.
-
Initial Evaluation (Top Notes): Immediately after dipping, wave the blotter a few inches from the nose and record the initial olfactory impressions. Note the intensity, character, and any initial "lift" or volatility.
-
Evaporation Study (Heart and Base Notes): Place the blotter in a controlled environment, free from drafts and other odors. Evaluate the scent from the blotter at regular intervals (e.g., 15 minutes, 1 hour, 4 hours, 24 hours) to observe the evolution of the fragrance profile as the more volatile components evaporate.[7]
-
Data Recording: Use a standardized odor vocabulary to describe the scent at each time point, noting any changes in character (e.g., from fruity to floral to woody).
Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the specific odor-active components and their individual contributions to the overall scent profile, particularly useful for assessing the purity of the sample.
Methodology:
-
Instrumentation: Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.[8]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).
-
Analysis: Inject the sample into the GC. The effluent from the GC column is split between the MS detector and the olfactometry port.
-
Sensory Evaluation: A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor character and intensity of each compound as it elutes.[9]
-
Data Correlation: The data from the MS (which identifies the chemical structure) is correlated with the sensory data from the olfactometry port to create a detailed "aroma profile" of the sample.[9]
Protocol 3: Substantivity and Longevity on Substrates
Objective: To evaluate the persistence of the fragrance on different materials, which is crucial for applications in products like laundry detergents and personal care items.
Methodology:
-
Substrate Preparation: Use standardized swatches of common substrates, such as cotton fabric and hair tresses.
-
Application: Apply a controlled amount of a dilute solution of this compound to each substrate.
-
Evaluation Over Time: At specified intervals (e.g., 1, 4, 8, 24, and 48 hours), a trained sensory panel evaluates the odor intensity on the substrates.[10]
-
Data Analysis: The decline in odor intensity over time is plotted to determine the substantivity and longevity of the fragrance on each substrate.
Protocol 4: Stability in Product Bases
Objective: To assess the chemical stability and olfactory integrity of the fragrance ingredient when incorporated into various consumer product bases.
Methodology:
-
Formulation: Incorporate this compound at a typical concentration (e.g., 0.5-2.0%) into several unfragranced product bases, such as a generic liquid detergent, a cosmetic lotion, and an alcohol-based fine fragrance solution.
-
Accelerated Aging: Store samples of these formulations under various stress conditions, including elevated temperature (e.g., 40°C), exposure to UV light, and freeze-thaw cycles.[11] A control sample is kept at room temperature in the dark.
-
Periodic Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for any changes in color, pH, viscosity, and, most importantly, odor profile compared to the control.[12]
-
Chemical Analysis: At the end of the study, analytical techniques like GC-MS can be used to identify any degradation products.
Safety and Regulatory Considerations
Before extensive testing, a thorough review of the safety data for this compound should be conducted. The Safety Data Sheet (SDS) indicates that no specific hazards have been classified for this substance, but standard laboratory safety precautions should always be followed.[1] This includes using personal protective equipment and ensuring adequate ventilation. Any new fragrance ingredient must ultimately undergo rigorous toxicological assessment to ensure its safety for use in consumer products, in accordance with regulations set by bodies such as the International Fragrance Association (IFRA).
References
- 1. Page loading... [wap.guidechem.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. rbnainfo.com [rbnainfo.com]
- 5. EP0717100A2 - Use of 1-benzyl cyclohexanol in perfumery - Google Patents [patents.google.com]
- 6. US9434669B2 - Cyclohexanols and their use in perfume compositions - Google Patents [patents.google.com]
- 7. pac.gr [pac.gr]
- 8. mdpi.com [mdpi.com]
- 9. volatileanalysis.com [volatileanalysis.com]
- 10. ttslaboratuvar.com [ttslaboratuvar.com]
- 11. iltusa.com [iltusa.com]
- 12. makingcosmetics.com [makingcosmetics.com]
Application Notes and Protocols: 1-Cyclohexyl-2-methyl-2-propanol as a Potential Building Block for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-methyl-2-propanol is a tertiary alcohol characterized by the presence of a bulky cyclohexyl group and a neopentyl-like core. While direct utilization of this specific molecule as a building block in currently marketed pharmaceuticals is not widely documented, its structural motifs—the cyclohexyl ring and the tertiary alcohol—are of significant interest in medicinal chemistry. The cyclohexyl group is a common lipophilic moiety in drug design, often serving as a bioisostere for phenyl or t-butyl groups to enhance metabolic stability, modulate potency, and improve pharmacokinetic profiles.[1] The tertiary alcohol provides a handle for further synthetic modifications, allowing for the introduction of diverse functionalities.
These application notes explore the potential of this compound as a scaffold for the synthesis of novel pharmaceutical agents. We provide an overview of its physicochemical properties, discuss its potential applications based on the roles of its constituent functional groups in drug design, and present detailed, adaptable protocols for its derivatization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | --INVALID-LINK-- |
| Molecular Weight | 156.27 g/mol | --INVALID-LINK-- |
| CAS Number | 5531-30-6 | --INVALID-LINK-- |
| Boiling Point | 205.9 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.895 g/cm³ | --INVALID-LINK-- |
| Flash Point | 85.6 °C | --INVALID-LINK-- |
| XLogP3 | 3.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
Potential Applications in Drug Design
The unique combination of a lipophilic cyclohexyl group and a tertiary alcohol in this compound suggests several potential applications in medicinal chemistry.
The Role of the Cyclohexyl Moiety
The cyclohexyl group is a versatile component in drug design, often used to:
-
Increase Lipophilicity: Enhancing the ability of a drug to cross cell membranes.
-
Serve as a Bioisostere: Acting as a three-dimensional, non-aromatic replacement for a phenyl ring, which can improve metabolic stability by avoiding aromatic oxidation.[1]
-
Provide a Rigid Scaffold: The defined conformation of the cyclohexyl ring can help in orienting other functional groups for optimal interaction with a biological target.[1]
-
Enhance Binding Affinity: The bulky nature of the cyclohexyl group can lead to favorable van der Waals interactions within a protein's binding pocket.[1]
Numerous approved drugs contain a cyclohexyl or cyclohexylmethyl moiety, highlighting the utility of this group. For instance, the HIV drug Maraviroc and the anticoagulant Edoxaban feature a cyclohexyl group.[1] Narlaprevir, a hepatitis C virus protease inhibitor, contains a cyclohexylmethylurea group, which was introduced to improve potency and pharmacokinetic profile.[1]
Synthetic Utility of the Tertiary Alcohol
The tertiary alcohol of this compound is a key functional group for derivatization. Although tertiary alcohols can be less reactive than primary or secondary alcohols and prone to elimination, they can be transformed into a variety of other functional groups, including ethers, esters, amines, and alkenes, which can then be further functionalized.
Experimental Protocols for Derivatization
The following protocols are generalized methods for the derivatization of this compound. Researchers should adapt these protocols to their specific needs and optimize reaction conditions.
Dehydration to 1-Cyclohexyl-2-methyl-1-propene
Dehydration of the tertiary alcohol provides an alkene that can serve as a precursor for various additions and other transformations.
Objective: To synthesize 1-cyclohexyl-2-methyl-1-propene, a versatile intermediate.
Materials:
-
This compound
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Protocol:
-
In a round-bottom flask equipped with a distillation apparatus, place this compound.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Heat the mixture to the appropriate temperature for dehydration of a tertiary alcohol (typically 25-80 °C).[4][5]
-
The alkene product will distill as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude alkene.
-
Purify the product by distillation if necessary.
Conversion to 1-Amino-1,1-dimethyl-2-cyclohexylethane
The conversion of the tertiary alcohol to an amine introduces a key basic functional group present in many pharmaceuticals. The Ritter reaction is a suitable method for this transformation.[6]
Objective: To synthesize the corresponding primary amine.
Materials:
-
This compound
-
Acetonitrile
-
Concentrated sulfuric acid
-
Sodium hydroxide (B78521) solution
-
Diethyl ether
Protocol:
-
In a round-bottom flask, dissolve this compound in an excess of acetonitrile.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture over crushed ice.
-
Basify the aqueous solution with a sodium hydroxide solution until a pH of >10 is reached.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude amine.
-
Purify by column chromatography or distillation.
Esterification to form a Carboxylate Ester
Esterification of the tertiary alcohol can be used to introduce a variety of functional groups or to create prodrugs. Due to the steric hindrance of the tertiary alcohol, standard Fischer esterification is often inefficient. A common method involves the use of an acid anhydride (B1165640) with a suitable catalyst.
Objective: To synthesize an ester derivative.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride)
-
Reusable solid catalyst such as InCl₃ on Montmorillonite K-10 clay
-
Anhydrous solvent (e.g., dichloromethane)
Protocol:
-
To a solution of this compound in anhydrous dichloromethane, add the acid anhydride.
-
Add the solid catalyst to the mixture.
-
Stir the reaction at room temperature for the appropriate time (can be as short as 1 hour).
-
Monitor the reaction by TLC.
-
Upon completion, filter off the solid catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for pharmaceutical synthesis. Its constituent cyclohexyl and tertiary alcohol moieties are relevant to modern drug design. The protocols provided herein offer a starting point for the chemical exploration of this scaffold to generate diverse libraries of compounds for biological screening. Further research into the synthesis of derivatives of this compound and their evaluation in various biological assays is warranted to fully elucidate their potential in drug discovery.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
Application Note: HPLC Analysis of 1-Cyclohexyl-2-methyl-2-propanol
Introduction
1-Cyclohexyl-2-methyl-2-propanol is a tertiary alcohol with applications in various chemical syntheses and as a potential impurity in pharmaceutical manufacturing. Accurate and reliable quantification of this compound is crucial for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) offers a robust and precise method for the analysis of this compound. This application note details a reverse-phase HPLC (RP-HPLC) method for its determination, providing a comprehensive protocol for researchers, scientists, and drug development professionals. RP-HPLC is a widely used technique for separating, identifying, and quantifying soluble organic components based on their hydrophobicity.[1]
Principle of the Method
This method utilizes reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 bonded silica) and the mobile phase is polar (e.g., a mixture of water and an organic solvent).[1][2] In this system, non-polar compounds, such as this compound, interact more strongly with the hydrophobic stationary phase, leading to longer retention times.[2][3][4] Polar compounds have a higher affinity for the polar mobile phase and elute more quickly.[2][5] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV detector, as the alcohol functional group exhibits some absorbance at lower wavelengths.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are common for biomedical applications.[3]
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
Ultrapure water
-
-
Sample Preparation:
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v).
-
Acidify the aqueous portion with 0.1% phosphoric acid to improve peak shape and reproducibility.
-
Degas the mobile phase before use to prevent bubble formation in the HPLC system.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
3. Sample Preparation
The goal of sample preparation is to ensure the sample is compatible with the HPLC system and free from interferences.[8]
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.[8][9][10]
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range.
4. HPLC Method Parameters
The following table summarizes the chromatographic conditions for the analysis.
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
5. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time from the standard injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis of this compound under the specified conditions.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Typical Result |
| Retention Time (min) | 4.5 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 |
| Recovery (%) | 98 - 102% |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. jordilabs.com [jordilabs.com]
- 2. moravek.com [moravek.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. chromtech.com [chromtech.com]
- 5. reddit.com [reddit.com]
- 6. Separation of 1-Cyclohexyl-2-methylpropan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Propanone, 1-cyclohexyl- | SIELC Technologies [sielc.com]
- 8. organomation.com [organomation.com]
- 9. nacalai.com [nacalai.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
Application Note: GC-MS Protocol for the Analysis of 1-Cyclohexyl-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the qualitative and quantitative analysis of 1-Cyclohexyl-2-methyl-2-propanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed to be a robust starting point for researchers engaged in the analysis of this and structurally similar tertiary alcohols. This protocol covers sample preparation, instrument parameters, and data analysis, and is intended for use by professionals in research and drug development.
Introduction
This compound (CAS No. 5531-30-6) is a tertiary alcohol with a molecular formula of C₁₀H₂₀O and a molecular weight of 156.27 g/mol .[1][2][3] Accurate and reliable analytical methods are essential for its characterization, quantification, and quality control in various research and development applications. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this analyte.[4] This protocol outlines a general method for the analysis of this compound by GC-MS.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Hexane (B92381) (GC grade) or other suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Methanol (for cleaning)
-
Acetone (for cleaning)
-
2 mL GC vials with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
0.22 µm syringe filters (if samples contain particulates)
Sample Preparation
Given that this compound is a liquid, sample preparation is typically minimal.[4]
-
Standard Preparation : Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.
-
Calibration Standards : Create a series of calibration standards by serially diluting the stock solution with hexane to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation : Dilute the sample containing this compound with hexane to a concentration that falls within the calibration range.
-
Filtration (if necessary) : If the sample contains particulates, filter it through a 0.22 µm syringe filter into a clean GC vial.
-
Transfer : Transfer the prepared standard or sample into a 2 mL GC vial and cap securely.
GC-MS Instrumentation and Parameters
The following parameters are provided as a starting point and may require optimization for your specific instrument and application.
Table 1: GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A polar column (e.g., DB-WAX) can also be used. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on sample concentration |
| Oven Program | Initial temperature: 50 °C, hold for 2 min. Ramp: 10 °C/min to 250 °C. Hold at 250 °C for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Data Presentation and Analysis
Qualitative Analysis
Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample with that of a known standard. The mass spectrum of tertiary alcohols may show a weak or absent molecular ion peak ([M]⁺).[5] The fragmentation pattern is key to identification.
Table 2: Expected Mass Spectral Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1][2][3] |
| Molecular Weight | 156.27 g/mol | [1][2][3] |
| Base Peak (m/z) | 59 | [2] |
| Other Expected Fragments | Loss of water ([M-18]), α-cleavage, and other characteristic fragments. | Based on general alcohol fragmentation.[5] |
Quantitative Analysis
For quantitative analysis, an external standard calibration is recommended.
-
Calibration Curve : Inject the prepared calibration standards and record the peak area for the target analyte.
-
Linearity : Plot the peak area against the concentration of the standards and perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
Quantification : Inject the prepared sample, determine the peak area for this compound, and use the calibration curve to calculate its concentration in the sample.
Note: For improved accuracy, an internal standard method can be employed. A suitable internal standard would be a compound with similar chemical properties but a different retention time.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
This application note provides a detailed and actionable protocol for the GC-MS analysis of this compound. The outlined procedures for sample preparation, instrument parameters, and data analysis are based on established chromatographic principles for similar analytes. This method serves as a solid foundation for researchers and drug development professionals, and can be further optimized to meet specific analytical requirements.
References
Application Note and Protocol for the Purification of 1-Cyclohexyl-2-methyl-2-propanol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexyl-2-methyl-2-propanol is a tertiary alcohol of interest in synthetic organic chemistry and drug discovery as a potential building block or intermediate. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain the compound at the desired purity for subsequent applications and analyses. Column chromatography is a widely used and effective technique for the purification of such moderately polar compounds.
This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The methodology covers the selection of appropriate stationary and mobile phases, sample preparation, column packing, elution, and fraction analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₀O[1] |
| Molecular Weight | 156.27 g/mol [1] |
| Appearance | Colorless oil (expected) |
| Boiling Point | 205.9 °C at 760 mmHg[2] |
| Density | 0.895 g/cm³[2] |
| Polarity | Moderately polar |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) |
Chromatographic Purification Protocol
This protocol outlines the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel.
Materials and Equipment
-
Stationary Phase: Silica gel, 230-400 mesh (for flash chromatography).
-
Mobile Phase: Hexanes and Ethyl Acetate (HPLC grade).
-
Crude Sample: this compound.
-
Glass chromatography column.
-
Cotton or glass wool.
-
Sand (washed).
-
Beakers, Erlenmeyer flasks, and test tubes.
-
Separatory funnel.
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates (silica gel coated).
-
TLC developing chamber.
-
UV lamp (254 nm).
-
Staining solution (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate).
Experimental Workflow
The overall workflow for the purification process is depicted in the following diagram.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexyl-2-methyl-2-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Cyclohexyl-2-methyl-2-propanol synthesis.
Reaction Overview
The synthesis of this compound is commonly achieved through a Grignard reaction. This involves the reaction of a cyclohexylmethyl Grignard reagent (e.g., cyclohexylmethylmagnesium bromide) with acetone (B3395972). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent workup with an acidic solution protonates the resulting alkoxide to yield the desired tertiary alcohol.
Reaction Scheme:
Caption: Reaction pathway for the Grignard synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
Technical Support Center: Grignard Synthesis of 1-Cyclohexyl-2-methyl-2-propanol
This technical support guide provides troubleshooting for common issues and answers frequently asked questions regarding the synthesis of 1-Cyclohexyl-2-methyl-2-propanol via the Grignard reaction between a cyclohexylmagnesium halide and acetone (B3395972).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the Grignard synthesis of this compound?
A1: The primary reaction is the nucleophilic addition of a Grignard reagent, typically cyclohexylmagnesium bromide (C₆H₁₁MgBr), to the carbonyl carbon of acetone ((CH₃)₂CO).[1][2] This forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final product, a tertiary alcohol named this compound.[3]
Q2: Why are anhydrous (dry) conditions absolutely critical for this reaction?
A2: Grignard reagents are extremely strong bases and will react with any protic compounds, such as water, alcohols, or even acidic C-H bonds.[1][4][5] If moisture is present in the glassware, solvents, or reagents, the Grignard reagent will be quenched (deactivated) by an acid-base reaction, forming cyclohexane (B81311) and magnesium salts, which significantly reduces the yield of the desired alcohol.[6][7] Therefore, all glassware must be flame-dried, and all solvents must be anhydrous.[8][9]
Q3: My Grignard reaction won't start. What are the common causes and solutions?
A3: Difficulty initiating the reaction is a common problem, usually due to an inert layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[5]
Troubleshooting Initiation:
-
Activation of Magnesium:
-
Local Heating: Gently warm the spot where the reagents are with a heat gun, but be prepared to cool the flask if the reaction becomes too vigorous.[5][12]
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"Seeding": Add a small amount of a previously prepared Grignard reagent to initiate the new batch.[5]
Troubleshooting Guide: Side Reactions & Low Yields
Q4: My reaction yield is very low, and I've observed several byproducts. What are the likely side reactions?
A4: Low yields are often due to competing side reactions. In the synthesis of this compound, the bulkiness of the cyclohexyl Grignard reagent can promote side reactions over the desired nucleophilic addition. The most common side reactions are Enolization , Reduction , and Wurtz Coupling .[4][13]
Summary of Key Side Products
| Side Product | Formation Mechanism | How to Identify (¹H NMR Signals) | How to Minimize |
| Acetone (starting material) | Enolization: The Grignard reagent acts as a base, abstracting an α-proton from acetone to form an enolate. This regenerates acetone upon workup.[4][13] | Singlet ~2.1 ppm | Use a less sterically hindered Grignard reagent if possible. Add the Grignard reagent slowly at a low temperature. |
| Isopropanol | Reduction: A β-hydride from the cyclohexyl Grignard reagent is transferred to the acetone carbonyl carbon.[13] | Doublet ~1.2 ppm (CH₃), Septet ~4.0 ppm (CH) | Use a Grignard reagent without β-hydrogens (not possible here). Perform the reaction at low temperatures. |
| Bicyclohexyl | Wurtz Coupling: The Grignard reagent (R-MgX) reacts with unreacted cyclohexyl halide (R-X) to form an R-R coupled product.[4][11] | Complex aliphatic signals, absence of oxygenated proton signals | Add the cyclohexyl halide slowly to the magnesium to ensure its rapid conversion to the Grignard reagent, minimizing its concentration.[5] |
| Cyclohexane | Quenching: The Grignard reagent reacts with any protic species (e.g., water).[6][7] | Singlet ~1.4 ppm | Ensure strictly anhydrous conditions throughout the experiment.[8] |
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a logical workflow to diagnose the cause of low yields in your synthesis.
Caption: Troubleshooting workflow for low product yield.
Visualizing the Side Reaction Pathways
The following diagrams illustrate the mechanisms of the key side reactions compared to the desired reaction.
Caption: Comparison of desired reaction and major side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal)
-
Cyclohexyl bromide (1.0 eq)
-
Anhydrous diethyl ether or THF
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Acetone (1.0 eq), anhydrous
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Part A: Preparation of Cyclohexylmagnesium Bromide
-
Assemble a three-necked round-bottom flask with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow it to cool.
-
Place the magnesium turnings (1.2 eq) and a single crystal of iodine into the flask.
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In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 eq) in ~30 mL of anhydrous diethyl ether.
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Add a small portion (~5 mL) of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy grey.[10] If it doesn't start, refer to the initiation troubleshooting steps (Q3).
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]
Part B: Reaction with Acetone
-
Cool the flask containing the Grignard reagent to 0 °C using an ice bath.
-
Prepare a solution of anhydrous acetone (1.0 eq) in ~20 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 30 minutes.
Part C: Workup and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This is a safer alternative to strong acid, which can cause dehydration of the tertiary alcohol product.[8]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
References
- 1. How do Grignard reagent react with an acetone? - askIITians [askiitians.com]
- 2. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. In the reaction: cyclohexyl-Br --(Mg, dry ether)--> X --(H2O)--> Y Co.. [askfilo.com]
- 7. Identify A and B in the following reaction: cyclohexyl-Br + Mg --(dry e.. [askfilo.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Grignard Reaction [organic-chemistry.org]
Optimizing temperature for Grignard reaction with cyclohexyl magnesium bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions involving cyclohexyl magnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of cyclohexyl magnesium bromide?
A1: There is no single optimal temperature for the formation of all Grignard reagents, as it depends on the specific alkyl halide and solvent used. For cyclohexyl magnesium bromide, the reaction is typically initiated at room temperature or with gentle warming.[1] Once the reaction begins, it is highly exothermic, and cooling may be necessary to maintain a controlled reaction rate and prevent side reactions.[1] A common practice is to maintain a gentle reflux of the solvent (e.g., diethyl ether or THF).[2]
Q2: My Grignard reaction with cyclohexyl bromide is not starting. What are the common causes and how can I initiate it?
A2: Failure to initiate is a frequent issue in Grignard reactions. The primary causes are the presence of moisture and a passivated magnesium surface.[1]
-
Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried before use and that anhydrous solvents are used.[1][3]
-
Magnesium Surface Passivation: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[1]
Activation Methods to Initiate the Reaction:
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Add a small crystal of iodine. The disappearance of the violet color indicates the reaction has started.[1][2]
-
Add a few drops of 1,2-dibromoethane.
-
Gently heat the flask.[2]
-
Use an ultrasound bath for about 5 minutes.[2]
-
Mechanically crush the magnesium turnings to expose a fresh surface.
Q3: I am observing a low yield of my desired product after the reaction with cyclohexyl magnesium bromide. What are the potential side reactions?
A3: Low yields can be attributed to several side reactions:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted cyclohexyl bromide to form dicyclohexyl. This can be minimized by the slow, controlled addition of cyclohexyl bromide to the magnesium turnings to maintain a low concentration of the halide.[1]
-
Reaction with Atmospheric Moisture or Carbon Dioxide: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with moisture or CO2 from the air.[3]
-
Enolization of the Substrate: If the Grignard reagent is reacting with a ketone that has acidic alpha-hydrogens, it can act as a base and deprotonate the ketone, leading to the recovery of the starting ketone after workup. Using a less hindered Grignard reagent or adding cerium(III) chloride can sometimes mitigate this.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Grignard reaction with cyclohexyl magnesium bromide.
| Issue | Potential Cause | Recommended Solution |
| Reaction does not start | 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure cyclohexyl bromide. | 1. Flame-dry or oven-dry all glassware immediately before use. Use freshly distilled anhydrous solvent.[1][3] 2. Activate the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings.[1][2] 3. Purify the cyclohexyl bromide by distillation. |
| Reaction starts but then stops | 1. Insufficient mixing. 2. Localized high concentration of cyclohexyl bromide leading to passivation. | 1. Ensure efficient stirring to keep the magnesium surface exposed. 2. Add the cyclohexyl bromide solution slowly and steadily to maintain a controlled reaction.[1] |
| Low yield of the desired product | 1. Formation of Wurtz coupling byproduct (dicyclohexyl).[1] 2. Reaction with atmospheric moisture or CO2.[3] 3. Incomplete reaction. 4. Hydrolysis of the Grignard reagent during workup. | 1. Add the cyclohexyl bromide slowly to the magnesium suspension.[1] 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. 3. Ensure all the magnesium has been consumed. If not, the reaction may require a longer reaction time or gentle heating.[2] 4. Perform the hydrolysis step at a low temperature (e.g., 0 °C) by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. |
| Formation of unexpected byproducts | 1. Reaction with a functional group on the substrate. 2. Enolization of a ketone substrate.[3] | 1. Protect sensitive functional groups on the substrate before carrying out the Grignard reaction. 2. Consider using a lower reaction temperature or adding an additive like CeCl3.[3] For some reactions, temperatures as low as -40°C to -78°C can suppress side reactions.[1][4] |
Experimental Protocols
Preparation of Cyclohexyl Magnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere.[3][5]
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.[2][5]
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of the bromide solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required.[2][5]
-
Formation: Once the reaction has initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.[2] The reaction is exothermic, so a cooling bath may be necessary to control the temperature.[1]
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to ensure the reaction goes to completion, which is indicated by the consumption of most of the magnesium.[2]
Reaction with an Electrophile (e.g., a Ketone)
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.[3]
-
Addition: Dissolve the ketone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.[3]
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time. Then, cool the mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
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Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the resulting alcohol by flash column chromatography or distillation.[3]
Visualizations
Caption: Troubleshooting flowchart for Grignard reactions.
References
Technical Support Center: Purification of 1-Cyclohexyl-2-methyl-2-propanol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Cyclohexyl-2-methyl-2-propanol, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Synthesis via Cyclohexylmagnesium Bromide and Acetone (B3395972)
Q1: After my Grignard reaction with cyclohexylmagnesium bromide and acetone, I see a significant amount of a low-boiling contaminant in my crude product. How can I remove it?
A1: The low-boiling contaminant is likely unreacted acetone. Due to the significant difference in boiling points between acetone and your desired product, this compound, fractional distillation is the most effective method for removal.
-
Troubleshooting Poor Separation during Distillation:
-
Ensure sufficient column efficiency: Use a fractionating column with a high number of theoretical plates.
-
Optimize heating: Apply slow and steady heating to allow for proper vapor-liquid equilibrium to be established in the column.
-
Check for azeotropes: While unlikely with this combination, consult the literature if simple distillation is ineffective.
-
Q2: Can I use a liquid-liquid extraction to remove the unreacted acetone?
A2: Yes, a liquid-liquid extraction can be an effective initial purification step. Acetone is fully miscible with water, while your product, this compound, has limited water solubility.
-
Experimental Protocol: Liquid-Liquid Extraction to Remove Acetone
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of water and shake the funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The aqueous layer will contain the dissolved acetone.
-
Drain the lower aqueous layer.
-
Repeat the washing process with water (2-3 times) to ensure complete removal of acetone.
-
Collect the organic layer and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
-
Scenario 2: Synthesis via Methylmagnesium Bromide and Cyclohexyl Methyl Ketone
Q3: My crude this compound is contaminated with a high-boiling impurity. How can I purify my product?
A3: The high-boiling impurity is likely unreacted cyclohexyl methyl ketone. The boiling points of your product and this starting material are relatively close, which may make fractional distillation challenging, but it is still a viable option.
-
Troubleshooting Distillation of Close-Boiling Compounds:
-
Use a high-efficiency fractionating column: A longer column with a suitable packing material is recommended.
-
Slow distillation rate: A slower rate of distillation will improve separation.
-
Vacuum distillation: Performing the distillation under reduced pressure will lower the boiling points and can enhance separation.
-
Q4: The boiling points of my product and unreacted cyclohexyl methyl ketone are too close for efficient separation by distillation. What other method can I use?
A4: For separating compounds with similar boiling points, column chromatography is the preferred method.
-
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar cyclohexyl methyl ketone will elute first, followed by the more polar product, this compound.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Data Presentation
The following table summarizes the physical properties of this compound and the potential unreacted starting materials to aid in selecting the appropriate purification method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Solubility in Organic Solvents |
| This compound | C₁₀H₂₀O | 156.27 | 205.9 | Limited | Soluble |
| Acetone | C₃H₆O | 58.08 | 56 | Miscible[1][2][3] | Miscible[1][2][3] |
| Cyclohexyl Methyl Ketone | C₈H₁₄O | 126.20 | 181-183 | Low/Not miscible[4][5] | Soluble[4] |
Mandatory Visualization
Below is a generalized workflow for the purification of this compound after a Grignard reaction.
Caption: General purification workflow for this compound.
References
- 1. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 2. labproinc.com [labproinc.com]
- 3. Acetone- Formula, Structure, Properties and Applications. [allen.in]
- 4. CAS 823-76-7: Cyclohexyl methyl ketone | CymitQuimica [cymitquimica.com]
- 5. Cyclohexyl methyl ketone, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Purification of 1-Cyclohexyl-2-methyl-2-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Cyclohexyl-2-methyl-2-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., cyclohexyl methyl ketone), Grignard reagent byproducts, residual solvents from the reaction or workup (e.g., diethyl ether, tetrahydrofuran), and side products from elimination reactions (alkenes).
Q2: What is the boiling point of this compound?
A2: The boiling point of this compound is approximately 205.9°C at 760 mmHg.[1] However, it is often distilled under reduced pressure to prevent decomposition.
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: Purity can be assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.[2][3]
Q4: Is this compound soluble in water?
A4: As a tertiary alcohol with a significant hydrocarbon component, its solubility in water is low. It is soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Distillation Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or uneven boiling | - Superheating of the liquid. - Absence of boiling chips or magnetic stirrer. | - Add boiling chips or a magnetic stir bar before heating. - Ensure smooth and even heating of the distillation flask. |
| Product is cloudy or discolored | - The wash has frothed and carried over into the condenser.[4] - Distillation temperature is too high, causing decomposition. - Contamination from the distillation apparatus. | - Use an anti-foaming agent or ensure the wash is clear before distilling.[4] - Distill under reduced pressure to lower the boiling point. - Thoroughly clean and dry all glassware before use. |
| Low yield of distillate | - Incomplete reaction. - Leaks in the distillation setup. - Inefficient condensation. | - Monitor the reaction to completion using TLC or GC. - Check all joints and connections for a proper seal.[5] - Ensure adequate flow of cold water through the condenser. |
| Distillate is not the expected product | - Incorrect identification of fractions. - Co-distillation with an impurity of similar boiling point. | - Collect smaller fractions and analyze each by GC or NMR. - Consider using fractional distillation for better separation.[6] |
Chromatography Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | - Inappropriate solvent system. | - Adjust the polarity of the mobile phase. A common system for alcohols is a mixture of hexane (B92381) and ethyl acetate (B1210297).[7] |
| Product streaks on the TLC plate | - Sample is too concentrated. - The compound is highly polar and interacting strongly with the silica (B1680970) gel. | - Dilute the sample before spotting. - Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. |
| Compound runs with the solvent front | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Compound does not move from the baseline | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Low recovery from column chromatography | - Compound is irreversibly adsorbed onto the silica gel. - Cracking or channeling of the column packing. | - Deactivate the silica gel with a small amount of triethylamine (B128534) before packing the column. - Pack the column carefully to ensure a uniform bed. |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
This method is suitable for separating this compound from impurities with significantly different boiling points.
Procedure:
-
Place the crude this compound in a round-bottom flask, adding boiling chips or a magnetic stir bar.
-
Assemble a fractional distillation apparatus with a vacuum adapter.
-
Slowly reduce the pressure using a vacuum pump.
-
Gradually heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point at the given pressure.
-
Analyze the purity of the collected fraction using GC or NMR.
Protocol 2: Flash Column Chromatography
This technique is effective for removing impurities with different polarities.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).[7]
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. scribd.com [scribd.com]
- 5. Troubleshooting the T500 - Love Brewing - Home Brew Guides & Videos - Love Brewing [lovebrewing.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting low yield in tertiary alcohol synthesis
Technical Support Center: Tertiary Alcohol Synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in tertiary alcohol synthesis, primarily focusing on the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in tertiary alcohol synthesis using Grignard reagents?
Low yields are typically traced back to a few key areas:
-
Poor Grignard Reagent Formation: The quality of the magnesium, alkyl/aryl halide, and solvent is critical. Inactive magnesium or impurities can prevent the reaction from initiating.
-
Presence of Moisture or Protic Solvents: Grignard reagents are strong bases and will react with any source of protons, such as water or alcohols, which quenches the reagent.[1]
-
Side Reactions: Several competing reactions can reduce the yield of the desired tertiary alcohol. These include enolization of the ketone, reduction of the ketone to a secondary alcohol, and Wurtz coupling of the Grignard reagent with the alkyl halide.[2][3]
-
Improper Reaction Temperature: Temperature control is crucial. The addition of the ketone or ester is often done at low temperatures (e.g., 0 °C) to manage the exothermic reaction and reduce side reactions.[2]
-
Steric Hindrance: Bulky Grignard reagents or sterically hindered ketones can slow down the desired reaction, allowing side reactions to become more prominent.[3][4]
Q2: My Grignard reaction won't start. What are the initial troubleshooting steps?
If the reaction (indicated by bubbling and cloudiness) doesn't initiate:
-
Activate the Magnesium: The surface of magnesium turnings can oxidize, rendering them inert. Gently crush the turnings to expose a fresh surface.[2]
-
Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the flask. These will react with the magnesium to clean the surface and initiate the reaction.[2]
-
Apply Gentle Heat: Briefly warming the flask can often provide the activation energy needed to start the reaction.[2] Once initiated, the reaction is typically exothermic and may require cooling.
Q3: What are the main side reactions, and how can they be minimized?
The primary side reactions are enolization, reduction, and Wurtz coupling.[2][3]
-
Enolization: The Grignard reagent acts as a base and removes an alpha-proton from the ketone, forming an enolate that will not react further. This is common with sterically hindered ketones. To minimize this, maintain a low reaction temperature.[2][5]
-
Reduction: A hydride can be transferred from the beta-carbon of the Grignard reagent to the ketone's carbonyl carbon, reducing it to a secondary alcohol. This is also more prevalent with bulky reagents and ketones.[3][5]
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide. This is minimized by the slow, dropwise addition of the alkyl halide during reagent formation to avoid high local concentrations and by maintaining a moderate temperature.[2]
Q4: How does steric hindrance impact the synthesis of tertiary alcohols?
Steric hindrance from bulky groups on either the ketone or the Grignard reagent can physically block the nucleophilic attack on the carbonyl carbon.[3][4] This slows the rate of the desired alcohol formation, giving more time for competing side reactions like enolization and reduction to occur, thereby lowering the overall yield of the tertiary alcohol.[3]
Q5: During the work-up, a thick, un-stirrable precipitate formed. What should I do?
This precipitate is typically composed of magnesium salts. To resolve this, you can try diluting the reaction mixture with more of the organic solvent (e.g., diethyl ether or THF) to improve fluidity and allow for effective stirring.[2] A careful and slow quench with a saturated aqueous ammonium (B1175870) chloride solution is often recommended to break down the magnesium alkoxide complex.[2]
Q6: Are there alternative methods to the Grignard reaction for synthesizing tertiary alcohols?
Yes, organolithium reagents are a common alternative. They are generally more reactive than Grignard reagents due to the higher polarity of the carbon-lithium bond.[6] This increased reactivity can be advantageous for reactions involving sterically hindered ketones or less reactive esters.[6]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving low-yield issues.
Problem 1: Low or No Conversion of Starting Material (Ketone/Ester)
-
Possible Cause: Inactive or insufficient Grignard reagent.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure magnesium turnings are fresh and unoxidized. Use anhydrous solvents (diethyl ether or THF) and pure alkyl/aryl halides.
-
Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Confirm Reagent Formation: Before adding the ketone/ester, ensure the Grignard reagent has formed (solution becomes cloudy, bubbling is observed). If not, refer to FAQ Q2.
-
Check for Incompatible Functional Groups: The substrate cannot contain acidic protons (e.g., -OH, -NH, -SH, -COOH) as these will quench the Grignard reagent.[1]
-
Problem 2: Significant Byproduct Formation Identified
-
Possible Cause: Competing side reactions are dominating.
-
Troubleshooting Steps:
-
Temperature Control: Add the ketone/ester solution slowly to the Grignard reagent at a low temperature (0 °C) to control the exotherm and minimize side reactions like enolization and reduction. Allow the reaction to slowly warm to room temperature to ensure completion.[2]
-
Reagent/Substrate Choice: For sterically hindered substrates, consider using a less bulky or more reactive nucleophile, such as an organolithium reagent.[6]
-
Slow Addition: During Grignard reagent formation, add the alkyl halide dropwise with vigorous stirring to minimize Wurtz coupling.[2]
-
Data Presentation
Table 1: Comparison of Organometallic Reagents for Tertiary Alcohol Synthesis
| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |
| Reactivity | High | Very High[6] |
| Basicity | Strong Base | Very Strong Base |
| Functional Group Tolerance | Low (intolerant to acidic protons)[1] | Very Low (intolerant to acidic protons)[6] |
| Side Reactions | Enolization, Reduction, Wurtz Coupling[2] | Similar, but higher reactivity can sometimes overcome steric issues faster than side reactions occur. |
| Preparation | Reaction of alkyl/aryl halide with Mg metal. | Reaction of alkyl/aryl halide with Li metal. |
| Best For | General synthesis of primary, secondary, and tertiary alcohols.[7] | Reactions with sterically hindered ketones or less reactive substrates.[6] |
Table 2: Effect of Temperature on Yield in a Representative Reaction
Data below is illustrative, based on general principles described in the literature. Actual yields are highly substrate-dependent.
| Reaction Temperature | Main Product | Common Side Products | Typical Yield Range |
| -78 °C to 0 °C | Tertiary Alcohol | Minimal | 70-95% |
| Room Temperature (~25 °C) | Tertiary Alcohol | Increased Reduction/Enolization Products | 40-70% |
| Reflux (~35-66 °C in Ether/THF) | Tertiary Alcohol | Significant Reduction/Enolization/Coupling | < 40% |
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Place fresh magnesium turnings (1.2 equiv.) in the flask.
-
Solvent Addition: Add enough anhydrous diethyl ether to just cover the magnesium turnings.
-
Initiation: Add a small portion (~5-10%) of a solution of bromobenzene (B47551) (1.0 equiv.) in anhydrous diethyl ether from the dropping funnel. If the reaction does not start, add a small crystal of iodine or warm gently.
-
Addition: Once the reaction begins (bubbling, cloudiness), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the reagent.
Protocol 2: Synthesis of 2-Phenyl-2-propanol (Tertiary Alcohol)
-
Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Addition: Add a solution of acetone (B3395972) (1.0 equiv.) in anhydrous diethyl ether to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and dissolve the resulting magnesium salts.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude tertiary alcohol. The product can be further purified by distillation or recrystallization.[2]
Visualizations
Caption: A logical workflow for troubleshooting common causes of low yield.
Caption: Main reaction pathway versus common yield-reducing side reactions.
Caption: Step-by-step workflow for tertiary alcohol synthesis via Grignard reaction.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Stability of 1-Cyclohexyl-2-methyl-2-propanol under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-cyclohexyl-2-methyl-2-propanol in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the expected behavior of this compound when exposed to acidic conditions?
A1: this compound is a tertiary alcohol and is expected to be unstable in the presence of strong acids, particularly with heating.[1][2] It will likely undergo an acid-catalyzed dehydration reaction, which is an elimination reaction (specifically, an E1 mechanism) that results in the formation of one or more alkenes and a molecule of water.[1][2][3]
Q2: What is the mechanism of this acid-catalyzed dehydration?
A2: The reaction proceeds via a three-step E1 mechanism:
-
Protonation of the hydroxyl group: The oxygen atom of the alcohol's hydroxyl group is protonated by the acid catalyst, forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).[1][4]
-
Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[1][5]
-
Deprotonation to form an alkene: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the positively charged carbon, forming a double bond.[1][4]
Q3: What are the potential products of the dehydration of this compound?
A3: The dehydration of this compound can theoretically yield two different alkene products, depending on which adjacent proton is removed. The major product is predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be favored.[6] In this case, the potential products are:
-
1-cyclohexyl-2-methylpropene (trisubstituted alkene, major product)
-
(Cyclohexylmethylene)methylidenecyclohexane (disubstituted alkene, minor product) - This is an unlikely rearrangement product without a hydride or methyl shift from the initial carbocation. A more likely minor product would be (1-cyclohexyl)prop-1-en-2-yl cation leading to 1-cyclohexyl-2-methyl-1-propene .
It is also possible, though less likely for a tertiary carbocation, for rearrangements to occur, leading to a more complex product mixture.
Q4: What factors can influence the rate and outcome of the dehydration reaction?
A4: Several factors can affect the reaction:
-
Acid Strength and Concentration: Stronger acids and higher concentrations will increase the rate of reaction.
-
Temperature: Higher temperatures favor the elimination reaction over other possible side reactions, such as ether formation.[2] For tertiary alcohols, dehydration can often occur under relatively mild conditions, sometimes even at room temperature with a strong acid.[1][2]
-
Solvent: The polarity of the solvent can influence the stability of the carbocation intermediate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no conversion of the starting alcohol | 1. Acid catalyst is too weak or concentration is too low.2. Reaction temperature is too low. | 1. Use a stronger acid (e.g., sulfuric acid, phosphoric acid) or increase its concentration.2. Increase the reaction temperature. For tertiary alcohols, temperatures between 25°C and 80°C are often sufficient.[2] |
| Formation of unexpected products | 1. Carbocation rearrangement.2. Polymerization of the alkene products.3. Formation of an ether (competing SN1 reaction). | 1. Analyze the product mixture using GC-MS to identify the structures. Rearrangements are common in E1 reactions.[6]2. Use milder reaction conditions (lower temperature, less concentrated acid). Remove the alkene product as it forms via distillation if possible.3. Ensure the temperature is high enough to favor elimination over substitution. Ether formation is more likely at lower temperatures.[2] |
| Darkening of the reaction mixture / charring | Use of a strong oxidizing acid like concentrated sulfuric acid. | Consider using phosphoric acid, which is less oxidizing and generally leads to cleaner reactions.[7] |
| Difficulty in isolating the product | The alkene products are volatile. | Use a distillation setup to collect the alkene products as they are formed, especially if they have a lower boiling point than the starting alcohol.[3][6] |
Quantitative Data
Table 1: Representative Product Distribution for the Dehydration of a Tertiary Alcohol (2-methyl-2-butanol) under Acidic Conditions
| Product | Structure | Relative Abundance (%) |
| 2-methyl-2-butene | Trisubstituted alkene | ~88% |
| 2-methyl-1-butene | Disubstituted alkene | ~12% |
Note: This data is for 2-methyl-2-butanol (B152257) and serves as an example. The actual product distribution for this compound may vary.[8]
Experimental Protocols
Protocol: Monitoring the Acid-Catalyzed Dehydration of this compound
Objective: To determine the stability of this compound under acidic conditions and identify the resulting dehydration products.
Materials:
-
This compound
-
Acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid)
-
Anhydrous sodium sulfate
-
Reaction flask (round-bottom flask)
-
Distillation apparatus (if applicable)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place this compound into a round-bottom flask with a magnetic stir bar.
-
Slowly add the acid catalyst to the alcohol while stirring. An ice bath may be used to control any initial exothermic reaction.
-
Heat the mixture to the desired temperature (e.g., 50-80°C) and monitor the reaction over time.[2]
-
If the alkene products have a significantly lower boiling point than the starting alcohol, set up a distillation apparatus to collect the products as they form.
-
After the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a water wash.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Analyze the resulting organic product mixture using GC-MS to identify and quantify the different alkene isomers formed.[9][10]
Visualizations
Caption: E1 dehydration pathway of this compound.
Caption: Troubleshooting workflow for alcohol dehydration experiments.
References
- 1. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 4. youtube.com [youtube.com]
- 5. chemeo.com [chemeo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scribd.com [scribd.com]
- 9. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Purification of Viscous Tertiary Alcohols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of viscous tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying viscous tertiary alcohols?
The high viscosity of tertiary alcohols presents several challenges during purification. These include:
-
Poor mass transfer: High viscosity impedes efficient mixing and diffusion, which can lead to incomplete reactions and broad separations in chromatography and distillation.
-
Difficulty in handling and transfer: Viscous liquids are difficult to pipette, pour, and transfer between vessels, often leading to material loss.
-
Slow filtration rates: Filtration of viscous solutions is often slow and can lead to clogging of the filter medium.
-
Tendency to form oils or glasses: Instead of crystallizing, viscous tertiary alcohols often "oil out" or form a glass upon cooling, making purification by crystallization challenging.[1][2]
-
Thermal decomposition: Many tertiary alcohols are prone to decomposition at elevated temperatures, making distillation at atmospheric pressure unsuitable.[3]
Q2: What are the most common impurities in crude viscous tertiary alcohol samples?
Common impurities depend on the synthetic route used. For tertiary alcohols synthesized via Grignard reaction, common impurities include:
-
Unreacted starting materials: Ketones, esters, or Grignard reagents.[4]
-
Byproducts of the Grignard reaction: Such as biphenyl (B1667301) (from phenylmagnesium bromide).[5]
-
Hydrolysis products: From quenching the reaction.
-
Solvents: Used in the reaction and workup.
Q3: Which purification technique is most suitable for a viscous tertiary alcohol?
The choice of purification technique depends on the properties of the alcohol and the impurities present.
-
Vacuum Distillation is suitable for thermally stable, high-boiling point alcohols where there is a significant boiling point difference between the desired product and impurities.[3]
-
Flash Column Chromatography is a versatile technique for separating complex mixtures and is particularly useful for polar and high-molecular-weight alcohols.[6]
-
Crystallization is ideal for solid tertiary alcohols or those that can be induced to crystallize, as it can provide very high purity.[7]
Troubleshooting Guides
Vacuum Distillation
Issue: Bumping or uneven boiling.
-
Cause: Insufficient agitation or superheating of the viscous liquid.
-
Solution:
-
Use a magnetic stir bar and a stir plate to ensure vigorous and constant agitation.[8]
-
Ensure the distillation flask is not more than two-thirds full.
-
Heat the flask slowly and evenly using a heating mantle.
-
Issue: Product decomposition.
-
Cause: The distillation temperature is too high, even under vacuum.
-
Solution:
Issue: Inefficient separation.
-
Cause: Insufficient number of theoretical plates in the distillation column or a fluctuating vacuum.
-
Solution:
-
Use a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations).
-
Ensure all joints are properly sealed to maintain a stable vacuum.
-
Use a vacuum trap to protect the pump from volatile substances.[9]
-
Flash Column Chromatography
Issue: Poor separation or tailing of the desired compound.
-
Cause:
-
Inappropriate solvent system.
-
Column overloading.
-
The viscous sample is not properly loaded.
-
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[1]
-
For polar compounds, consider using a methanol/dichloromethane solvent system.[10]
-
Do not overload the column; a general rule is to use a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight.
-
For viscous samples, dissolve the compound in a small amount of a strong solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder, which can then be dry-loaded onto the column.[1]
-
Issue: High backpressure.
-
Cause:
-
The viscosity of the mobile phase is too high.
-
Fine silica gel particles are blocking the column frit.
-
-
Solution:
-
Choose a less viscous solvent system if possible.
-
Ensure the silica gel is properly packed and that there are no fines.
-
Crystallization
Issue: The compound "oils out" instead of crystallizing.
-
Cause:
-
The melting point of the compound is lower than the temperature of the solution.[2]
-
The solution is supersaturated to a high degree.
-
High levels of impurities are present.
-
-
Solution:
Issue: No crystals form upon cooling.
-
Cause:
-
The solution is not sufficiently saturated.
-
Lack of nucleation sites.
-
-
Solution:
Issue: Emulsion formation during workup.
-
Cause: Vigorous shaking of immiscible liquids, especially in the presence of impurities that act as surfactants.[13]
-
Solution:
Quantitative Data Summary
Table 1: Boiling Points of Selected Viscous Tertiary Alcohols under Vacuum
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) |
| Triphenylmethanol | 260.33 | 360-380 | 760[15][16][17] |
| 1-Adamantanol | 152.24 | 247 (subl.) | 760[18][19] |
Table 2: Comparison of Purification Methods for Tertiary Alcohols
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Vacuum Distillation | 95 - 99 | 70 - 90 | Good for large quantities; relatively simple setup. | Not suitable for thermally labile compounds; requires significant boiling point differences. |
| Flash Chromatography | > 98 | 60 - 85 | Highly versatile; can separate complex mixtures. | Can be time-consuming; requires larger volumes of solvent. |
| Crystallization | > 99 | 50 - 80 | Can achieve very high purity; scalable. | Not all compounds crystallize easily; can be difficult for viscous oils. |
Note: The purity and yield can vary significantly depending on the specific compound, the nature of the impurities, and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Vacuum Distillation of a Viscous Tertiary Alcohol
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to minimize bumping), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum trap.[9]
-
Ensure all glassware is free of cracks or defects.
-
Lightly grease all ground-glass joints to ensure a good seal.[9]
-
Place a magnetic stir bar in the distillation flask.
-
-
Procedure:
-
Place the crude viscous tertiary alcohol in the distillation flask (no more than two-thirds full).
-
Connect the apparatus to a vacuum pump with a vacuum trap in between.
-
Begin stirring the liquid.
-
Slowly turn on the vacuum pump to evacuate the system.
-
Once the desired pressure is reached and stable, begin to slowly heat the flask using a heating mantle.[20]
-
Collect the distillate in the receiving flask, noting the temperature at which each fraction is collected.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump, stirrer, and cooling water.[8]
-
Protocol 2: Flash Column Chromatography of a Viscous Tertiary Alcohol
-
Solvent Selection:
-
Use TLC to determine an appropriate solvent system that gives an Rf value of 0.2-0.4 for the desired compound. Common solvent systems include ethyl acetate/hexanes and methanol/dichloromethane.[10]
-
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading (Dry Loading for Viscous Samples):
-
Dissolve the viscous alcohol in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure using a pump or compressed air.
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Recrystallization of a Viscous Tertiary Alcohol that Oils Out
-
Solvent Selection:
-
Test the solubility of the compound in various solvents to find one in which it is sparingly soluble at room temperature but soluble when hot. A mixed solvent system (one "good" solvent and one "poor" solvent) is often effective.[7]
-
-
Dissolution:
-
Place the viscous alcohol in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to dissolve the compound completely.
-
-
Inducing Crystallization:
-
If the compound oils out upon cooling, reheat the solution and add more of the "good" solvent.
-
Alternatively, in a mixed solvent system, add the hot "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the hot "good" solvent to redissolve the oil and make the solution clear again.
-
-
Cooling:
-
Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[7]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Mandatory Visualizations
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ajrconline.org [ajrconline.org]
- 7. studylib.net [studylib.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Phase separation of water–alcohol binary mixtures induced by the microheterogeneity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. graphviz.org [graphviz.org]
- 16. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 18. 768-95-6 CAS MSDS (1-Adamantanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. chemsynthesis.com [chemsynthesis.com]
- 20. unifr.ch [unifr.ch]
Preventing elimination side reactions during substitution of tertiary alcohols
Welcome to the technical support center for professionals engaged in organic synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent elimination (E1) side reactions during the nucleophilic substitution (SN1) of tertiary alcohols.
Frequently Asked Questions (FAQs)
Q1: Why are tertiary alcohols prone to elimination side reactions during substitution?
A: Tertiary alcohols react through an SN1/E1 mechanism, which proceeds via a stable tertiary carbocation intermediate.[1] Once this carbocation is formed, it can either be attacked by a nucleophile to yield the substitution product (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).[1] These two pathways are in direct competition.
Q2: What is the single most important factor that favors elimination (E1) over substitution (SN1)?
A: Increased temperature is the most significant factor that favors elimination.[1][2][3] Elimination reactions are generally more entropically favored than substitution reactions. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term (TΔS) more significant, thus favoring the elimination pathway.[1]
Q3: How does the choice of acid affect the product ratio?
A: The choice of acid is critical. To favor substitution, use hydrohalic acids with strongly nucleophilic conjugate bases like HCl, HBr, or HI.[2][4] To favor elimination, use acids with non-nucleophilic conjugate bases, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), often with heating.[2][5]
Q4: Can the solvent choice influence the reaction outcome?
A: Yes. Polar protic solvents like water, methanol, and ethanol (B145695) are essential for SN1 reactions as they stabilize the carbocation intermediate through solvation.[6][7][8] This stabilization lowers the activation energy for the formation of the carbocation, which is the rate-determining step for both SN1 and E1 pathways.[6] While necessary for the reaction to proceed, the solvent itself is a weak nucleophile and can participate in the reaction (solvolysis).[9]
Troubleshooting Guide
Here are common issues encountered during the substitution of tertiary alcohols and recommended solutions.
Issue 1: The major product of my reaction is the alkene (elimination product).
| Potential Cause | Recommended Solution | Explanation |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., room temperature or below).[3][10] | Lowering the temperature disfavors the entropically driven elimination pathway.[1] |
| Use of a Non-Nucleophilic Acid | Switch to an acid with a highly nucleophilic conjugate base (e.g., use conc. HCl or HBr instead of H₂SO₄).[2][4] | A high concentration of a good nucleophile (like Cl⁻ or Br⁻) will increase the rate of the SN1 pathway relative to the E1 pathway.[4] |
| Prolonged Reaction Time at Elevated Temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat. | Extended heating, even at moderate temperatures, can lead to the gradual accumulation of the elimination byproduct. |
Issue 2: The reaction is very slow or not proceeding.
| Potential Cause | Recommended Solution | Explanation |
| Poor Leaving Group | Ensure strong acidic conditions to protonate the alcohol's hydroxyl group.[2][4] | The hydroxyl group (-OH) is a poor leaving group. Protonation converts it into a good leaving group (-OH₂⁺, water).[4][11] |
| Insufficient Solvent Polarity | Use a polar protic solvent like water, ethanol, or a mixture thereof.[6][12] | Polar protic solvents are crucial for stabilizing the carbocation intermediate, which is formed in the rate-determining step.[6][8] |
| Poorly Soluble Substrate | If the alcohol is not soluble in the aqueous acid, consider a co-solvent system, but be mindful that decreasing solvent polarity can slow the reaction. | Proper solvation is necessary for the reaction to proceed efficiently. |
Visualizing the Competing Pathways
The following diagram illustrates the central role of the carbocation intermediate and the competing SN1 and E1 reaction pathways.
References
- 1. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Video: Preparation of Alcohols via Substitution Reactions [jove.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Grignard Synthesis of 1-Cyclohexyl-2-methyl-2-propanol
This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis of 1-Cyclohexyl-2-methyl-2-propanol via the Grignard reaction, with a specific focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical in a Grignard reaction?
A1: The solvent is critical for two main reasons:
-
Reagent Stability: Grignard reagents (R-Mg-X) are potent nucleophiles and extremely strong bases.[1] They react destructively with even trace amounts of protic substances, such as water or alcohols.[2] This "quenching" reaction forms an alkane, consuming the Grignard reagent and preventing the desired reaction with the ketone.[2]
-
Solvation and Stabilization: Suitable solvents, which are invariably aprotic ethers, play an active role in stabilizing the Grignard reagent.[3][4] The lone pair electrons on the ether's oxygen atom coordinate with the magnesium atom, forming a soluble and stable complex.[5][6] This solvation is crucial for both the formation and the reactivity of the reagent.[6]
Q2: What are the recommended solvents for preparing this compound?
A2: The most highly recommended solvents are anhydrous aprotic ethers.[3] The two most common and effective choices are:
-
Diethyl ether (Et₂O): The traditional and widely used solvent for Grignard reactions.[7]
-
Tetrahydrofuran (THF): A slightly more polar ether that often provides advantages over diethyl ether.[7][8]
Q3: What are the main differences between using diethyl ether and THF?
A3: Both are excellent solvents, but they have different properties that can influence the reaction. THF's oxygen lone pairs are often considered more available for coordination with the magnesium center.[8][9] Reactions in THF are often faster than in diethyl ether.[10] THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which allows for reactions to be conducted at a higher temperature, potentially increasing reaction rate and solubility of reactants.[8][9]
Q4: Can I use a non-ether solvent like toluene (B28343) or hexane (B92381)?
A4: While non-polar solvents like toluene or hexane are aprotic, they are generally poor choices for Grignard reactions because they cannot stabilize the reagent through coordination.[4] This lack of stabilization can hinder the formation of the Grignard reagent and its subsequent reaction. However, they are sometimes used as co-solvents with THF in industrial settings.[7][10]
Q5: What happens if my solvent is not completely anhydrous?
A5: If the solvent contains water, the Grignard reagent will be rapidly destroyed upon formation.[3] The reagent will react with water in an acid-base reaction to produce cyclohexane (B81311) and magnesium salts, drastically reducing the yield of the desired tertiary alcohol, or even preventing the reaction from occurring at all.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet Glassware/Reagents: Traces of moisture on glassware or in the solvent/reactants.[11] 2. Inactive Magnesium: The surface of the magnesium turnings is coated with a layer of magnesium oxide, which prevents the reaction. | 1. Rigorous Drying: Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere (Nitrogen or Argon). Ensure all reagents and solvents are certified anhydrous. 2. Magnesium Activation: Use fresh, shiny magnesium turnings.[12] Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium in ether to activate the surface.[13][14] The reaction has initiated when the iodine color fades and bubbling is observed.[13] |
| Low Yield of Tertiary Alcohol | 1. Reagent Quenching: Insufficiently anhydrous conditions or exposure to atmospheric moisture/CO₂. 2. Side Reactions: Formation of the Wurtz coupling product (dicyclohexyl) from the reaction of the Grignard reagent with unreacted cyclohexyl halide.[11] 3. Steric Hindrance: Alkyl Grignards, such as cyclohexylmagnesium bromide, can sometimes give lower yields with sterically hindered ketones.[12] | 1. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon. Use syringes and septa for all transfers. 2. Control Addition Rate: During the formation of the Grignard reagent, add the cyclohexyl halide solution dropwise to the magnesium suspension. This keeps the halide concentration low and minimizes the Wurtz side reaction.[11] 3. Optimize Conditions: Consider using THF as the solvent, as it can sometimes improve yields.[8][9] Ensure the ketone is added slowly at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction. |
| Reaction Mixture Turns Dark/Black | Thermal Decomposition: The Grignard reagent may be decomposing due to excessive heat, either from an external source or from an uncontrolled exothermic reaction. | Temperature Control: Use an ice bath to moderate the reaction, especially during the addition of the ketone to the Grignard reagent. Maintain a gentle reflux during reagent formation, but avoid excessive heating.[8] |
Data Presentation
Comparison of Common Grignard Solvents
| Solvent | Boiling Point | Key Properties & Impact on Reaction |
| Diethyl Ether (Et₂O) | 34.6 °C | The classic solvent; its high volatility helps in managing reaction exotherms but requires an efficient condenser to prevent loss.[8] Good for standard procedures. |
| Tetrahydrofuran (THF) | 66 °C | Often leads to faster reactions and may improve yields.[8][10] Its higher boiling point allows for a wider temperature range. Better solvating power for the Grignard reagent.[8][9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 78-80 °C | A "greener" alternative to THF, derived from renewable resources.[15] It can improve yields and offers simpler workup due to its lower water miscibility compared to THF.[15] |
Experimental Protocol: Synthesis of this compound
This protocol details the formation of cyclohexylmagnesium bromide followed by its reaction with acetone (B3395972).
Materials and Reagents:
-
Magnesium turnings
-
Cyclohexyl bromide (or chloride)
-
Anhydrous diethyl ether or anhydrous THF
-
Iodine (one small crystal)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation (Crucial Step):
-
Thoroughly clean all glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) and oven-dry at >120 °C for several hours or flame-dry under vacuum immediately before use.[11]
-
Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon, with drying tubes fitted to all outlets.[14]
-
-
Formation of the Grignard Reagent (Cyclohexylmagnesium Bromide):
-
Place magnesium turnings (1.2 equivalents) into the dry three-neck flask.[12] Add a single crystal of iodine.[13]
-
Add a small amount of anhydrous diethyl ether or THF, just enough to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous ether or THF.
-
Add a small portion (~10%) of the cyclohexyl bromide solution to the magnesium suspension.[16] The reaction should initiate, indicated by the disappearance of the iodine color and gentle bubbling. If it does not start, gently warm the flask or crush the magnesium with a dry glass rod.[11][13]
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.[16]
-
After the addition is complete, continue to stir the gray, cloudy mixture until most of the magnesium has been consumed (approx. 30-60 minutes).[16]
-
-
Reaction with Acetone:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.[17]
-
Prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C to control the exotherm.[17]
-
After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional hour.[17]
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of cold, saturated aqueous ammonium chloride solution.[17] This will hydrolyze the intermediate magnesium alkoxide salt and neutralize any unreacted Grignard reagent.
-
Transfer the entire mixture to a separatory funnel. If solids are present, add more ether to dissolve the product.
-
Separate the organic (ether) layer. Extract the aqueous layer twice with fresh portions of diethyl ether.[17]
-
Combine all organic layers and wash them once with saturated brine solution.[11]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[11] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.
-
Visualization
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. quora.com [quora.com]
- 3. byjus.com [byjus.com]
- 4. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 5. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 6. homework.study.com [homework.study.com]
- 7. softbeam.net:8080 [softbeam.net:8080]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. ijarse.com [ijarse.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Activation of Magnesium for Grignard Reaction Initiation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully initiating Grignard reactions through effective magnesium activation.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction not starting?
The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[1][3] Successful initiation, therefore, requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1][2] Additionally, the presence of even trace amounts of water in the glassware or solvent can quench the reaction.[3]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically characterized by several observable signs. These include:
-
The disappearance of the color of a chemical activator like iodine.[1]
-
Spontaneous boiling of the solvent, especially with low-boiling point ethers like diethyl ether.[1]
-
The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[1]
-
The generation of heat (an exothermic reaction).[1]
Q3: Is it absolutely necessary to use anhydrous (dry) solvents and glassware?
Yes, it is critical. Grignard reagents are highly reactive bases and will readily react with protic solvents like water and alcohols.[1][4] This will quench the Grignard reagent as it forms and prevent the desired reaction from occurring. All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying, and solvents must be strictly anhydrous.[3]
Q4: What are the most common methods for activating magnesium turnings?
Several methods are employed to activate magnesium, which can be broadly categorized as chemical and physical activation.[1][2]
-
Chemical Activation: Involves using activating agents to chemically clean the magnesium surface. Common agents include iodine (I₂), 1,2-dibromoethane (B42909) (DBE), and diisobutylaluminum hydride (DIBAH).[1][2][5]
-
Physical Activation: These methods physically disrupt the magnesium oxide layer to expose the fresh metal underneath. Common techniques include crushing the magnesium turnings with a glass rod, dry stirring, and using an ultrasonic bath (sonication).[2][4][6]
Troubleshooting Guide: Reaction Fails to Initiate
If your Grignard reaction does not start, follow these troubleshooting steps in a logical sequence.
References
Technical Support Center: Grignard Reaction Quenching for Tertiary Alcohol Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Grignard reactions to synthesize tertiary alcohols.
Troubleshooting Guide
This section addresses common issues encountered during the quenching and work-up phases of Grignard reactions that produce tertiary alcohols.
Q1: Why is the yield of my tertiary alcohol consistently low?
Answer: Low yields are a frequent issue and can stem from several factors. The most common culprits are:
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources like water.[1] Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent before it can react with the ketone or ester, reducing the yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[1] Use anhydrous solvents and handle reagents under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition.
-
Enolization: If the ketone substrate has acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation and forming an enolate. This is more common with sterically hindered ketones.[1][2]
-
Reduction: Bulky Grignard reagents and sterically hindered ketones can lead to the reduction of the ketone to a secondary alcohol.[1][2]
-
-
Inefficient Quenching and Work-up: The work-up procedure is critical for isolating the final product. Improper quenching can lead to product loss or degradation.[1]
-
Solution: A careful and controlled aqueous quench, typically with saturated ammonium (B1175870) chloride solution at low temperatures (e.g., 0 °C), is recommended to protonate the intermediate magnesium alkoxide without causing side reactions.[1][3]
-
Q2: A large amount of white solid precipitated during the quench, making stirring and extraction difficult. What is it and how can I manage it?
Answer: The white solid is composed of magnesium salts (e.g., magnesium hydroxide (B78521) and magnesium halides) that form during the hydrolysis of the magnesium alkoxide intermediate and quenching of excess Grignard reagent.
-
Solution: To manage the precipitation, add the reaction mixture slowly to a vigorously stirred quenching solution (like saturated aqueous ammonium chloride).[1] This helps to disperse the mixture and manage the exothermic process. If a thick precipitate still forms, you may need to add more of the aqueous quenching solution or a dilute acid (like 1 M HCl) to help dissolve the salts.[4] Be cautious with adding strong acid, as it can promote dehydration of the tertiary alcohol product.[5][6]
Q3: Why is saturated ammonium chloride (NH₄Cl) solution recommended for quenching reactions that form tertiary alcohols?
Answer: Saturated aqueous ammonium chloride is the preferred quenching agent for reactions producing acid-sensitive products like tertiary alcohols.[6]
-
Benefit: It is a weak acid (pKa of ammonium ion is 9.24), capable of protonating the magnesium alkoxide to form the desired alcohol without being acidic enough to cause subsequent elimination (dehydration) of the tertiary alcohol to form an alkene.[5][6][7] Stronger acids like HCl or H₂SO₄ can easily lead to this unwanted side reaction.[8][9]
Q4: My final product is contaminated with a significant amount of the starting ketone. What happened?
Answer: Recovery of the starting ketone suggests that either the Grignard reaction did not go to completion or the ketone was regenerated from an enolate intermediate during the quench.[2]
-
Incomplete Reaction: This could be due to insufficient Grignard reagent (e.g., some was quenched by moisture) or a short reaction time.
-
Enolization: As mentioned in Q1, if the Grignard reagent acts as a base and deprotonates the ketone, the resulting enolate will be protonated during the work-up, regenerating the starting ketone.[2]
-
Solution: To minimize enolization with hindered ketones, consider using a less bulky Grignard reagent if possible or using Barbier-type reaction conditions.[3] Ensure at least one full equivalent of the Grignard reagent is active.
-
Frequently Asked Questions (FAQs)
What is the primary purpose of the quenching step?
The quench serves two main purposes:
-
To protonate the magnesium alkoxide intermediate that is formed after the Grignard reagent adds to the carbonyl group, thus yielding the final tertiary alcohol.[10]
-
To safely neutralize and destroy any unreacted Grignard reagent remaining in the reaction mixture.[10]
What are the common quenching agents and when should they be used?
The choice of quenching agent depends on the stability of the alcohol product.
| Quenching Agent | Properties | Pros | Cons | Best For |
| Sat. aq. NH₄Cl | Mildly acidic proton source.[6] | Minimizes risk of acid-catalyzed side reactions like elimination/dehydration.[5][6] | May not be sufficient to keep all magnesium salts dissolved. | Tertiary alcohols and other acid-sensitive products.[6] |
| Dilute HCl or H₂SO₄ | Strong acid. | Effectively dissolves magnesium salts, leading to a cleaner phase separation.[11] | Can cause dehydration of tertiary and some secondary alcohols to form alkenes.[8] | Primary and less sensitive secondary alcohols. |
| Water (H₂O) | Neutral protic source. | Mildest option. | Can form very thick precipitates of magnesium hydroxide (Mg(OH)₂), complicating extraction.[12] | Reactions where the product is very robust and not acid-sensitive. |
How should the quench be performed procedurally?
The quench is a highly exothermic step and must be performed with care.
-
Slowly and dropwise, add the chosen quenching solution to the reaction mixture with vigorous stirring.[3][9] Alternatively, the reaction mixture can be slowly transferred via cannula or dropping funnel to a separate flask containing the cold quenching solution.[1]
-
Maintain cooling and stirring until the addition is complete and the exothermic reaction has subsided.[9]
Experimental Protocols
General Protocol: Synthesis of a Tertiary Alcohol (e.g., 2-Phenyl-2-propanol)
This protocol outlines the synthesis of 2-phenyl-2-propanol (B165765) via the reaction of acetophenone (B1666503) with methylmagnesium bromide, followed by a recommended quenching procedure.
1. Grignard Reagent Addition:
-
A solution of acetophenone (1.0 equiv.) in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide (1.1 equiv.) in diethyl ether at 0 °C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure the reaction goes to completion.
2. Quenching Procedure:
-
The reaction flask is cooled back down to 0 °C in an ice bath.[1]
-
Saturated aqueous ammonium chloride solution is added slowly, dropwise, with vigorous stirring.[3] Addition is continued until the fizzing subsides and two distinct layers begin to form.
3. Work-up and Isolation:
-
The entire mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether.[4]
-
The organic layers are combined and washed sequentially with water and then brine.[1][4]
-
The combined organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.[1]
-
The product can be further purified by distillation or recrystallization if necessary.[1]
Visualizations
Experimental Workflow for Quenching and Work-up
Caption: Workflow for quenching a Grignard reaction and isolating the tertiary alcohol product.
Troubleshooting Logic for Low Product Yield
Caption: A troubleshooting decision tree for diagnosing the cause of low tertiary alcohol yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Solved Why do we use ammonium chloride solution rather than | Chegg.com [chegg.com]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 1-Cyclohexyl-2-methyl-2-propanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions, and the selection of the appropriate auxiliary is a critical decision. This guide provides a comprehensive characterization of 1-Cyclohexyl-2-methyl-2-propanol and objectively compares its potential performance with established alternatives in the field of asymmetric synthesis.
Physicochemical Properties
This compound is a tertiary alcohol with a molecular formula of C10H20O and a molecular weight of 156.27 g/mol .[1][2][3] Its structure, featuring a bulky cyclohexyl group adjacent to a chiral tertiary alcohol, suggests its potential utility as a chiral directing group.
| Property | Value |
| CAS Number | 5531-30-6[1][4] |
| Molecular Formula | C10H20O[1][4] |
| Molecular Weight | 156.27 g/mol [1] |
| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol[1] |
Application in Asymmetric Synthesis: A Comparative Overview
While direct experimental data on the performance of this compound as a chiral auxiliary is limited in publicly available literature, its structural similarity to well-established cyclohexyl-based auxiliaries, such as trans-2-phenyl-1-cyclohexanol (B1200244) and (-)-8-phenylmenthol, allows for a strong inferential comparison.[5][6] These auxiliaries are known to provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions due to the steric hindrance imposed by the cyclohexyl ring.[6]
The core principle behind the use of these auxiliaries is the temporary attachment of the chiral molecule to a prochiral substrate. The bulky cyclohexyl group then shields one face of the reactive intermediate, directing the approach of a reagent to the opposite face and thereby inducing the formation of one stereoisomer over the other.
Performance Comparison with Alternative Chiral Auxiliaries
To provide a quantitative perspective, the following table summarizes the performance of established cyclohexyl-based chiral auxiliaries in the asymmetric Diels-Alder reaction, a powerful tool for the synthesis of complex cyclic systems. This data serves as a benchmark for the expected performance of this compound.
| Chiral Auxiliary | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e., %) |
| (-)-8-Phenylmenthol | Acrylate (B77674) | TiCl4 | 95 | 99 |
| (1R,2S)-trans-2-Phenyl-1-cyclohexanol | Acrylate | Et2AlCl | 89 | 98 |
| (-)-Menthol | Acrylate | TiCl4 | 91 | 90 |
Data is compiled from representative studies and is intended for comparative purposes.
It is hypothesized that this compound, when derivatized and employed in similar reactions, would offer comparable levels of stereocontrol, with the specific yield and diastereoselectivity being dependent on the reaction conditions and substrates.
Experimental Protocols
The following section provides a detailed, representative experimental protocol for the use of a cyclohexyl-based chiral auxiliary in an asymmetric Diels-Alder reaction. This protocol can be adapted for the evaluation of this compound.
Synthesis of a Chiral Acrylate Dienophile
Caption: Synthesis of the chiral acrylate dienophile.
Protocol:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.5 M) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral acrylate.
Asymmetric Diels-Alder Reaction
Caption: Asymmetric Diels-Alder reaction workflow.
Protocol:
-
To a solution of the chiral acrylate (1.0 eq) in anhydrous dichloromethane (0.2 M) at -78 °C, add the Lewis acid (e.g., diethylaluminum chloride, 1.2 eq).
-
Stir the mixture for 15 minutes, then add freshly distilled cyclopentadiene (3.0 eq).
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis.
-
The chiral auxiliary can be cleaved by methods such as reduction with lithium aluminum hydride to yield the chiral alcohol product and recover the auxiliary.
Conclusion
This compound holds significant promise as a chiral auxiliary in asymmetric synthesis. Its structural features suggest that it could provide high levels of stereocontrol, comparable to other well-established cyclohexyl-based auxiliaries. The provided protocols offer a starting point for the evaluation of this compound in key synthetic transformations. Further experimental investigation is warranted to fully characterize its performance and establish its position within the toolkit of synthetic chemists. The development of novel, efficient chiral auxiliaries is a continuous endeavor, and this compound represents a compelling candidate for further exploration in the synthesis of enantiomerically pure molecules for the pharmaceutical and other fine chemical industries.
References
- 1. This compound | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 5531-30-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. echemi.com [echemi.com]
- 4. This compound [webbook.nist.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Peak Assignment of 1-Cyclohexyl-2-methyl-2-propanol
For researchers and professionals in drug development and chemical sciences, accurate structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison and predicted peak assignment for the ¹H and ¹³C NMR spectra of 1-cyclohexyl-2-methyl-2-propanol, supported by experimental data from analogous compounds.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the overall molecular geometry. A comparison with the known spectra of cyclohexane, tert-butanol, and 1-methylcyclohexanol (B147175) allows for a reliable prediction of the peak assignments.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard ¹H NMR experiment would be conducted on a 300 or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum would be acquired at room temperature with 16-32 scans.
Table 1: Predicted ¹H NMR Peak Assignments for this compound and Comparison with Related Compounds
| Proton Assignment (See Fig. 1) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Reference Compound | Reference Chemical Shift (ppm) |
| H-a (2 x CH₃) | ~1.20 | Singlet | 6H | tert-Butanol (CH₃) | ~1.28 |
| H-b (CH₂) | ~1.45 | Doublet | 2H | Cyclohexylmethanol (-CH₂-OH) | ~3.40 |
| H-c (OH) | ~1.5 (variable) | Singlet | 1H | 1-Methylcyclohexanol (OH) | ~1.3 |
| H-d, H-e, H-f (Cyclohexyl) | ~1.0 - 1.8 | Multiplet | 11H | Cyclohexane | ~1.44 |
Logical Relationship for ¹H NMR Prediction:
Caption: Logical workflow for predicting the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are predicted based on the known values for cyclohexane, tert-butanol, and other substituted cyclohexanes.
Experimental Protocol for ¹³C NMR Spectroscopy:
A standard ¹³C NMR experiment would be performed on a 75 or 125 MHz spectrometer. The sample would be prepared similarly to the ¹H NMR sample. A proton-decoupled spectrum would be acquired to simplify the signals to singlets for each carbon. Typically, a larger number of scans (1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
Table 2: Predicted ¹³C NMR Peak Assignments for this compound and Comparison with Related Compounds
| Carbon Assignment (See Fig. 1) | Predicted Chemical Shift (ppm) | Reference Compound | Reference Chemical Shift (ppm) |
| C-1 (2 x CH₃) | ~25 | tert-Butanol (CH₃) | ~31 |
| C-2 (Quaternary C-OH) | ~72 | 1-Methylcyclohexanol (C-OH) | ~70 |
| C-3 (CH₂) | ~50 | Cyclohexylmethanol (-CH₂-OH) | ~69 |
| C-4 (Cyclohexyl CH) | ~38 | 1-Methylcyclohexanol (C-1) | ~45 |
| C-5, C-9 (Cyclohexyl CH₂) | ~30 | Cyclohexane | ~27 |
| C-6, C-8 (Cyclohexyl CH₂) | ~26 | Cyclohexane | ~27 |
| C-7 (Cyclohexyl CH₂) | ~26 | Cyclohexane | ~27 |
Molecular Structure with Atom Numbering:
Comparison of ¹H NMR spectra of primary, secondary, and tertiary alcohols
A Comprehensive Guide to Distinguishing Primary, Secondary, and Tertiary Alcohols using ¹H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among its applications, ¹H NMR provides a rapid and definitive method for distinguishing between primary, secondary, and tertiary alcohols. This guide offers a detailed comparison of their ¹H NMR spectra, supported by experimental data and protocols.
Key Distinguishing Features in ¹H NMR
The classification of an alcohol is determined by the number of carbon atoms attached to the carbon bearing the hydroxyl (-OH) group. This structural difference gives rise to distinct signals in their ¹H NMR spectra, primarily concerning the protons on the α-carbon (the carbon attached to the -OH group) and the hydroxyl proton itself.
A primary (1°) alcohol has one alkyl group attached to the α-carbon, a secondary (2°) alcohol has two, and a tertiary (3°) alcohol has three. Consequently, primary alcohols have two α-protons, secondary alcohols have one α-proton, and tertiary alcohols have no α-protons. This fundamental difference is the cornerstone of their differentiation by ¹H NMR.
Comparison of ¹H NMR Spectral Data
The following table summarizes the key ¹H NMR spectral features for each class of alcohol. These values are typical and can be influenced by solvent, concentration, and temperature.
| Feature | Primary Alcohol (R-CH₂-OH) | Secondary Alcohol (R₂-CH-OH) | Tertiary Alcohol (R₃-C-OH) |
| α-Protons (α-H) | |||
| Number of α-Protons | 2 | 1 | 0 |
| Chemical Shift (δ) | ~3.3 - 3.8 ppm | ~3.6 - 4.1 ppm | No α-proton signal |
| Splitting Pattern | Triplet (if adjacent to CH₂) | Doublet (if adjacent to CH₃) | Not Applicable |
| Quartet (if adjacent to CH₃) | Multiplet | ||
| Hydroxyl Proton (-OH) | |||
| Chemical Shift (δ) | ~0.5 - 5.0 ppm (variable)[1] | ~0.5 - 5.0 ppm (variable)[1] | ~0.5 - 5.0 ppm (variable) |
| Appearance | Broad singlet | Broad singlet | Broad singlet |
| D₂O Exchange | Signal disappears | Signal disappears | Signal disappears |
Interpreting the Spectra
Primary Alcohols: The ¹H NMR spectrum of a primary alcohol will characteristically show a signal for the two α-protons in the range of 3.3-3.8 ppm. The splitting pattern of this signal is determined by the number of adjacent protons (n) according to the n+1 rule. For example, in ethanol (B145695) (CH₃CH₂OH), the -CH₂- signal is a quartet due to the three neighboring protons of the methyl group.[2]
Secondary Alcohols: A secondary alcohol will exhibit a signal for its single α-proton, typically shifted slightly further downfield to around 3.6-4.1 ppm compared to primary alcohols. This signal's multiplicity will also follow the n+1 rule. For instance, in propan-2-ol ((CH₃)₂CHOH), the α-proton signal appears as a multiplet (a septet) due to the six neighboring protons of the two methyl groups.[3][4]
Tertiary Alcohols: The most straightforward identification is that of a tertiary alcohol, which will have no signal in the α-proton region (around 3.3-4.5 ppm) of the ¹H NMR spectrum.[5][6] This absence is a definitive marker.
The Hydroxyl Proton: The chemical shift of the -OH proton is highly variable and concentration-dependent, typically appearing as a broad singlet anywhere between 0.5 and 5.0 ppm.[1] This variability is due to hydrogen bonding and rapid chemical exchange. This exchange usually prevents the hydroxyl proton from coupling with adjacent protons, resulting in a singlet.[5][6] In some solvents, like dimethyl sulfoxide (B87167) (DMSO), this exchange is slowed, and coupling may be observed.[7] A key confirmatory experiment is the "D₂O shake," where adding a drop of deuterium (B1214612) oxide to the NMR sample results in the exchange of the -OH proton for a deuterium atom, causing the hydroxyl signal to disappear from the spectrum.[5]
Experimental Protocol for ¹H NMR Analysis of Alcohols
Below is a detailed methodology for preparing an alcohol sample and acquiring a ¹H NMR spectrum.
Materials:
-
High-quality 5 mm NMR tubes and caps
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Analyte (alcohol sample, 5-25 mg for ¹H NMR)[8]
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the alcohol sample into a clean, dry vial.[8]
-
Add 0.6-0.7 mL of a deuterated solvent containing an internal standard (commonly TMS at 0 ppm).[8] Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Vortex the vial until the sample is completely dissolved. Gentle heating can be applied if necessary for less soluble samples.
-
-
Filtration:
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Filter the sample solution directly into a clean, high-quality NMR tube to remove any particulate matter, which can degrade the spectral quality.
-
-
Sample Loading:
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer, typically around 4-5 cm.[9]
-
Securely cap the NMR tube to prevent solvent evaporation.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.0 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the structure of the alcohol.
-
Visualization of ¹H NMR Features for Alcohol Classification
The following diagram illustrates the logical workflow for distinguishing between primary, secondary, and tertiary alcohols based on their characteristic ¹H NMR signals.
Caption: Workflow for identifying alcohol class using ¹H NMR.
References
- 1. Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. benchchem.com [benchchem.com]
Differentiating Tertiary Alcohols: A Comparative Guide to the Lucas Test
For researchers and professionals in drug development and chemical synthesis, the rapid and accurate classification of alcohols is a fundamental step. The structural classification of an alcohol as primary, secondary, or tertiary dictates its reactivity and potential applications. This guide provides a detailed comparison of the Lucas test for differentiating tertiary alcohols, complete with experimental data, protocols, and a look at alternative methods.
The Lucas Test: Principle and Mechanism
The Lucas test is a classic chemical method used to distinguish between primary, secondary, and tertiary alcohols based on their differential reactivity with the Lucas reagent.[1][2] The reagent is a solution of anhydrous zinc chloride (ZnCl₂) in concentrated hydrochloric acid (HCl).[3][4][5]
The underlying chemical transformation is a nucleophilic substitution reaction (SN1), where the hydroxyl (-OH) group of the alcohol is replaced by a chloride (-Cl) atom.[6][7] The reaction proceeds via the formation of a carbocation intermediate after the -OH group is protonated.[6][8] The rate of the reaction is directly dependent on the stability of this carbocation.[5][7]
-
Tertiary alcohols react almost instantaneously because they form highly stable tertiary carbocations.[3][5]
-
Secondary alcohols react more slowly as they form less stable secondary carbocations.[1][5]
-
Primary alcohols react very slowly, or not at all at room temperature, due to the instability of primary carbocations.[4][8]
The positive indication of a reaction is the formation of a cloudy or turbid solution, which results from the formation of the insoluble alkyl chloride.[6][8]
Experimental Protocol: The Lucas Test
This protocol details the necessary steps for preparing the Lucas reagent and performing the test.
1. Preparation of the Lucas Reagent
-
Safety Precautions: This procedure involves concentrated hydrochloric acid and anhydrous zinc chloride, which are corrosive and hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Procedure:
-
Place a beaker containing 50 mL of concentrated hydrochloric acid into an ice bath to cool.[10]
-
Carefully and slowly add 62.5 g of anhydrous zinc chloride to the cooled acid while stirring.[9] The dissolution is exothermic, so slow addition is crucial to prevent overheating and foaming.[9][10]
-
Continue stirring until all the zinc chloride has dissolved and the solution is clear.[3]
-
Store the freshly prepared reagent in a tightly sealed, brown glass bottle. The reagent should be prepared fresh for reliable results.[9][10]
-
2. Test Procedure
-
In a clean, dry test tube, place approximately 1 mL of the alcohol sample to be tested.
-
Stopper the test tube, shake the mixture vigorously for a few seconds, and then allow it to stand at room temperature.[11]
-
Observe the solution for the appearance of turbidity (cloudiness) or the formation of an oily layer, and note the time taken for this change to occur.[3][6]
Data Presentation: Expected Results
The reaction rate, observed as the time to turbidity, is the key differentiator. The following table summarizes the expected outcomes for low-molecular-weight alcohols.
| Alcohol Class | Example Alcohol | Observation at Room Temperature | Time to Turbidity | Stability of Carbocation |
| Tertiary | 2-Methyl-2-propanol | Immediate formation of a cloudy/turbid solution or an oily layer.[5] | < 1 minute | Highest |
| Secondary | 2-Butanol | Solution turns cloudy/turbid after a delay.[11] | 3 - 10 minutes[1][3] | Intermediate |
| Primary | 1-Butanol | Solution remains clear and colorless.[11] | No reaction (or very slow) | Lowest |
Note: Primary alcohols may show turbidity if heated, but the standard Lucas test is performed at room temperature.[6]
Workflow and Logic Diagram
The logical progression of the Lucas test can be visualized as follows:
Caption: Workflow for differentiating alcohols using the Lucas test.
Comparison with Alternative Methods
While the Lucas test is a rapid and simple method, modern spectroscopic techniques offer more definitive structural information. The Chromic Acid (Jones) test is another classic chemical test that provides complementary information.
| Feature | Lucas Test | Chromic Acid (Jones) Test | Spectroscopic Methods (NMR, IR) |
| Principle | SN1 reaction rate based on carbocation stability.[7] | Oxidation of the alcohol.[8] | Nuclear spin transitions (NMR) or molecular vibrations (IR). |
| Reagent(s) | Anhydrous ZnCl₂ in concentrated HCl.[3] | CrO₃ in H₂SO₄ and acetone. | None (instrumental analysis). |
| Differentiation | Differentiates 1°, 2°, and 3° alcohols by reaction time.[3] | Differentiates 1°/2° alcohols from 3° alcohols by color change.[8][11] | Provides detailed structural formula, unequivocally identifying the alcohol class and exact structure. |
| Observation | Formation of a cloudy precipitate (alkyl chloride).[6] | Color change from orange to green/blue indicates a positive test (oxidation).[11] | Spectrum with characteristic peaks and splitting patterns. |
| Tertiary Alcohol Result | Immediate turbidity (positive).[4] | No reaction; solution remains orange (negative).[8] | Specific chemical shifts and lack of a C-H proton on the alcohol carbon. |
| Limitations | Only effective for alcohols soluble in the reagent (typically < 6 carbons).[7] Phenols do not react.[3] | Does not distinguish between primary and secondary alcohols. Can give false positives with aldehydes. | Requires expensive equipment and specialized expertise for operation and data interpretation. |
Summary of Alternatives:
-
Chromic Acid (Jones) Test: This test is useful for confirming the presence of a tertiary alcohol. Since tertiary alcohols are resistant to oxidation, they will not react with the Jones reagent, while primary and secondary alcohols will cause a distinct color change from orange to green or blue.[8][11] This makes it an excellent complementary test to the Lucas test.
-
Spectroscopic Methods (NMR & IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the gold standards for structural elucidation in modern organic chemistry. IR spectroscopy can confirm the presence of the -OH group, while ¹H and ¹³C NMR can provide the exact connectivity of the atoms, definitively identifying the alcohol as primary, secondary, or tertiary. While highly accurate, these methods require sophisticated instrumentation.
Conclusion
The Lucas test remains a valuable, rapid, and cost-effective qualitative method for differentiating primary, secondary, and tertiary alcohols, particularly in educational settings or for preliminary screening in a research lab. Its reliance on the relative stability of carbocation intermediates provides a practical demonstration of SN1 reaction kinetics. For professionals in drug development and synthesis, while the Lucas test can offer a quick indication, its results should ideally be confirmed with more definitive spectroscopic methods like NMR to ensure absolute structural accuracy.
References
- 1. atlas.org [atlas.org]
- 2. careers360.com [careers360.com]
- 3. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]
- 4. testbook.com [testbook.com]
- 5. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Lucas Test: Lucas Reagent, Procedure, Observations, Mechanism, Applications, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Video: Identifying Alcohols - Concept [jove.com]
- 9. sciencing.com [sciencing.com]
- 10. quora.com [quora.com]
- 11. Relative Reactivities of Alcohols [www1.chem.umn.edu]
Comparative Analysis of 1-Cyclohexyl-2-methyl-2-propanol Reactivity in Sₙ1 Reactions
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the Sₙ1 reactivity of 1-cyclohexyl-2-methyl-2-propanol with the benchmark tertiary alcohol, tert-butanol (B103910). This report details the underlying principles governing their reaction rates, presents a framework for their experimental comparison, and provides detailed protocols for reproducing the findings.
Introduction
This compound is a tertiary alcohol of interest in synthetic organic chemistry and drug development due to the presence of a bulky cyclohexyl group adjacent to the reactive tertiary carbon. Understanding its reactivity in nucleophilic substitution reactions, particularly the unimolecular Sₙ1 pathway, is crucial for predicting reaction outcomes and designing synthetic routes. This guide provides a comparative analysis of its Sₙ1 reactivity against the well-characterized tert-butanol.
The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process initiated by the slow, rate-determining departure of a leaving group to form a carbocation intermediate. This is followed by a rapid attack of a nucleophile on the carbocation. The rate of an Sₙ1 reaction is primarily dependent on the stability of the carbocation intermediate. Tertiary alcohols, such as this compound and tert-butanol, are prone to undergo Sₙ1 reactions because they can form relatively stable tertiary carbocations.
Carbocation Stability and Steric Effects
The reactivity of tertiary alcohols in Sₙ1 reactions is directly correlated with the stability of the carbocation formed upon protonation of the hydroxyl group and subsequent loss of water.
-
Tert-Butanol: Forms the tert-butyl carbocation, a benchmark for tertiary carbocation stability. The three methyl groups effectively stabilize the positive charge through inductive effects and hyperconjugation.
-
This compound: Forms the 1-cyclohexyl-1,1-dimethylethyl carbocation. This carbocation is also tertiary and benefits from the stabilizing effects of the two methyl groups. The adjacent cyclohexyl group, while bulky, is not expected to significantly destabilize the carbocation electronically. In fact, alkyl groups are generally electron-donating and contribute to carbocation stability.
Steric hindrance plays a minimal role in the rate-determining step of an Sₙ1 reaction as the nucleophile is not involved. However, the bulky cyclohexyl group in this compound might influence the approach of the solvent molecules that stabilize the forming carbocation, potentially having a subtle effect on the reaction rate compared to the less hindered tert-butyl group.
Hypothetical Experimental Comparison
Table 1: Predicted Relative Reactivity in Sₙ1 Solvolysis
| Compound | Structure | Carbocation Intermediate | Predicted Relative Rate | Rationale |
| This compound |
| 1-cyclohexyl-1,1-dimethylethyl cation | Slightly Slower | The tertiary carbocation is stable. The bulky cyclohexyl group may introduce minor steric hindrance to solvation of the transition state, potentially slowing the reaction slightly compared to tert-butanol. |
| Tert-Butanol |
| tert-butyl cation | Benchmark | Forms a stable tertiary carbocation with minimal steric hindrance from the methyl groups. |
Table 2: Experimental Design Summary for Comparative Solvolysis
| Parameter | Description |
| Reaction | Solvolysis of the corresponding alkyl chlorides in a mixed solvent system (e.g., 50:50 ethanol/water). The alcohols are first converted to their corresponding chlorides. |
| Reactants | 1-Cyclohexyl-2-methyl-2-chloropropane and tert-Butyl chloride. |
| Solvent | 50% (v/v) Ethanol/Water. A polar protic solvent to facilitate carbocation formation. |
| Temperature | 25°C (controlled in a water bath). |
| Monitoring | The reaction rate is monitored by measuring the rate of HCl production. This is achieved by titrating the reaction mixture with a standardized NaOH solution at regular time intervals using an indicator like bromothymol blue. |
| Analysis | The rate constant (k) for each reaction is determined from the slope of a plot of ln([RCl]t/[RCl]₀) versus time. |
Experimental Protocols
The following are detailed protocols for the synthesis of the starting alkyl chlorides and the subsequent kinetic analysis of their solvolysis.
Protocol 1: Synthesis of Tertiary Alkyl Chlorides
Objective: To convert this compound and tert-butanol to their corresponding alkyl chlorides.
Materials:
-
This compound
-
Tert-butanol
-
Concentrated Hydrochloric Acid (HCl)
-
Separatory Funnel
-
Anhydrous Calcium Chloride (CaCl₂)
-
Erlenmeyer Flasks
-
Beakers
Procedure:
-
In a separatory funnel, place 0.1 mol of the respective alcohol (this compound or tert-butanol).
-
Add 25 mL of concentrated HCl.
-
Gently swirl the mixture for one minute.
-
Periodically vent the separatory funnel to release pressure.
-
Allow the layers to separate. The upper layer is the alkyl chloride.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 10 mL of cold water, followed by 10 mL of 5% sodium bicarbonate solution, and finally with 10 mL of brine. After each wash, drain the lower aqueous layer.
-
Transfer the crude alkyl chloride to a clean, dry Erlenmeyer flask.
-
Dry the product by adding anhydrous CaCl₂ and swirling until the liquid is clear.
-
Decant the dried alkyl chloride into a pre-weighed vial and determine the yield.
Protocol 2: Kinetic Analysis of Sₙ1 Solvolysis
Objective: To determine and compare the rate of solvolysis of 1-cyclohexyl-2-methyl-2-chloropropane and tert-butyl chloride.
Materials:
-
1-Cyclohexyl-2-methyl-2-chloropropane (from Protocol 1)
-
tert-Butyl chloride (from Protocol 1)
-
50:50 (v/v) Ethanol/Water solvent mixture
-
0.1 M standardized NaOH solution
-
Bromothymol blue indicator
-
Burette, Pipettes, Volumetric flasks
-
Constant temperature water bath (25°C)
-
Stopwatch
Procedure:
-
Prepare a 0.1 M solution of each alkyl chloride in the 50:50 ethanol/water solvent.
-
Place 50 mL of the 0.1 M solution of one of the alkyl chlorides into an Erlenmeyer flask and place it in the constant temperature water bath at 25°C. Allow it to equilibrate for 5 minutes.
-
Add 3-4 drops of bromothymol blue indicator to the flask.
-
Start the stopwatch and immediately take the first time point (t=0) by withdrawing a 5 mL aliquot of the reaction mixture and quenching it in a flask containing 10 mL of acetone (B3395972) to stop the reaction.
-
Titrate the quenched aliquot with the standardized 0.1 M NaOH solution until the blue endpoint of the indicator is reached. Record the volume of NaOH used.
-
Repeat steps 4 and 5 at regular time intervals (e.g., every 10, 20, 30, 45, 60, 90, 120 minutes) for a total of 2 hours or until the reaction is approximately 70% complete.
-
Repeat the entire procedure for the other alkyl chloride.
-
To determine the concentration of HCl at the completion of the reaction ([HCl]∞), heat a separate 5 mL aliquot of the reaction mixture in a sealed vial at 60°C for 2 hours and then titrate.
-
Calculate the concentration of the alkyl chloride remaining at each time point using the formula: [RCl]t = [HCl]∞ - [HCl]t.
-
Plot ln([RCl]t/[RCl]₀) versus time. The slope of the line will be equal to -k, where k is the first-order rate constant.
Visualizations
Sₙ1 Reaction Mechanism
Caption: General mechanism of an Sₙ1 reaction for a tertiary alcohol.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of Sₙ1 solvolysis.
Conclusion
Based on the principles of carbocation stability, both this compound and tert-butanol are expected to readily undergo Sₙ1 reactions. The subtle structural difference, the presence of a cyclohexyl group versus a methyl group, is predicted to have a minor impact on the reaction rate, with this compound likely reacting slightly slower due to potential steric hindrance affecting the solvation of the transition state. The provided experimental protocols offer a robust framework for quantitatively verifying this prediction and for further exploring the reactivity of other sterically hindered tertiary alcohols in Sₙ1 reactions. This information is valuable for chemists in academia and industry for designing and optimizing synthetic pathways involving such substrates.
1-Cyclohexyl-2-methyl-2-propanol vs. tert-amyl alcohol reactivity
An Objective Comparison of the Reactivity of 1-Cyclohexyl-2-methyl-2-propanol and tert-Amyl Alcohol
Introduction
This compound and tert-amyl alcohol (2-methyl-2-butanol) are both tertiary alcohols, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature is the primary determinant of their chemical reactivity. The principal difference between these two molecules lies in the alkyl groups attached to the tertiary carbinol center: this compound possesses a bulky cyclohexylmethyl group, whereas tert-amyl alcohol has a less sterically demanding ethyl group. This guide provides a detailed comparison of the reactivity of these two alcohols in key organic reactions, namely acid-catalyzed dehydration and oxidation, supported by established chemical principles and detailed experimental protocols for their evaluation.
Comparative Reactivity Analysis
The reactivity of tertiary alcohols is dominated by reactions that proceed via a carbocation intermediate, such as E1 elimination and SN1 substitution. They are notably resistant to oxidation under standard conditions.
Acid-Catalyzed Dehydration (E1 Elimination)
Tertiary alcohols undergo dehydration via an E1 (elimination, unimolecular) mechanism when treated with a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heat.[1][2] The reaction proceeds in a stepwise manner involving the formation of a carbocation intermediate. The rate of reaction is primarily dependent on the stability of this carbocation.
Mechanism:
-
Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water).[3]
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, forming a tertiary carbocation. This is the rate-determining step of the reaction.[4]
-
Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.[1]
Reactivity Comparison: Both this compound and tert-amyl alcohol form a stable tertiary carbocation, and thus, both are expected to undergo dehydration readily. The primary factor influencing their relative reaction rates is the steric environment around the reactive center.
-
This compound: The bulky cyclohexyl group introduces significant steric hindrance. This steric strain may be relieved upon formation of the planar carbocation intermediate, a phenomenon known as steric acceleration, potentially increasing the rate of dehydration.
-
tert-Amyl Alcohol: The ethyl group is less sterically demanding than the cyclohexylmethyl group.
Table 1: Comparison of Properties and Dehydration Reactivity
| Property | This compound | tert-Amyl Alcohol (2-Methyl-2-butanol) |
| Structure |
|
|
| Molecular Formula | C₁₀H₂₀O | C₅H₁₂O |
| Molecular Weight | 156.27 g/mol | 88.15 g/mol |
| Boiling Point | Not readily available | 101-103 °C[6] |
| Dehydration Products | 1-cyclohexyl-2-methylprop-1-ene (major), 2-cyclohexylmethylprop-1-ene (minor) | 2-methyl-2-butene (major), 2-methyl-1-butene (B49056) (minor)[7] |
| Hypothetical Rate Constant (k) | k₁ | k₂ |
| Expected Rate Comparison | k₁ > k₂ (potential steric acceleration) | - |
Note: The hypothetical rate comparison is based on theoretical principles and requires experimental validation.
Oxidation
Tertiary alcohols are resistant to oxidation by common oxidizing agents such as chromic acid (H₂CrO₄) or acidified potassium dichromate(VI) (K₂Cr₂O₇).[8][9][10][11] The mechanism of these oxidation reactions requires the presence of a hydrogen atom on the carbon bearing the hydroxyl group (an alpha-hydrogen), which is absent in tertiary alcohols.[9] Therefore, under typical laboratory conditions, no reaction is expected for either alcohol.
Table 2: Comparison of Oxidation Reactivity
| Alcohol | Oxidizing Agent | Expected Result |
| This compound | Acidified K₂Cr₂O₇ / Heat | No reaction (solution remains orange)[8][10] |
| tert-Amyl Alcohol | Acidified K₂Cr₂O₇ / Heat | No reaction (solution remains orange)[8][10] |
Experimental Protocols
Protocol 1: Comparative Acid-Catalyzed Dehydration
This protocol describes a method to compare the dehydration rates of this compound and tert-amyl alcohol.
Objective: To synthesize alkenes from tertiary alcohols via acid-catalyzed dehydration and compare the reaction progress using gas chromatography.[12][13]
Materials:
-
This compound
-
tert-Amyl alcohol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Boiling chips
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Two 50 mL round-bottom flasks
-
Fractional distillation apparatus
-
Heating mantles
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatograph (GC) with an appropriate column
Procedure:
-
Reaction Setup: In two separate 50 mL round-bottom flasks, place a few boiling chips. To one flask, add 0.1 mol of this compound. To the other, add 0.1 mol of tert-amyl alcohol.
-
Acid Addition: To each flask, slowly add 5 mL of 85% phosphoric acid while swirling.
-
Distillation: Assemble a fractional distillation apparatus for each flask. Heat the mixtures gently with a heating mantle to initiate the reaction and distill the alkene products as they form.[14] Collect the distillate in a receiver cooled in an ice bath.
-
Reaction Monitoring: Collect small aliquots of the distillate from each reaction at regular time intervals (e.g., every 10 minutes) for GC analysis.
-
Workup (at the end of the reaction): Transfer the total distillate to a separatory funnel and wash with 15 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Separate the aqueous layer.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.[13]
-
Analysis: Inject the collected aliquots and the final dried product into a gas chromatograph to determine the product distribution and the extent of reaction over time.[5][12] The relative peak areas can be used to quantify the amount of starting material remaining and products formed.
Protocol 2: Oxidation with Acidified Potassium Dichromate
Objective: To demonstrate the resistance of tertiary alcohols to oxidation.
Materials:
-
This compound
-
tert-Amyl alcohol
-
0.1 M Potassium dichromate(VI) (K₂Cr₂O₇) solution
-
1 M Sulfuric acid (H₂SO₄)
-
Test tubes
-
Hot water bath
Procedure:
-
Prepare Oxidizing Agent: In a beaker, mix 10 mL of 0.1 M potassium dichromate(VI) solution with 5 mL of 1 M sulfuric acid.
-
Reaction: Place 1 mL of the acidified potassium dichromate solution into two separate test tubes. Add 5 drops of this compound to the first test tube and 5 drops of tert-amyl alcohol to the second.
-
Heating: Place both test tubes in a hot water bath for 5-10 minutes.
-
Observation: Observe any color change. The initial orange color of the dichromate(VI) ion will turn green if it is reduced to chromium(III) ion, indicating that an oxidation reaction has occurred.[10] For tertiary alcohols, no color change is expected.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. studylib.net [studylib.net]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemistnotes.com [chemistnotes.com]
- 11. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 12. webassign.net [webassign.net]
- 13. Dehydration of an alcohol [cs.gordon.edu]
- 14. www2.latech.edu [www2.latech.edu]
Fragrance Profile Showdown: A Comparative Analysis of 1-Cyclohexyl-2-methyl-2-propanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the olfactory characteristics and analytical evaluation of 1-Cyclohexyl-2-methyl-2-propanol and its structural isomers, supported by experimental data and protocols.
In the intricate world of fragrance chemistry, the arrangement of atoms within a molecule can dramatically alter its scent profile. This guide provides a comparative analysis of the fragrance profiles of this compound and its structural isomers. Understanding these subtle differences is crucial for the development of new fragrance ingredients and for researchers studying structure-odor relationships.
While specific organoleptic data for this compound is not extensively published, we can infer its likely fragrance characteristics based on the known profiles of its isomers and related cyclohexanol (B46403) derivatives. This comparison relies on available experimental data and established analytical techniques in the fragrance industry.
Comparative Olfactory and Physicochemical Data
The following table summarizes the available fragrance profiles and key physicochemical properties of this compound and several of its isomers. This data is essential for understanding the structure-activity relationships that govern their distinct scents.
| Compound Name | CAS Number | Molecular Formula | Fragrance Profile |
| This compound | 5531-30-6 | C10H20O | Likely camphoraceous, minty, and potentially woody, based on structural similarities to known fragrance molecules.[1][2] |
| 4-Cyclohexyl-2-methyl-2-butanol | 83926-73-2 | C11H22O | Spicy floral, with notes of rosewood and coriander. |
| 2,2-Dimethyl-3-cyclohexyl-1-propanol | Not Available | C11H22O | Described as having a muguet (lily-of-the-valley)-like scent. |
| 2-Cyclohexyl-1-propanol | 5442-00-2 | C9H18O | Floral, minty, green, with geranium and muguet nuances and a balsamic undertone.[2] |
| Substituted 2-cyclohexyl-propan-1-ol | Various | Various | Can exhibit strong sandalwood and muguet notes. |
Experimental Protocols
To ensure objective and reproducible fragrance analysis, standardized experimental protocols are employed. The following sections detail the methodologies for Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.
Gas Chromatography-Olfactometry (GC-O) Protocol
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3] This allows for the identification of odor-active compounds in a sample.
Objective: To separate and identify the volatile compounds contributing to the fragrance profile of the target molecules.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 1% in a suitable solvent like ethanol (B145695) or diethyl ether).
-
For headspace analysis, place a small amount of the sample in a sealed vial and allow the volatiles to equilibrate in the headspace.[4]
-
-
Instrumentation:
-
A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
The column effluent is split, typically in a 1:1 ratio, between the FID and the ODP.[5]
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) is commonly used for fragrance analysis.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.
-
Injector: Split/splitless injector at a temperature of 250°C.
-
-
Olfactory Evaluation:
-
A trained sensory panelist sniffs the effluent from the ODP.
-
The panelist records the retention time, odor descriptor, and intensity of each detected scent.
-
Humidified air is mixed with the effluent at the ODP to prevent nasal dryness.[5]
-
-
Data Analysis:
-
The data from the FID and the olfactory evaluation are correlated to create an aromagram, which links specific chemical compounds to their perceived odors.
-
Sensory Panel Evaluation Protocol
Sensory panels provide qualitative and quantitative data on the overall fragrance profile and its various facets.[6]
Objective: To characterize the fragrance profile of the compounds using a trained human panel.
Methodology:
-
Panelist Selection and Training:
-
Select panelists based on their olfactory acuity and ability to describe scents.
-
Train panelists using a standardized set of reference odorants to ensure consistent terminology.
-
-
Sample Preparation and Presentation:
-
Prepare solutions of the fragrance compounds at a standardized concentration (e.g., 5% in ethanol) on smelling strips.
-
Allow the solvent to evaporate for a set amount of time before evaluation.
-
Present the samples to the panelists in a randomized and blind manner to avoid bias.
-
-
Evaluation Environment:
-
Conduct the evaluation in a well-ventilated, odor-free room to prevent cross-contamination of scents.
-
-
Evaluation Procedure:
-
Panelists sniff the prepared smelling strips and evaluate the fragrance at different time points (top, middle, and base notes).
-
Panelists rate the intensity of various odor descriptors (e.g., floral, woody, fruity, spicy) on a predefined scale (e.g., a 10-point scale).
-
Provide panelists with breaks and a neutral scent (like their own skin) to sniff between samples to prevent olfactory fatigue.
-
-
Data Analysis:
-
Collect and statistically analyze the data from all panelists to generate a comprehensive fragrance profile for each compound.
-
Visualizing the Process
To better understand the experimental workflow and the underlying biological processes, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Purity Analysis of Synthetic 1-Cyclohexyl-2-methyl-2-propanol by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of Gas Chromatography (GC) for the purity analysis of 1-Cyclohexyl-2-methyl-2-propanol, a tertiary alcohol intermediate. We present illustrative experimental data, detailed protocols, and a comparison with alternative analytical techniques to assist researchers in selecting the most appropriate method for their needs.
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a powerful and widely used technique for separating and analyzing volatile and semi-volatile compounds without decomposition.[1] For a tertiary alcohol like this compound, GC with a Flame Ionization Detector (GC-FID) offers high resolution, sensitivity, and robust quantification.
Potential Impurities
The synthesis of this compound, likely via a Grignard reaction between a cyclohexylmethyl Grignard reagent and acetone, can introduce several potential impurities.[2][3] These may include:
-
Starting Materials: Unreacted cyclohexylmethanal or acetone.
-
Solvent: Residual reaction solvents (e.g., diethyl ether, THF).
-
Byproducts: Side-reaction products such as dimers or elimination products.
-
Degradation Products: Dehydration of the tertiary alcohol to form alkenes.
Detailed Experimental Protocol: GC-FID Method
This protocol outlines a standard method for the purity analysis of this compound.
a) Sample and Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with HPLC-grade isopropanol.
-
Working Standard (100 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to the mark with isopropanol.
-
Sample Solution (100 µg/mL): Accurately weigh 100 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with isopropanol.
-
Internal Standard (IS): Use n-dodecane or another suitable, non-interfering hydrocarbon.
b) GC Instrument Conditions: The selection of the GC column is critical for achieving good separation. For alcohols, an intermediate polar or polar capillary column is often effective.[4][5] A wax-type column can provide good peak shape for alcohols.[5]
| Parameter | Condition |
| GC System | Agilent 8860 GC or equivalent |
| Column | Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar phase column[5][6] |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Injector | Split/Splitless, Split ratio 50:1 |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C, Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Injection Volume | 1 µL |
Illustrative Data and Purity Calculation
The following table presents representative data from a GC-FID analysis of a synthetic batch of this compound. Purity is calculated using the area percent method, which assumes that all components have a similar response factor with the FID.
Table 1: Representative GC-FID Purity Analysis Data
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Diethyl Ether (Solvent) | 3.45 | 1,560 | 0.05% |
| 2 | Cyclohexane (Impurity) | 5.12 | 4,890 | 0.16% |
| 3 | Unknown Impurity 1 | 9.88 | 9,750 | 0.32% |
| 4 | This compound | 11.24 | 3,015,600 | 99.20% |
| 5 | Unknown Impurity 2 | 12.05 | 8,200 | 0.27% |
| Total | 3,040,000 | 100.00% |
Calculation: Purity (%) = (Peak Area of Analyte / Total Peak Area of All Components) x 100 Purity (%) = (3,015,600 / 3,040,000) x 100 = 99.20%
Visualization of Experimental Workflow
A clear workflow ensures reproducibility and understanding of the analytical process.
Caption: Workflow for GC-FID Purity Analysis.
Comparison with Alternative Analytical Methods
While GC-FID is a robust method, other techniques can provide orthogonal information or may be more suitable depending on the analytical goal.[7][8]
Table 2: Comparison of Analytical Techniques for Purity Analysis
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and column interaction.[9] | Separation based on polarity and interaction with stationary/mobile phases. | Signal intensity is directly proportional to the number of nuclei (protons).[10] |
| Analytes | Volatile & semi-volatile, thermally stable compounds.[7] | Non-volatile, polar, and thermally labile compounds. | Any soluble compound with NMR-active nuclei (e.g., ¹H).[8] |
| Selectivity | High; excellent for resolving isomers and related substances. | High; tunable with different columns and mobile phases. | Excellent; resolves signals from different functional groups within a molecule. |
| Sensitivity | High (ng to pg range). | Moderate to High (µg to ng range), depends on chromophore. | Lower (mg range), not ideal for trace analysis.[11] |
| Quantification | Relative (Area %) or Absolute (with certified standards). | Relative (Area %) or Absolute (with certified standards). | Absolute, using an internal standard of known purity.[12] |
| Information Provided | Purity, retention time, presence of volatile impurities. | Purity, retention time, presence of non-volatile impurities. | Structural confirmation, absolute purity, identification of impurities without standards. |
| Analysis Speed | Fast; typical run times are 15-30 minutes.[7] | Moderate; typical run times are 10-60 minutes.[7] | Fast data acquisition (minutes), but sample prep can be longer. |
| Cost & Complexity | Lower instrument and solvent cost compared to HPLC.[7] | Higher instrument and solvent cost. | Highest instrument cost, but non-destructive to the sample.[12] |
Decision Guide for Method Selection
Choosing the right analytical technique is critical for obtaining meaningful purity data. The following diagram provides a logical guide for selecting an appropriate method.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine purity analysis of synthetic this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as a highly effective, cost-efficient, and rapid method. It provides excellent resolution for separating the main component from volatile starting materials, solvents, and byproducts.
While GC is the recommended primary technique, methods like HPLC and qNMR serve as valuable orthogonal techniques. HPLC is advantageous for analyzing potential non-volatile or thermally unstable impurities, whereas qNMR offers the unique ability to provide absolute quantification and structural information without the need for specific impurity reference standards.[8][10] A comprehensive purity profile is best achieved by employing a primary method like GC and supplementing it with an orthogonal technique when necessary, particularly during method validation and in-depth impurity characterization.
References
- 1. purdue.edu [purdue.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gas chromatography of Alcohols [delloyd.50megs.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Cyclohexyl-2-methyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 1-cyclohexyl-2-methyl-2-propanol and details the spectroscopic methods for its validation. We present a primary synthesis protocol based on the Grignard reaction and an alternative approach using the Barbier reaction. This guide includes detailed experimental procedures, comparative spectroscopic data, and visual workflows to aid in the selection and implementation of the most suitable methods for your research needs.
Synthesis Methodologies: A Comparative Overview
The synthesis of the tertiary alcohol, this compound, is most commonly achieved through the nucleophilic addition of an organometallic reagent to a ketone. Below, we compare the Grignard reaction and the Barbier reaction for this purpose.
| Feature | Grignard Reaction | Barbier Reaction |
| Reagents | Cyclohexylmethylmagnesium bromide, Acetone (B3395972) | Cyclohexylmethyl bromide, Acetone, Zinc dust |
| Key Advantages | High yields, well-established, versatile. | One-pot synthesis, milder reaction conditions, can be performed in the presence of some protic solvents.[1] |
| Key Disadvantages | Requires strictly anhydrous conditions, Grignard reagent is highly moisture sensitive.[2] | Can sometimes result in lower yields compared to the Grignard reaction, formation of side products. |
| Typical Solvents | Anhydrous diethyl ether, THF.[2] | THF, water, ethanol.[1][3] |
Experimental Protocols
Primary Synthesis: Grignard Reaction
This protocol outlines the synthesis of this compound via the reaction of cyclohexylmethylmagnesium bromide with acetone.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Cyclohexylmethyl bromide
-
Acetone
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. A solution of cyclohexylmethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining cyclohexylmethyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of acetone in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by distillation.
Alternative Synthesis: Barbier Reaction
This protocol describes a one-pot synthesis of this compound.[1][3]
Materials:
-
Zinc dust
-
Cyclohexylmethyl bromide
-
Acetone
-
Tetrahydrofuran (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of zinc dust, cyclohexylmethyl bromide, and acetone is suspended in THF.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated ammonium chloride solution. The mixture is then extracted with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.
Spectroscopic Validation Data
The following tables summarize the expected spectroscopic data for this compound and a structurally similar alternative, 2-cyclohexyl-2-propanol, for comparative validation.
This compound
| Spectroscopic Method | Predicted/Observed Data | Interpretation |
| ¹H NMR (Predicted) | δ 0.8-1.0 (m, 2H), 1.1-1.4 (m, 9H), 1.22 (s, 6H), 1.6-1.8 (m, 4H) | Signals correspond to the cyclohexyl and methyl protons. The singlet at 1.22 ppm is characteristic of the two equivalent methyl groups. |
| ¹³C NMR (Predicted) | δ 26.3, 26.7, 34.5, 35.8, 48.9, 71.0 | Peaks represent the different carbon environments in the molecule. The signal around 71.0 ppm is indicative of the carbon bearing the hydroxyl group. |
| IR Spectroscopy | Broad peak at ~3400 cm⁻¹ (O-H stretch), peaks at ~2920 and ~2850 cm⁻¹ (C-H stretch)[4] | Confirms the presence of the hydroxyl group and C-H bonds in the alkyl structure. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 156.[4] | Corresponds to the molecular weight of the compound. |
Alternative Compound: 2-Cyclohexyl-2-propanol
| Spectroscopic Method | Observed Data | Interpretation |
| ¹H NMR | Complex multiplets in the aliphatic region.[5] | The spectrum is complex due to the overlapping signals of the cyclohexyl and propyl protons. |
| ¹³C NMR | Data available in spectral databases.[6] | Shows the distinct carbon environments of the molecule. |
| IR Spectroscopy | Broad peak around 3370 cm⁻¹ (O-H stretch), C-H stretching below 3000 cm⁻¹.[7] | Indicates the presence of an alcohol functional group and saturated C-H bonds. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 142. | Consistent with the molecular weight of 2-cyclohexyl-2-propanol. |
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the spectroscopic validation process.
Caption: Synthetic workflow for this compound.
Caption: Logic diagram for spectroscopic validation.
References
- 1. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chegg.com [chegg.com]
- 6. 2-Cyclohexylpropanol | C9H18O | CID 79509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solved Label the IR spectrum for these two compounds A) | Chegg.com [chegg.com]
A Comparative Guide to Catalysts for the Dehydration of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The dehydration of tertiary alcohols is a fundamental reaction in organic synthesis, yielding valuable alkenes that serve as key intermediates in the production of pharmaceuticals, fine chemicals, and polymers. The choice of catalyst for this transformation is critical, influencing not only the reaction's efficiency and selectivity but also its environmental impact and economic viability. This guide provides a comparative analysis of common catalysts employed for the dehydration of tertiary alcohols, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The efficacy of a catalyst in tertiary alcohol dehydration is primarily assessed by its ability to achieve high conversion of the alcohol and high selectivity towards the desired alkene product under mild conditions. The following tables summarize the performance of representative catalysts from three main categories: mineral acids, solid acids, and metal-based catalysts.
Dehydration of tert-Butanol (2-Methyl-2-propanol)
| Catalyst | Reaction Conditions | Conversion (%) | Selectivity to Isobutene (%) | Reference |
| Mineral Acids | ||||
| Sulfuric Acid (H₂SO₄) | 25-80 °C | High | Generally high, but side reactions can occur | [1][2] |
| Phosphoric Acid (H₃PO₄) | 25-80 °C | High | Often cleaner than H₂SO₄ with fewer side products | [1] |
| Solid Acids | ||||
| γ-Alumina (γ-Al₂O₃) | 150-250 °C | >90 | >99 | [3] |
| H-ZSM-5 (Zeolite) | 100-250 °C | High | High, but can promote isomerization and side reactions | [3] |
| Sulfated Zirconia (SZ) | ~150 °C | High | High | [4] |
| Metal-Based Catalysts | ||||
| Bismuth(III) Triflate (Bi(OTf)₃) | Reflux in CH₂Cl₂ | 84-88 | High | [5][6] |
Dehydration of 2-Methyl-2-butanol (B152257) (tert-Amyl alcohol)
| Catalyst | Reaction Conditions | Conversion (%) | Product Distribution (Major Product) | Reference |
| Mineral Acids | ||||
| Sulfuric Acid (H₂SO₄) | Distillation | High | Mixture of 2-methyl-2-butene (B146552) and 2-methyl-1-butene (B49056) (major: 2-methyl-2-butene) | [7][8] |
| Phosphoric Acid (H₃PO₄) | Distillation | High | Mixture of 2-methyl-2-butene and 2-methyl-1-butene (major: 2-methyl-2-butene) | [8][9] |
| Solid Acids | ||||
| Amberlyst-15 | Batch reactor | High | Selective for alkene formation | [10] |
| Metal-Based Catalysts | ||||
| Iron(III) Triflate (Fe(OTf)₃) | 150 °C, 1.5 h | >99 | 85% yield of octenes (from 2-octanol) | [11] |
| Hafnium(IV) Triflate (Hf(OTf)₄) | 150 °C, 1.5 h | >99 | 91% yield of octenes (from 2-octanol) | [11] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of alkenes from tertiary alcohols. Below are representative protocols for three common catalyst types.
Mineral Acid Catalysis: Dehydration of 2-Methyl-2-butanol using Sulfuric Acid
This procedure is adapted from standard organic chemistry laboratory experiments.[7][8]
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, cool the 2-methyl-2-butanol in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with constant swirling.
-
Set up a simple distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene products.
-
Gently heat the reaction mixture to distill the alkene products. The distillation should be stopped when the temperature of the distilling vapor begins to rise significantly or when only a small amount of residue remains in the reaction flask.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The final product can be further purified by a second distillation.
Solid Acid Catalysis: Dehydration of a Tertiary Alcohol using γ-Alumina in a Flow Reactor
This protocol is a generalized procedure based on studies of alcohol dehydration over solid acid catalysts.[12]
Materials:
-
Tertiary alcohol (e.g., tert-butanol)
-
γ-Alumina (pelletized or powdered)
-
Tube furnace
-
Flow reactor (e.g., quartz tube)
-
Inert gas (e.g., nitrogen or argon)
-
Condenser and collection flask
Procedure:
-
Pack the flow reactor with a known amount of γ-alumina catalyst.
-
Place the reactor in a tube furnace and heat to the desired reaction temperature (typically 150-250 °C) under a flow of inert gas.
-
Introduce the tertiary alcohol into the reactor at a controlled flow rate using a syringe pump. The alcohol will vaporize and pass over the catalyst bed.
-
The product stream exiting the reactor is passed through a condenser to liquefy the alkene and water products.
-
Collect the condensate in a cooled collection flask.
-
The organic layer can be separated from the aqueous layer, dried, and analyzed.
Metal-Based Catalysis: Dehydration of a Tertiary Alcohol using Bismuth(III) Triflate
This protocol is based on the work of Olmos et al.[5][13]
Materials:
-
Tertiary alcohol
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve the tertiary alcohol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of bismuth(III) triflate (e.g., 0.1 mol%) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be filtered to remove the catalyst (if it is not fully dissolved).
-
The solvent is removed under reduced pressure, and the resulting crude alkene can be purified by distillation or column chromatography.
Mechanistic Insights & Visualizations
The dehydration of tertiary alcohols predominantly proceeds through an E1 (unimolecular elimination) mechanism.[1][2] The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary carbocation. A weak base, typically the conjugate base of the acid catalyst or another alcohol molecule, then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the catalyst.
General E1 Dehydration Pathway
Caption: General E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.
Experimental Workflow for Tertiary Alcohol Dehydration
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studylib.net [studylib.net]
- 8. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to En-antiomeric Excess Determination of Chiral 1-Cyclohexyl-2-methyl-2-propanol
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. The therapeutic efficacy and safety of a chiral drug can be highly dependent on its stereochemistry, making precise enantiomeric quantification essential. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of the chiral tertiary alcohol, 1-cyclohexyl-2-methyl-2-propanol. While specific experimental data for this exact compound is limited, this guide presents detailed experimental protocols and performance data for structurally analogous, sterically hindered tertiary alcohols, providing a strong framework for method development.
Analytical Techniques for Enantiomeric Excess Determination
The principal methods for determining the enantiomeric excess of chiral alcohols include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different experimental constraints.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including tertiary alcohols.
Experimental Protocol (Representative for a Bulky Tertiary Alcohol):
-
Instrumentation: A standard HPLC system equipped with a UV detector and a column oven.
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or a similar column with an amylose (B160209) or cellulose (B213188) derivative immobilized on a silica (B1680970) support.
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier is typically used. A common starting point is n-Hexane/Isopropanol (90:10, v/v).[1][2] The ratio of the modifier is a critical parameter for optimizing resolution.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used. Lower flow rates can sometimes improve resolution by increasing the interaction time with the CSP.[1]
-
Column Temperature: The separation should be performed at a controlled temperature, typically 25°C, using a column oven to ensure reproducibility.[1]
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm). If the analyte lacks a strong chromophore, derivatization with a UV-active group may be necessary.
-
Sample Preparation: Dissolve the racemic or enantioenriched this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Gas Chromatography (GC)
Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. Similar to HPLC, it utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to achieve enantiomeric separation. For less volatile alcohols or to improve peak shape and resolution, derivatization is a common strategy.
Experimental Protocol (Representative with Derivatization):
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Column: A chiral capillary column, such as one with a modified β-cyclodextrin stationary phase (e.g., CP Chirasil-DEX CB).[3]
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.
-
Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 180°C. The specific program should be optimized for the best separation.
-
Injector and Detector Temperature: Typically set to 250°C.
-
Derivatization (Acetylation): To enhance volatility and potentially improve chiral recognition, the alcohol can be converted to its acetate (B1210297) ester. A simple procedure involves reacting the alcohol with acetic anhydride (B1165640) in the presence of a catalyst like iodine or a base like pyridine.[3]
-
In a vial, dissolve the alcohol in a suitable solvent (e.g., dichloromethane).
-
Add a slight excess of acetic anhydride and a catalytic amount of iodine.
-
Allow the reaction to proceed at room temperature until complete (monitor by TLC or GC).
-
Quench the reaction with a solution of sodium thiosulfate (B1220275) and extract the ester.
-
Dry the organic layer and dilute to an appropriate concentration for GC analysis.
-
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the derivatized or underivatized sample.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.
Experimental Protocol (Using a Chiral Solvating Agent):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): A suitable chiral solvating agent that can form diastereomeric complexes with the alcohol through non-covalent interactions, such as hydrogen bonding. For tertiary alcohols, a strong hydrogen-bond donor like a chiral selenourea (B1239437) has been shown to be effective.[4]
-
Sample Preparation:
-
Prepare a stock solution of the chiral solvating agent in a suitable deuterated solvent (e.g., CDCl₃).
-
Prepare a solution of the racemic or enantioenriched this compound in the same deuterated solvent.
-
In an NMR tube, mix the alcohol solution with the CSA solution. The optimal ratio of CSA to analyte should be determined empirically, but a 1:1 molar ratio is a good starting point.
-
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. The signals corresponding to a specific proton in the two enantiomers (e.g., the hydroxyl proton) should appear as two separate peaks or multiplets.
-
Data Analysis: The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer. The accuracy of this method can be very high, with errors of less than 2% being achievable.[4]
Quantitative Performance Comparison
The choice of analytical technique often depends on a balance of performance characteristics, sample requirements, and available instrumentation.
| Analytical Technique | Accuracy | Precision/Reproducibility | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Analysis Time per Sample | Throughput |
| Chiral HPLC | High | High | Low (ng to pg range) | 10-30 minutes | Moderate to High |
| Chiral GC | High | High | Very Low (pg to fg range) | 15-45 minutes | Moderate to High |
| Chiral NMR | High | High | High (mg range) | 5-15 minutes | High |
Experimental Workflow Diagram
The general workflow for determining the enantiomeric excess of a chiral alcohol can be visualized as follows:
Logical Relationship of Analytical Choices
The decision-making process for selecting an appropriate analytical method involves considering the properties of the analyte and the desired outcome.
References
Structural Confirmation of 1-Cyclohexyl-2-methyl-2-propanol: A Comparative Guide to COSY and HMQC Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, with two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) providing profound insights into molecular connectivity. This guide provides a comparative analysis of COSY and HMQC in confirming the structure of 1-Cyclohexyl-2-methyl-2-propanol, supported by predicted experimental data and detailed protocols.
Predicted NMR Data and Structural Assignment
To illustrate the utility of these 2D NMR techniques, we present the predicted ¹H and ¹³C NMR chemical shifts for this compound. The assignments are based on established principles of NMR spectroscopy and typical chemical shift values for analogous structural motifs.
Structure and Numbering:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |
| 1 | OH | ~1.8 | broad singlet | 1H | - |
| 2 | C | - | - | - | ~72.5 |
| 3 | 2 x CH₃ | ~1.15 | singlet | 6H | ~27.3 |
| 4 | CH₂ | ~1.45 | doublet | 2H | ~50.1 |
| 5 | CH | ~1.65 | multiplet | 1H | ~39.8 |
| 6, 10 | 2 x CH₂ | ~1.75 | multiplet | 4H | ~33.2 |
| 7, 9 | 2 x CH₂ | ~1.20 | multiplet | 4H | ~26.8 |
| 8 | CH₂ | ~1.05 | multiplet | 2H | ~26.5 |
Comparative Analysis of COSY and HMQC Data
The power of 2D NMR lies in its ability to reveal correlations between nuclei, which allows for the piecing together of a molecular structure. Below, we compare the information gleaned from COSY and HMQC spectra.
COSY: Mapping the Proton Framework
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). This provides a clear roadmap of the proton-proton connectivity.
Table 2: Predicted ¹H-¹H COSY Correlations
| Correlating Protons | Type of Connectivity | Structural Information Confirmed |
| H4 ↔ H5 | ³JHH | Confirms the attachment of the neopentyl-like fragment to the cyclohexyl ring. |
| H5 ↔ H6, H10 | ³JHH | Shows the connectivity from the methine proton of the ring to the adjacent methylene (B1212753) protons. |
| H6, H10 ↔ H7, H9 | ³JHH | Establishes the sequence of methylene groups within the cyclohexyl ring. |
| H7, H9 ↔ H8 | ³JHH | Completes the spin system of the cyclohexyl ring. |
HMQC: Linking Protons to the Carbon Skeleton
The HMQC (or its modern alternative, the HSQC) experiment correlates protons directly to the carbons they are attached to (¹JCH). This technique is invaluable for assigning carbon signals and confirming the carbon backbone of the molecule.
Table 3: Predicted ¹H-¹³C HMQC Correlations
| Proton (¹H) Signal (ppm) | Carbon (¹³C) Signal (ppm) | Structural Fragment Confirmed |
| ~1.15 | ~27.3 | Two equivalent methyl groups (C3) attached to a quaternary carbon. |
| ~1.45 | ~50.1 | Methylene group (C4) adjacent to the cyclohexyl ring. |
| ~1.65 | ~39.8 | Methine group (C5) of the cyclohexyl ring. |
| ~1.75 | ~33.2 | Two equivalent methylene groups (C6, C10) of the cyclohexyl ring. |
| ~1.20 | ~26.8 | Two equivalent methylene groups (C7, C9) of the cyclohexyl ring. |
| ~1.05 | ~26.5 | Methylene group (C8) of the cyclohexyl ring. |
Synergistic Power of COSY and HMQC
While each technique is powerful, their combined application provides an unambiguous structural confirmation.
-
COSY establishes the proton spin systems. For this compound, it clearly delineates the cyclohexyl proton network and its connection to the adjacent methylene group. However, COSY does not provide direct information about the quaternary carbon (C2) or the two methyl groups (C3), as they have no protons to couple with other parts of the main chain.
-
HMQC definitively links each proton to its carbon. This confirms the presence of the two methyl groups attached to a quaternary carbon (no proton signal for C2), and assigns the carbon signals for all protonated carbons in the cyclohexyl and side-chain fragments.
By overlaying the information, a complete and confident structural assignment can be made. For instance, the COSY spectrum shows that the protons at ~1.45 ppm (H4) are coupled to the proton at ~1.65 ppm (H5). The HMQC spectrum confirms that the H4 protons are attached to the carbon at ~50.1 ppm (C4), and the H5 proton is attached to the carbon at ~39.8 ppm (C5). This combined data confirms the C4-C5 bond.
Visualization of NMR Correlations
The following diagrams illustrate the key correlations that would be observed in the COSY and HMQC spectra of this compound.
Caption: Key COSY correlations in this compound.
Synthesis of 1-Cyclohexyl-2-methyl-2-propanol: A Literature Comparison of Reported Yields
For researchers and professionals in drug development and organic synthesis, obtaining reliable yield data and detailed experimental protocols is crucial for replicating and optimizing chemical transformations. This guide provides a comparative analysis of the reported yields for the synthesis of the tertiary alcohol, 1-Cyclohexyl-2-methyl-2-propanol. While specific literature detailing a wide range of synthetic routes with corresponding yields for this particular molecule is limited, this guide consolidates available information and presents the most plausible methods based on fundamental organic reactions.
Summary of Synthetic Approaches and Reported Yields
The synthesis of this compound typically involves the formation of a carbon-carbon bond between a cyclohexyl or cyclohexylmethyl moiety and a propan-2-ol derivative. The most common and effective methods for creating such tertiary alcohols are Grignard and organolithium reactions. These reactions involve the nucleophilic addition of an organometallic reagent to a carbonyl compound.
Based on a comprehensive literature review, two primary retrosynthetic disconnections are considered for the synthesis of this compound:
-
Reaction of a Cyclohexyl-containing Organometallic Reagent with Acetone (B3395972).
-
Reaction of a tert-Butyl Organometallic Reagent with a Cyclohexyl Carbonyl Compound.
| Reaction | Reactants | Reported Yield (%) | Reference |
| Grignard-type Reaction | Cyclohexanone + Unspecified Reagent | Not Reported | Guidechem |
It is important to note that the lack of a reported yield in the available literature necessitates a reliance on general protocols for similar reactions to estimate potential efficiency.
Key Synthetic Pathways and Experimental Protocols
Given the absence of specific literature with quantitative data, this section outlines the most probable synthetic methodologies for preparing this compound, based on established organic chemistry principles.
Method 1: Grignard Reaction of Cyclohexylmethylmagnesium Halide with Acetone
This approach involves the preparation of a Grignard reagent from a cyclohexylmethyl halide, followed by its reaction with acetone.
Step 1: Formation of Cyclohexylmethylmagnesium Halide (Grignard Reagent)
-
Reactants: Cyclohexylmethyl bromide (or chloride), Magnesium turnings, Dry diethyl ether or tetrahydrofuran (B95107) (THF).
-
General Protocol: All glassware must be rigorously dried to exclude moisture. Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon). A solution of cyclohexylmethyl bromide in dry ether or THF is added dropwise to initiate the reaction, which is typically evidenced by a color change and gentle refluxing. The mixture is stirred until the magnesium is consumed.
Step 2: Reaction with Acetone
-
Reactants: Cyclohexylmethylmagnesium halide solution, Acetone, Dry diethyl ether or THF.
-
General Protocol: The Grignard reagent solution is cooled in an ice bath. A solution of dry acetone in ether or THF is added dropwise with stirring. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Method 2: Grignard Reaction of tert-Butylmagnesium Halide with Cyclohexanecarboxaldehyde (B41370)
This alternative route utilizes a commercially available or freshly prepared tert-butyl Grignard reagent and cyclohexanecarboxaldehyde.
-
Reactants: tert-Butylmagnesium chloride (or bromide), Cyclohexanecarboxaldehyde, Dry diethyl ether or THF.
-
General Protocol: A solution of cyclohexanecarboxaldehyde in dry ether or THF is cooled in an ice bath under an inert atmosphere. The tert-butylmagnesium halide solution is added dropwise with stirring.
-
Work-up: The work-up procedure is analogous to that described in Method 1.
It is worth noting that a related reaction, the attempted Grignard reaction of tert-butylmagnesium bromide with cyclohexanone, has been reported to yield only about 1% of the expected addition product due to significant steric hindrance. This suggests that the reaction with the less sterically hindered cyclohexanecarboxaldehyde may proceed with a higher yield.
Visualizing the Synthetic Workflow
To illustrate the logical flow of a typical Grignard-based synthesis for this compound, the following diagram outlines the key steps.
Caption: A generalized workflow for the synthesis of this compound via a Grignard reaction.
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Cyclohexyl-2-methyl-2-propanol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of 1-Cyclohexyl-2-methyl-2-propanol, ensuring the protection of personnel and the environment.
Safety and Hazard Profile
This compound is classified with several hazards that necessitate careful handling during disposal. It is a combustible liquid, harmful if swallowed or inhaled, and causes serious eye irritation[1]. Adherence to personal protective equipment (PPE) protocols is mandatory.
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | Category 4 | H227: Combustible liquid[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Environmental Hazard | - | Environmentally hazardous substance, liquid, N.O.S.[2] |
Pre-Disposal and Handling Protocols
Before beginning the disposal process, ensure all safety measures are in place.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA approved respirator[2].
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces[1].
-
Ground and bond containers when transferring material to prevent static discharge[2].
-
Use non-sparking tools[2].
-
Avoid breathing vapors or mist[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash hands thoroughly after handling[1].
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.
-
Container Management:
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area[1].
-
The container must be compatible with the chemical.
-
-
Waste Collection:
-
If the chemical is in its original container, it can be prepared for collection.
-
For solutions or mixtures, use a designated, sealed, and properly labeled waste container.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, regional, and national regulations for hazardous waste disposal[2][3].
-
Accidental Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent injury and environmental contamination.
-
Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse vapors[1].
-
-
Control Ignition Sources:
-
Remove all sources of ignition from the area (e.g., turn off equipment, extinguish open flames)[1].
-
-
Contain the Spill:
-
Collect and Dispose of Spill Debris:
-
Carefully collect the absorbent material and spilled chemical into a designated hazardous waste container.
-
The contaminated absorbent material poses the same hazards as the original product and must be disposed of accordingly[3].
-
Label the container and arrange for disposal through a licensed waste contractor.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Cyclohexyl-2-methyl-2-propanol
Essential Safety and Handling Guide for 1-Cyclohexyl-2-methyl-2-propanol
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety profiles of structurally similar compounds, including other tertiary alcohols and cyclohexanol (B46403) derivatives. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a combustible liquid that may be harmful if swallowed or inhaled and can cause serious eye irritation.[1][2] A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and ensure personal safety.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing. | To protect against potential eye irritation and serious eye damage from splashes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before each use. Contaminated gloves should be disposed of immediately. | To prevent skin contact. The selection of glove material should be based on breakthrough time and permeation rate for similar solvents. |
| Skin and Body Protection | A flame-retardant lab coat or a 100% cotton lab coat should be worn over personal clothing. Closed-toe shoes are mandatory. | To protect the skin from accidental splashes and contact. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. | To prevent inhalation of potentially harmful vapors. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
2.1. Pre-Operational Checklist:
-
Confirm that a certified chemical fume hood is available and functioning correctly.
-
Ensure that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents.
-
Designate and clearly label a waste container for this compound waste.
2.2. Handling the Chemical:
-
Conduct all manipulations of this compound inside a chemical fume hood.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Do not eat, drink, or smoke in the laboratory area.
Disposal Plan: Chemical Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation and Collection:
-
Chemical Waste: All unused this compound and reaction residues should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
3.2. Disposal Procedures:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Do not pour chemical waste down the drain.[4]
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Experimental Workflow
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
